Asp-Asp
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-3-carboxypropanoyl)amino]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O7/c9-3(1-5(11)12)7(15)10-4(8(16)17)2-6(13)14/h3-4H,1-2,9H2,(H,10,15)(H,11,12)(H,13,14)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYULLIZUDQONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aspartyl-Aspartate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028749 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58471-53-7 | |
| Record name | NSC332639 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Asp-Asp Dipeptide: A Technical Whitepaper on its Biological Significance and Research Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
The dipeptide aspartyl-aspartate (Asp-Asp), composed of two L-aspartic acid residues, is a fundamental biomolecule whose specific biological functions are an emerging area of research. While extensive literature documents the critical roles of its constituent amino acid, L-aspartic acid, as a neurotransmitter, a key metabolite in the urea (B33335) and tricarboxylic acid (TCA) cycles, and a precursor for nucleotide biosynthesis, the defined signaling or regulatory roles of the this compound dipeptide itself are not well-characterized.[1][2] This technical guide synthesizes the current understanding of aspartic acid's physiological functions, the significance of this compound motifs within larger protein structures, and the potential biological activities of the this compound dipeptide. We further provide an overview of experimental protocols for the study of short acidic peptides and highlight potential avenues for future research in drug development and cellular biology.
Introduction: The Centrality of Aspartic Acid in Cellular Function
Aspartic acid, a non-essential amino acid, exists in two isoforms, L-aspartic acid (L-Asp) and D-aspartic acid (D-Asp).[2] L-Asp is a cornerstone of numerous metabolic pathways, including protein and nucleotide synthesis, the urea cycle, and gluconeogenesis.[1] In the central nervous system, both L-Asp and D-Asp, along with L-glutamate, are classified as excitatory neurotransmitters.[1] They are known to bind to N-methyl-D-aspartate (NMDA) receptors, playing a role in synaptic plasticity and memory formation.[3][4][5] D-Asp, in particular, has been identified as a significant molecule in neurogenesis and hormone regulation.[3][5][6][7][8] Given the multifaceted roles of its constituent amino acid, the this compound dipeptide presents an intriguing subject for investigation into its potential as a bioactive molecule.
Biological Context of the this compound Dipeptide
Direct evidence for a specific signaling or regulatory function of the free this compound dipeptide in mammals is currently limited. However, its presence has been noted in certain microorganisms. For instance, this compound is recognized as a metabolite in Mycoplasma genitalium and has been reported in Trypanosoma brucei.[9]
While the standalone function of the this compound dipeptide is an area requiring further exploration, the "this compound" motif is of significant interest in the context of protein structure and function.
The this compound Motif in Protein Structure and Stability
Within polypeptide chains, the sequence of amino acids can profoundly influence a protein's structure and function. The this compound motif is known to be a "hot spot" for post-translational modifications, specifically isomerization and racemization.[10] This non-enzymatic process can lead to the formation of isoaspartate (isoAsp), which introduces a "kink" in the peptide backbone and can alter the protein's three-dimensional structure, potentially affecting its biological activity and stability.[11] The isomerization of Asp residues, particularly in this compound motifs, is a critical degradation pathway for therapeutic proteins, such as monoclonal antibodies, and is an important consideration in their formulation and storage.[10]
Potential Biological Functions of this compound Dipeptide
Based on the known functions of aspartic acid and related short peptides, several potential biological roles for the this compound dipeptide can be hypothesized:
-
Neuromodulation: Given that both L-Asp and D-Asp are excitatory neurotransmitters, the this compound dipeptide could potentially act as a neuromodulator, influencing synaptic transmission by interacting with neuronal receptors.
-
Metabolic Regulation: As a small, charged molecule, this compound could play a role in intercellular signaling within specific tissues, potentially influencing metabolic pathways where aspartate is a key substrate.
-
Biomineralization: Aspartate-rich proteins and peptides are known to be involved in biomineralization processes by interacting with inorganic crystal surfaces.[12] The high density of carboxylate groups in the this compound dipeptide suggests it could have a similar, albeit more modest, role in modulating crystal nucleation and growth.[12]
Further research is necessary to validate these hypotheses and to elucidate the specific mechanisms of action of the this compound dipeptide.
Quantitative Data
| Tissue/Fluid | Organism | Concentration | Reference |
| Brain | Mouse | Variable, depending on region | [13] |
| Blood | Human | ~3 µM | [1] |
| Various Tissues | Human | 0.5–5 mM | [1] |
Table 1: Reported concentrations of L-aspartic acid in various biological samples.
Experimental Protocols
The study of the this compound dipeptide and other short, acidic peptides requires specific experimental methodologies.
Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS): This is the standard method for synthesizing peptides of a defined sequence.
-
Resin Selection: A suitable resin, such as a Wang or Rink Amide resin, is chosen based on the desired C-terminal functionality (acid or amide).
-
Amino Acid Coupling: The C-terminal aspartic acid, with its N-terminus protected by an Fmoc group and its side chain protected (e.g., with OtBu), is coupled to the resin.
-
Fmoc Deprotection: The Fmoc group is removed using a mild base, typically 20% piperidine (B6355638) in DMF, to expose the free amine for the next coupling step.
-
Sequential Coupling: The second Fmoc-protected aspartic acid is then coupled to the resin-bound amino acid.
-
Cleavage and Deprotection: Once the synthesis is complete, the dipeptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15]
Note on Aspartimide Formation: The this compound sequence is particularly prone to the formation of a cyclic aspartimide intermediate during Fmoc deprotection.[16][17] This side reaction can lead to the formation of β-aspartyl peptides and racemization.[16] The use of specific protecting groups for the aspartic acid side chain and modified deprotection conditions can help to minimize this side reaction.[17]
Characterization and Analysis
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dipeptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and connectivity of the amino acid residues.
-
Amino Acid Analysis (AAA): To determine the amino acid composition and quantify the peptide content.
Biological Activity Assays
-
Receptor Binding Assays: To investigate the interaction of the this compound dipeptide with specific neuronal receptors, such as NMDA receptors.
-
Cell-Based Assays: To assess the effect of the dipeptide on cellular processes like proliferation, differentiation, or signaling pathways in relevant cell lines (e.g., neuronal cells, hepatocytes).
-
Enzymatic Assays: To determine if the this compound dipeptide can act as a substrate or inhibitor for specific proteases or other enzymes.
Signaling Pathways and Logical Relationships
While a specific signaling pathway for the this compound dipeptide has not been elucidated, we can visualize the established pathway for its constituent, D-aspartic acid, in hormone regulation.
Caption: Signaling pathway of D-aspartic acid in Leydig cells leading to testosterone synthesis.
Below is a logical workflow for the investigation of the biological activity of a novel dipeptide like this compound.
Caption: Experimental workflow for investigating the biological function of the this compound dipeptide.
Conclusion and Future Directions
The biological function of the this compound dipeptide remains a nascent field of study. While its constituent amino acid, aspartic acid, is a well-established and critical player in numerous physiological processes, the specific roles of the dipeptide are yet to be fully elucidated. The presence of this compound as a metabolite in microorganisms suggests it is a biologically relevant entity.[9] Future research should focus on:
-
Quantification in Mammalian Tissues: Determining the endogenous concentrations of the this compound dipeptide in various mammalian tissues and fluids to understand its physiological context.
-
Functional Screening: Conducting comprehensive screening of the this compound dipeptide against a panel of receptors, enzymes, and cell types to identify potential biological activities.
-
In Vivo Studies: Investigating the effects of this compound administration in animal models to understand its physiological and potential pharmacological effects.
A deeper understanding of the biological function of the this compound dipeptide could open new avenues for drug development, particularly in the areas of neuromodulation and metabolic regulation. The insights gained from such research will also contribute to a more complete picture of the roles that small peptides play in cellular communication and homeostasis.
References
- 1. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartic Acid (Asp) Amino Acid - Creative Peptides [creative-peptides.com]
- 3. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-aspartate: an atypical amino acid with neuromodulatory activity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - ProQuest [proquest.com]
- 8. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspartyl-aspartic acid | C8H12N2O7 | CID 471583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound-Asp-Asp Peptide|Research Use Only [benchchem.com]
- 13. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. media.iris-biotech.de [media.iris-biotech.de]
- 17. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Aspartyl-Aspartate Isomers in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartic acid, a fundamental amino acid, exists in various isomeric forms within the cellular environment, each playing distinct and critical roles in a multitude of physiological and pathological processes. This technical guide provides an in-depth exploration of the functions of L-aspartate, D-aspartate, and the post-translationally formed isoaspartate. We delve into their involvement in key signaling pathways, present quantitative data on their prevalence, and provide detailed experimental protocols for their study. This document aims to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the cellular processes modulated by these aspartyl-aspartate isomers.
Introduction
The presence and function of aspartic acid extend far beyond its canonical role as a protein building block. The stereoisomer D-aspartate and the isomeric form isoaspartate, arising from protein aging and degradation, are now recognized as significant players in cellular signaling, neurotransmission, and age-related cellular decline. Understanding the nuanced roles of these aspartyl-aspartate variants is crucial for elucidating complex cellular mechanisms and for the development of novel therapeutic strategies.
L-Aspartate: A Central Hub in Cellular Metabolism
L-aspartate is a non-essential amino acid that serves as a critical node in numerous metabolic pathways.
-
Protein and Nucleotide Synthesis: L-aspartate is a direct precursor for the synthesis of other amino acids, including asparagine, methionine, threonine, and lysine (B10760008) in microorganisms and plants.[1] In all organisms, it is a key contributor of nitrogen and carbon atoms for the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA.[2][3]
-
Energy Metabolism: It participates in the malate-aspartate shuttle, a crucial mechanism for transporting reducing equivalents from the cytoplasm to the mitochondria for ATP production.[4] L-aspartate can also be converted to oxaloacetate, an intermediate in the citric acid cycle.[2]
-
Urea (B33335) Cycle: L-aspartate is an essential component of the urea cycle, where it facilitates the detoxification of ammonia (B1221849) by contributing a nitrogen atom to the formation of argininosuccinate.[2]
-
Neurotransmission: L-aspartate acts as an excitatory neurotransmitter in the central nervous system, though it is less potent than glutamate (B1630785).[1]
D-Aspartate: A Key Signaling Molecule
Initially thought to be absent in higher organisms, D-aspartate is now established as an important signaling molecule, particularly in the nervous and endocrine systems.[5]
-
Neurotransmission and Neuromodulation: D-aspartate functions as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2][5] It is found in synaptic vesicles and is released in a activity-dependent manner.[6]
-
Endocrine Regulation: D-aspartate is involved in the synthesis and release of several hormones. In the testes, it stimulates testosterone (B1683101) production in Leydig cells through the activation of the cAMP and MAPK signaling pathways.[7][8] It also modulates the release of hormones from the pituitary and pineal glands.[8]
-
Spermatogenesis: D-aspartate has been shown to play a role in spermatogenesis by promoting the proliferation of spermatogonia through the MAPK and AKT signaling pathways.[7]
D-Aspartate Signaling Pathways
D-aspartate exerts its effects by activating specific intracellular signaling cascades.
-
MAPK Pathway in Leydig Cells: In testicular Leydig cells, D-aspartate binds to NMDA receptors, leading to the activation of the Raf-MEK-ERK signaling cascade. This results in the increased expression of steroidogenic acute regulatory (StAR) protein, a key factor in testosterone synthesis.[7]
-
cAMP Pathway in Leydig Cells: The binding of D-aspartate to its receptor can also activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to promote steroidogenesis.[7]
-
MAPK and AKT Pathways in Spermatogonia: In spermatogonia, D-aspartate-mediated activation of the MAPK and PI3K/AKT pathways promotes cell proliferation and survival, contributing to the process of spermatogenesis.[7]
Isoaspartate: A Marker of Protein Aging and Damage
Isoaspartate is a damaging post-translational modification that arises from the spontaneous deamidation of asparagine or the isomerization of aspartic acid residues within proteins.[9]
-
Formation and Accumulation: The formation of isoaspartate introduces a "kink" in the polypeptide backbone, which can disrupt the protein's three-dimensional structure and lead to a loss of function.[10] This modification accumulates in long-lived proteins, such as crystallins in the eye lens, and is associated with aging and age-related diseases like cataracts and Alzheimer's disease.[10][11]
-
The PIMT Repair System: Cells have evolved a repair mechanism to counteract the accumulation of isoaspartate. The enzyme Protein L-isoaspartyl Methyltransferase (PIMT) recognizes the isoaspartyl residue and initiates its conversion back to a normal L-aspartyl residue through a succinimide (B58015) intermediate.[10][12] However, this repair process is not always complete, leading to the gradual accumulation of damaged proteins.[13]
-
Gain-of-Function Role: Interestingly, in some cases, the formation of isoaspartate can lead to a gain of function. For example, the deamidation of an asparagine residue in fibronectin to form isoaspartate creates a novel integrin-binding site.[14][15]
Quantitative Data
Table 1: D-Aspartate Concentrations in Mammalian Tissues
| Tissue | Species | Concentration (μmol/g wet tissue) | Reference |
| Brain (Gray Matter) | Human (Normal) | ~0.48 - 0.65 (mean 0.56) | [16][17] |
| Brain (Gray Matter) | Human (Alzheimer's) | ~0.60 - 0.90 (mean 0.69) | [16][17] |
| Brain (White Matter) | Human (Normal) | ~0.51 - 0.62 (mean 0.57) | [16][17] |
| Brain (White Matter) | Human (Alzheimer's) | ~0.55 - 0.72 (mean 0.64) | [16][17] |
| Pineal Gland | Rat | Highest in mammalian tissues | [18] |
| Adrenal Medulla | Rat | High concentration | [18] |
| Posterior Pituitary | Rat | High concentration | [18] |
Table 2: Isoaspartate Levels in Aged Proteins
| Protein | Tissue/Condition | Isoaspartate Level | Reference |
| Calmodulin | Bovine Brain (in vitro aged) | >1.2 mol/mol of calmodulin | [19] |
| Crystallins | Human Lens (aged) | High levels, up to 17,200 pmol/mg of protein | [5] |
| Various | SH-SY5Y neuroblastoma cell lysate (in vitro aged) | Quantifiable in 105 proteins after 50 days | [2] |
Table 3: Kinetic Parameters of Protein L-isoaspartyl Methyltransferase (PIMT)
| Enzyme Source | Substrate | Km (μM) | Vmax (nmol/min/mg) | Reference |
| Thermotoga maritima | Ovalbumin | 1.6 | 164 (at 85°C) | [10] |
| Human Erythrocyte | Ovalbumin | 0.26 | ~9.1 (at 37°C) | [10] |
Experimental Protocols
Quantification of Isoaspartate using the ISOQUANT® Kit
This protocol is based on the principle that Protein L-isoaspartyl Methyltransferase (PIMT) specifically transfers a methyl group from S-adenosyl-L-methionine (SAM) to isoaspartyl residues. The resulting S-adenosyl-L-homocysteine (SAH) is then quantified.
Materials:
-
ISOQUANT® Isoaspartate Detection Kit (Promega)
-
Protein sample
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare protein samples in a buffer compatible with the PIMT enzyme reaction (e.g., 100 mM sodium phosphate, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the protein sample, PIMT enzyme, and SAM according to the kit instructions. Include standards and controls provided in the kit.
-
Incubation: Incubate the plate at 37°C for the recommended time to allow for the methylation reaction.
-
SAH Detection: Add the SAH detection reagent, which typically involves an enzymatic cascade leading to a colorimetric or fluorometric readout.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the concentration of isoaspartate in the sample by comparing the signal to the standard curve generated from the SAH standards.[20]
Western Blot Analysis of MAPK (ERK) Phosphorylation
This protocol describes the detection of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK pathway, in response to D-aspartate stimulation.
Materials:
-
Cell line of interest (e.g., Leydig cells, spermatogonia)
-
D-aspartate
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and then treat with various concentrations of D-aspartate for different time points. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and then separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[4][12][14][21]
NMDA Receptor Activation Assay
This assay measures the influx of calcium into cells upon activation of NMDA receptors by D-aspartate.
Materials:
-
Cells expressing NMDA receptors (e.g., primary neurons or a transfected cell line)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
D-aspartate
-
Glycine (B1666218) (co-agonist)
-
NMDA receptor antagonist (e.g., AP5) for control
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Agonist Addition: Add D-aspartate and glycine to the wells to activate the NMDA receptors. For control wells, pre-incubate with an NMDA receptor antagonist before adding the agonists.
-
Fluorescence Measurement: Immediately after agonist addition, measure the change in fluorescence over time. An increase in fluorescence indicates calcium influx.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the extent of NMDA receptor activation.[22][23][24][25]
cAMP Assay
This protocol outlines a competitive enzyme-linked immunoassay (ELISA) to measure intracellular cAMP levels in response to D-aspartate.
Materials:
-
Cells of interest
-
D-aspartate
-
Cell lysis buffer
-
cAMP assay kit (e.g., from Cell Signaling Technology)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with D-aspartate for various times.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Assay: Perform the competitive ELISA according to the kit manufacturer's instructions. This typically involves incubating the cell lysate with an HRP-conjugated cAMP and an anti-cAMP antibody coated on a microplate.
-
Detection: Add a substrate for HRP and measure the color development using a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.
-
Quantification: Determine the cAMP concentration from a standard curve.[26][27][28]
Visualizations
Signaling Pathways
Caption: D-Aspartate signaling in Leydig cells.
Caption: Isoaspartate formation and repair cycle.
Experimental Workflows
Caption: Western blot workflow for pERK detection.
Conclusion
The study of aspartyl-aspartate isomers has revealed a complex and elegant layer of cellular regulation. From the central metabolic role of L-aspartate to the nuanced signaling of D-aspartate and the implications of isoaspartate formation in protein aging, it is clear that these molecules are of profound importance in health and disease. The experimental protocols and data presented in this guide provide a foundation for further research into these fascinating molecules and their potential as therapeutic targets. As our understanding of the intricate roles of aspartyl-aspartate isomers continues to grow, so too will the opportunities for innovative drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of Trends Underlying Aspartic Acid Isomerization in Intact Proteins Reveals Unusually Rapid Isomerization of Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The l-isoaspartate modification within protein fragments in the aging lens can promote protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic method to measure protein L-isoaspartyl/D-aspartyl o-methyltransferase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid survey of four Asp isomers in disease-related proteins by LC-MS combined with commercial enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Damaged proteins bearing L-isoaspartyl residues and aging: a dynamic equilibrium between generation of isomerized forms and repair by PIMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A highly active protein repair enzyme from an extreme thermophile: the L-isoaspartyl methyltransferase from Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of isomeric (l-α-, l-β-, D-α-, D-β-) aspartyl residues in proteins from elderly donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13 Protein L-isoaspartyl, D-aspartyl O-methyltransferases: Catalysts for protein repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Spontaneous formation of L-isoaspartate and gain of function in fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of D-aspartate in normal and Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. pnas.org [pnas.org]
- 19. In vitro aging of calmodulin generates isoaspartate at multiple Asn-Gly and Asp-Gly sites in calcium-binding domains II, III, and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Activation and desensitization of N-methyl-D-aspartate receptors in nucleated outside-out patches from mouse neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 28. spandidos-publications.com [spandidos-publications.com]
The Aspartyl-Aspartate (Asp-Asp) Dipeptide: An Inquiry into its Potential as a Signaling Molecule
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of the Asp-Asp dipeptide as a signaling molecule. While direct evidence for a signaling role of the this compound dipeptide is currently limited in published scientific literature, this document provides a comprehensive overview of the known signaling functions of its constituent amino acid, aspartate, in both its L- and D-isomeric forms. Furthermore, we will examine the biological activities of other aspartate-containing peptides to build a foundational hypothesis for the potential signaling pathways and mechanisms of the this compound dipeptide. This guide aims to serve as a resource for researchers and drug development professionals interested in exploring this novel area of cell signaling, offering detailed experimental protocols and conceptual frameworks for future investigation.
Introduction: The Precedent for Aspartate in Cellular Signaling
Aspartic acid, in its L- and D-isomeric forms, is a well-established excitatory neurotransmitter and neuromodulator in the central nervous system.[1][2] It plays a crucial role in synaptic transmission and plasticity, primarily through its interaction with N-methyl-D-aspartate (NMDA) receptors.[2][3] Given that the biological activity of peptides can differ significantly from their constituent amino acids, the question arises: does the this compound dipeptide possess unique signaling properties?
This guide will delve into the known signaling pathways of L- and D-aspartate to provide a basis for understanding how an this compound dipeptide might function. We will then review the literature on other short aspartate-containing peptides that have demonstrated biological activity, offering clues to the potential functions of this compound.
The Signaling Landscape of D-Aspartate and L-Aspartate
Both L- and D-aspartate are recognized as excitatory neurotransmitters that can depolarize the postsynaptic membrane.[2] Their primary mode of action is through the activation of NMDA-type glutamate (B1630785) receptors.[2]
Receptor Interactions and Downstream Effects
The signaling cascades initiated by aspartate are complex and cell-type specific. A generalized pathway primarily involves the activation of NMDA receptors, leading to an influx of Ca²⁺ ions. This calcium surge acts as a second messenger, triggering a multitude of downstream signaling events.
| Molecule | Receptor(s) | Key Downstream Effectors | Primary Cellular Response |
| L-Aspartate | NMDA Receptor | Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), Protein Kinase C (PKC), Adenylyl Cyclase | Excitatory postsynaptic potentials, synaptic plasticity |
| D-Aspartate | NMDA Receptor | cAMP, Protein Kinase A (PKA) | Neurotransmission, hormone synthesis and release[4][5] |
Diagram: Generalized Aspartate Signaling Pathway
Caption: Generalized signaling pathway for L/D-Aspartate via the NMDA receptor.
Aspartate-Containing Peptides: Clues to this compound Function
While direct signaling data for the this compound dipeptide is scarce, other aspartate-containing peptides have demonstrated notable biological activities, which may provide insights into the potential roles of this compound.
-
Pro-Asp Dipeptide: This dipeptide has been shown to promote the secretion and gene expression of Insulin-like Growth Factor 1 (IGF-1) in hepatocytes by enhancing the GH-mediated JAK2/STAT5 signaling pathway.[6]
-
Aspartate-rich Peptides (e.g., this compound-Asp-Tyr): These peptides have been investigated for their antioxidant properties, demonstrating a direct free-radical scavenging effect and the ability to reduce levels of reactive oxygen species (ROS).[7]
These examples suggest that aspartate-containing peptides can indeed function as signaling molecules, modulating pathways involved in growth factor secretion and cellular stress responses.
Hypothetical Signaling Mechanisms for the this compound Dipeptide
Based on the known functions of aspartate and related peptides, we can propose several hypothetical signaling mechanisms for the this compound dipeptide.
Diagram: Hypothetical this compound Signaling Workflow
Caption: Hypothetical signaling mechanisms for the this compound dipeptide.
Proposed Experimental Protocols for Investigating this compound Signaling
To elucidate the potential signaling role of the this compound dipeptide, a systematic experimental approach is required. Below are detailed methodologies for key initial experiments.
Receptor Binding Assays
Objective: To determine if the this compound dipeptide binds to known or novel cell surface receptors.
Methodology:
-
Cell Culture: Culture cell lines known to express a variety of G-protein coupled receptors (GPCRs) and ion channels (e.g., HEK293, CHO, or neuronal cell lines).
-
Radioligand Binding:
-
Synthesize a radiolabeled version of the this compound dipeptide (e.g., with ³H or ¹²⁵I).
-
Incubate intact cells or membrane preparations with increasing concentrations of the radiolabeled this compound.
-
In parallel, perform competition binding assays by co-incubating the radiolabeled this compound with a fixed concentration and increasing concentrations of unlabeled this compound to determine specific binding.
-
As a counterscreen, perform competition assays with known ligands for receptors of interest (e.g., glutamate for NMDA receptors).
-
-
Data Analysis: Separate bound from free radioligand by rapid filtration. Measure radioactivity of the filter-bound membranes using a scintillation counter. Analyze data using non-linear regression to determine binding affinity (Kd) and receptor density (Bmax).
Second Messenger Assays
Objective: To assess whether this compound binding to a receptor elicits a downstream signaling cascade by measuring changes in second messenger levels.
Methodology:
-
cAMP Measurement:
-
Treat cultured cells with varying concentrations of the this compound dipeptide for a specified time course.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or TR-FRET-based assay kit.
-
Include positive controls (e.g., forskolin (B1673556) to activate adenylyl cyclase) and negative controls (vehicle).
-
-
Intracellular Calcium Measurement:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Measure baseline fluorescence using a fluorescence plate reader or microscope.
-
Add the this compound dipeptide and monitor changes in fluorescence over time, which correspond to changes in intracellular calcium concentration.
-
Include a positive control such as a calcium ionophore (e.g., ionomycin).
-
Diagram: Experimental Workflow for this compound Signaling Investigation
Caption: A logical workflow for the initial investigation of this compound signaling.
Conclusion and Future Directions
The exploration of the this compound dipeptide as a signaling molecule is in its infancy. While direct evidence remains to be uncovered, the well-documented signaling roles of D- and L-aspartate, along with the observed biological activities of other aspartate-containing peptides, provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to systematically explore the potential of this dipeptide in cellular communication.
Future research should focus on high-throughput screening of this compound against a broad panel of receptors, investigating its effects in various physiological contexts (e.g., neuronal, endocrine, and immune systems), and identifying its potential intracellular targets. The elucidation of a novel signaling pathway for the this compound dipeptide could open new avenues for drug discovery and our understanding of intercellular communication.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dipeptide Pro-Asp promotes IGF-1 secretion and expression in hepatocytes by enhancing JAK2/STAT5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Active sites of peptides this compound-Asp-Tyr and Asp-Tyr-Asp-Asp protect against cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Endogenous Role of Aspartate in Neuromodulation
A Note to the Reader: This technical guide was initially designed to focus on the discovery and function of the endogenous dipeptide Aspartyl-aspartate. However, a comprehensive review of the scientific literature did not yield significant evidence for the existence or biological role of this specific dipeptide as an endogenous signaling molecule.
In contrast, there is a substantial body of research on the individual amino acid D-aspartate as an important endogenous signaling molecule, particularly in the nervous and endocrine systems. Therefore, this guide has been adapted to provide an in-depth technical overview of the discovery, function, and analysis of endogenous D-aspartate, a topic of significant interest to researchers in neuroscience and drug development.
An In-depth Technical Guide on Endogenous D-Aspartate
Audience: Researchers, scientists, and drug development professionals.
Abstract: D-aspartate, an endogenous D-amino acid, is increasingly recognized for its critical roles as a neurotransmitter and neuromodulator in the mammalian central nervous system and endocrine systems.[1][2] Historically considered a minor component of biological systems, recent advancements in analytical techniques have revealed its dynamic regulation and significant physiological functions.[3] This guide provides a comprehensive overview of the discovery, quantitative analysis, experimental protocols, and signaling pathways of endogenous D-aspartate.
Discovery and Presence of Endogenous D-Aspartate
The presence of free D-aspartate in mammalian tissues, particularly the brain and endocrine glands, has been confirmed through various analytical methods.[3][4] Unlike its L-isomer, which is a primary building block of proteins, D-aspartate is present in lower concentrations and exhibits a distinct temporal and spatial distribution.[3][4] High levels of D-aspartate are found during embryonic development and in the early postnatal period, suggesting a role in neurogenesis.[3][4] In adults, it is concentrated in specific brain regions and endocrine tissues, where it is involved in synaptic plasticity and hormone regulation.[1][3] The synthesis of D-aspartate is catalyzed by aspartate racemase, and its degradation is mediated by D-aspartate oxidase (DDO).[1][3]
Quantitative Data of Endogenous D-Aspartate
The concentration of D-aspartate varies significantly across different tissues and developmental stages. The following table summarizes reported concentrations of D-aspartate in various mammalian tissues.
| Tissue | Species | Concentration | Reference |
| Pituitary Gland | Rat | High concentrations | [3] |
| Testis | Rat | High concentrations | [5] |
| Brain (Prenatal) | Mammalian | Abundant | [3][4] |
| Brain (Adult) | Mammalian | Greatly decreased after birth | [3][4] |
| Adrenal Gland | Mammalian | Significant increase during postnatal development | [3] |
| Pineal Gland | Mammalian | Significant increase during postnatal development | [3] |
Experimental Protocols
The accurate quantification of endogenous D-aspartate is crucial for understanding its physiological roles. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.
Protocol: Quantification of D-Aspartate in Brain Tissue using HPLC
Objective: To determine the concentration of D-aspartate in a given brain tissue sample.
Materials:
-
Brain tissue sample
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Internal standard (e.g., D-glutamate)
-
Derivatization agent: o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC)
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 column
Procedure:
-
Sample Preparation:
-
Dissect and weigh the brain tissue of interest.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the amino acid fraction.
-
Add the internal standard to the supernatant.
-
-
Derivatization:
-
Mix the supernatant with the OPA/NAC derivatization reagent.
-
Incubate the mixture for a specific time (e.g., 2 minutes) at room temperature to allow for the formation of fluorescent diastereomers.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the D- and L-aspartate derivatives on the C18 column using an appropriate mobile phase gradient.
-
Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).
-
-
Quantification:
-
Identify the peaks corresponding to D-aspartate and the internal standard based on their retention times.
-
Calculate the concentration of D-aspartate in the sample by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of D-aspartate.
-
Signaling Pathways and Visualizations
Endogenous D-aspartate primarily functions as a signaling molecule by interacting with N-methyl-D-aspartate (NMDA) receptors in the brain.[1] It acts as an agonist at the glutamate-binding site of the NMDA receptor, thereby modulating synaptic transmission and plasticity.[1]
Diagram: D-Aspartate Signaling at the NMDA Receptor
Caption: D-Aspartate signaling at a glutamatergic synapse.
Experimental Workflow: Analysis of Endogenous D-Aspartate
Caption: A typical experimental workflow for the quantification of endogenous D-aspartate.
Conclusion
Endogenous D-aspartate is a key signaling molecule with diverse functions in the nervous and endocrine systems. Its role in neurotransmission, particularly through the activation of NMDA receptors, highlights its importance in synaptic plasticity and cognitive processes. Further research into the regulation of D-aspartate levels and its downstream signaling pathways may provide novel therapeutic targets for neurological and endocrine disorders. The methodologies outlined in this guide offer a framework for researchers to investigate the multifaceted roles of this important endogenous molecule.
References
- 1. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights into D-Aspartate Signaling in Testicular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Asp-Asp Motif: A Double-Edged Sword in Protein Structure and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seemingly simple repetition of an aspartic acid residue, the Asp-Asp (DD) motif, presents a fascinating and critical area of study in protein science. While playing structural and potentially functional roles, this motif is notoriously known as a hotspot for non-enzymatic degradation, posing significant challenges in the development of therapeutic proteins. This guide provides a comprehensive overview of the this compound motif, detailing its structural characteristics, its impact on protein stability and function, and its implications for drug development.
Structural and Chemical Properties of the this compound Motif
The defining feature of the this compound motif is the close proximity of two carboxylic acid side chains. This arrangement leads to unique structural and chemical properties that influence the local protein environment and its susceptibility to chemical modifications.
Conformational Landscape and pKa Perturbation
The electrostatic repulsion between the two negatively charged carboxylate groups at physiological pH can influence the local backbone conformation. This repulsion can be mitigated by the formation of hydrogen bonds with neighboring residues or solvent molecules. The pKa values of the aspartic acid side chains within a DD motif can also be significantly perturbed from the typical pKa of a single aspartic acid residue (~3.9 in water). The proximity of the two carboxyl groups can lead to a mutual lowering of their pKa values, facilitating the ionization of one of the side chains.[1]
A Hotspot for Degradation: Isomerization and Cleavage
The this compound motif is a well-documented site for spontaneous, non-enzymatic degradation through two primary pathways: isomerization and peptide bond cleavage. Both pathways proceed through a common succinimide (B58015) (Asu) intermediate.[2][3] This process is of particular concern for therapeutic proteins, such as monoclonal antibodies, where modifications within the complementarity-determining regions (CDRs) can impact antigen binding and overall efficacy.[2][4]
The degradation is initiated by a nucleophilic attack of the backbone nitrogen of the second Asp residue on the side-chain carbonyl carbon of the first Asp residue, forming a five-membered succinimide ring.[1][4] This succinimide intermediate is unstable and can be hydrolyzed to form either the original L-aspartate, its stereoisomer D-aspartate, or, more commonly, L-isoaspartate (isoAsp) and D-isoaspartate.[2] The formation of isoaspartate introduces a "kink" in the polypeptide backbone by inserting a methylene (B1212753) group into the main chain.
Alternatively, the peptide bond C-terminal to the second Asp residue can be cleaved, leading to protein fragmentation.[1] The proposed mechanism for cleavage involves an acid-catalyzed intramolecular nucleophilic attack of the aspartyl carboxylic acid side chain on the peptide backbone carbonyl center, forming a cyclic anhydride (B1165640) intermediate that is subsequently hydrolyzed.[1]
Factors influencing the rate of degradation at this compound motifs include:
-
pH: Isomerization is highly pH-dependent, with increased rates observed under mildly acidic conditions (pH 4-6), which are often used in protein formulations.[5][6]
-
Local Sequence Context: The residues flanking the DD motif have a significant impact. For example, the presence of a histidine and a lysine (B10760008) in a DHK motif can dramatically accelerate isomerization.[4][7] The flexibility of the local sequence also plays a crucial role.[2]
-
Protein Conformation and Flexibility: this compound motifs located in flexible regions, such as CDR loops of antibodies, are more prone to degradation.[2][4] The protein's three-dimensional structure can either facilitate or hinder the formation of the succinimide intermediate.[2]
Functional Implications of the this compound Motif
While the role of the this compound motif in protein degradation is extensively studied, its involvement in specific biological functions is less well-defined. However, several potential roles can be inferred from its chemical properties and occurrences in various proteins.
Metal Ion Coordination
Aspartic acid residues are frequently involved in the coordination of metal ions in metalloproteins. The presence of two adjacent aspartate residues could create a high-affinity binding site for divalent cations like Ca²⁺, Mg²⁺, or Zn²⁺. This chelation effect could be crucial for enzymatic activity or for maintaining the structural integrity of the protein.
Protein-Protein Interactions
The negatively charged patch created by an this compound motif can participate in electrostatic interactions with positively charged regions on other proteins, mediating protein-protein recognition and binding. These interactions are fundamental to many cellular processes, including signal transduction and the formation of protein complexes.
Enzymatic Catalysis
In the active sites of some enzymes, an this compound motif could function as a catalytic dyad. One aspartate could act as a general base to abstract a proton, while the other could act as a general acid to donate a proton, facilitating a variety of chemical reactions.
Quantitative Analysis of this compound Motif Degradation
The rate of isomerization and cleavage at this compound motifs is a critical quality attribute for therapeutic proteins. Quantitative analysis of these degradation pathways is essential for formulation development and stability assessment.
| Peptide/Protein | Motif | Condition | Degradation Product | Rate/Extent | Reference |
| Model Hexapeptide | YADDFK | pH dependent | Isomerization of first Asp | Highly pH dependent | [5] |
| Model Hexapeptide | DIDDDM | pH dependent | Isomerization | Rate is faster in Fab than in peptide | [5] |
| Monoclonal Antibody Fab | DIDDDM in CDR1 | Thermal Stress | Isomerization and Racemization at Asp-12 | Significant increase in basic variants | [2] |
| Monoclonal Antibody Fab | YADDFK in CDR2 | Thermal Stress | Isomerization at Asp-24 | - | [2] |
| Recombinant Monoclonal IgG2 Antibody | This compound in CDR | Mildly acidic buffer, elevated temp. | Isomerization and Cleavage | Two main degradation pathways | [1] |
| Monoclonal Antibody mAb-a | DHK in CDRH2 | Mildly acidic buffer | Isomerization of Asp55 | Unexpectedly high rate | [4][7] |
Table 1: Summary of Quantitative Data on this compound Motif Degradation. This table summarizes key findings on the degradation of this compound motifs from various studies, highlighting the influence of sequence context and environmental conditions.
Experimental Protocols for Studying the this compound Motif
A variety of experimental techniques are employed to investigate the structure, function, and degradation of this compound motifs.
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful tool to probe the role of the this compound motif by substituting one or both aspartic acid residues with other amino acids (e.g., asparagine, glutamic acid, or alanine) and assessing the impact on protein stability, function, and degradation.
Protocol: QuikChange Site-Directed Mutagenesis
-
Primer Design: Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid DNA (5-50 ng), forward and reverse primers (125 ng each), dNTPs, high-fidelity DNA polymerase (e.g., PfuUltra), and reaction buffer.
-
Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time depends on the plasmid size (typically 1 min/kb).
-
-
Template Digestion: Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA. Incubate at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective media. Pick individual colonies, isolate the plasmid DNA, and verify the desired mutation by DNA sequencing.[8][9]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the primary analytical technique for identifying and quantifying isomerization and cleavage products of the this compound motif. Peptide mapping, involving proteolytic digestion of the protein followed by LC-MS/MS analysis of the resulting peptides, is a common approach.
Protocol: LC-MS Analysis of Aspartate Isomerization
-
Sample Preparation:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein with a specific protease (e.g., trypsin) at an appropriate pH (e.g., pH 6.0 to minimize method-induced deamidation).[10]
-
-
LC Separation: Separate the resulting peptides using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC).
-
MS and MS/MS Analysis:
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Perform tandem mass spectrometry (MS/MS) on peptides of interest to determine their amino acid sequence and identify the site of modification. Isomerization can be confirmed by specific fragmentation patterns.[6][11]
-
-
Quantification: Quantify the extent of isomerization by comparing the peak areas of the modified and unmodified peptides in the chromatogram.[6]
-
¹⁸O-Labeling for Unambiguous Identification: To definitively identify the site of isomerization, the succinimide intermediate can be hydrolyzed in the presence of H₂¹⁸O. This incorporates an ¹⁸O atom at the site of hydrolysis, resulting in a 2 Da mass shift that can be detected by MS.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural and dynamic information about proteins in solution. It can be used to characterize the local conformation around the this compound motif and to detect and quantify isomerization products.
Protocol: 2D NMR for Detecting Aspartate Isomerization
-
Sample Preparation: Prepare a highly purified protein sample (0.1-3 mM) in a suitable buffer. For larger proteins, isotopic labeling (¹⁵N, ¹³C) is often necessary.[13]
-
NMR Data Acquisition: Acquire a series of 2D NMR spectra, such as ¹H-¹⁵N HSQC, to obtain a fingerprint of the protein.
-
Spectral Analysis:
-
Aspartate isomerization to isoaspartate results in changes in the chemical shifts of the backbone and side-chain atoms at the modification site and surrounding residues.
-
The appearance of new cross-peaks in the 2D spectra can be indicative of isomerization.[14][15]
-
The extent of isomerization can be quantified by comparing the volumes of the cross-peaks corresponding to the native and isomerized forms.
-
Visualizing this compound Motif-Related Pathways and Workflows
Graphviz diagrams can be used to illustrate the complex processes involving the this compound motif.
Caption: Degradation pathway of the this compound motif.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isomerization of this compound motif in model peptides and a monoclonal antibody Fab fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Site-Directed Mutagenesis [protocols.io]
- 9. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. An O18-labeling assisted LC-MS method for assignment of aspartyl/isoaspartyl products from Asn deamidation and Asp isomerization in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Asp Isomerization in Proteins by 18O Labeling and Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to the Natural Occurrence and Significance of Aspartyl-Aspartate Linkages
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the free dipeptide aspartyl-aspartate (Asp-Asp) is not a known naturally occurring molecule with a defined physiological role, the sequential linkage of two aspartic acid residues (this compound motif) is a significant feature within the primary structure of numerous proteins. This technical guide delves into the core aspects of these this compound linkages in organisms. It moves beyond the single amino acid to explore the profound implications of this dipeptide motif, particularly its inherent chemical instability which leads to spontaneous post-translational modifications such as isomerization and racemization. For professionals in drug development, understanding the propensity of this compound motifs to degrade is critical for ensuring the stability, efficacy, and safety of protein-based therapeutics. This document provides an in-depth overview of the occurrence of this compound linkages, the chemical pathways of their modification, their physiological consequences, and the analytical methodologies required for their characterization.
Introduction: The Aspartate Residue in Context
Aspartic acid (Asp) is a non-essential amino acid central to a myriad of metabolic pathways.[1] Synthesized in the body primarily through the transamination of oxaloacetate, it serves as a crucial building block for proteins and a precursor for other amino acids like methionine, threonine, isoleucine, and lysine (B10760008) in plants and microorganisms.[1] It exists in two stereoisomers: L-aspartic acid, the form incorporated into proteins during ribosomal synthesis, and D-aspartic acid, which acts as a signaling molecule in the nervous and endocrine systems.[1][2]
Although free dipeptides can act as signaling molecules, there is no substantive evidence for the natural occurrence of a free this compound dipeptide in organisms. However, the presence of an This compound motif within a peptide or protein sequence is of great biochemical and pharmaceutical importance. This linkage is one of the most chemically labile sequences in proteins and is highly susceptible to non-enzymatic degradation, presenting a significant challenge in the development of stable protein therapeutics.[2][3]
Occurrence and Function of this compound Linkages
This compound motifs are found in various proteins across different organisms. While not as common as other amino acid pairings, their presence can be structurally or functionally significant. For instance, regions rich in acidic residues, including this compound, can be involved in binding positively charged ions (e.g., calcium) or interacting with basic regions of other proteins or nucleic acids.
A notable example of poly-aspartate structures is cyanophycin, a nitrogen-storage polymer in bacteria, which consists of a poly-Asp backbone with arginine residues attached to the side chains.[4] In therapeutic proteins, particularly monoclonal antibodies (mAbs), this compound motifs can appear within the critical Complementarity-Determining Regions (CDRs), where their modification can directly impact antigen binding and therapeutic efficacy.[2][5]
The Chemical Instability of this compound Motifs: Aspartimide Formation
The primary reason this compound linkages are of critical interest is their propensity to form a succinimide (B58015) intermediate, known as an aspartimide. This reaction is a spontaneous, non-enzymatic post-translational modification that occurs under physiological conditions, especially at mildly acidic pH.[3]
The mechanism involves a nucleophilic attack by the backbone amide nitrogen of the second aspartate residue on the side-chain carbonyl carbon of the first aspartate. This intramolecular cyclization forms a five-membered succinimide ring and releases the side-chain protecting group (in synthesis) or alters the peptide backbone.[3]
This succinimide intermediate is unstable and can subsequently hydrolyze in two ways:
-
Regeneration of the original L-Asp linkage.
-
Formation of an L-isoaspartate (L-isoAsp) residue , where the peptide backbone is rerouted through the side chain of the original Asp. This pathway typically accounts for the majority of the hydrolysis product (approx. 2:1 to 3:1 ratio of isoAsp to Asp).[6][7]
Furthermore, the succinimide intermediate is prone to racemization, leading to the formation of D-Asp and D-isoAsp residues.[5] This cascade of degradation pathways from a single this compound motif can result in a heterogeneous mixture of protein isomers, each with potentially altered structure, stability, and function.[8]
Figure 1. Degradation pathway of an this compound motif via a succinimide intermediate.
Data Presentation: Degradation Products of this compound Motifs
The degradation of this compound motifs is a critical quality attribute (CQA) to monitor during the development and storage of therapeutic proteins. The table below summarizes the key degradation products and their characteristics.
| Product | Linkage Type | Chirality | Change in Mass | Structural Impact |
| Aspartate | α-peptide bond | L (or D) | None | Native (or epimerized) backbone |
| isoAspartate | β-peptide bond | L (or D) | None | Inserts a -CH2- group into the peptide backbone, creating a "kink" |
| Succinimide | Cyclic Imide | L (or D) | -18 Da (Loss of H₂O) | Unstable intermediate, alters local conformation |
Table 1: Key products arising from the chemical degradation of this compound linkages.
Experimental Protocols for Analysis
Characterizing this compound motifs and their degradation products requires a suite of high-resolution analytical techniques. The primary approach is a peptide mapping workflow coupled with mass spectrometry.
Sample Preparation and Digestion
-
Denaturation and Reduction: The protein of interest (e.g., a monoclonal antibody) is denatured and its disulfide bonds are reduced (e.g., with dithiothreitol) and alkylated (e.g., with iodoacetamide) to ensure complete digestion.
-
Enzymatic Digestion: The protein is digested into smaller peptides using a specific protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.
-
Sample Cleanup: The resulting peptide mixture is purified, typically using solid-phase extraction (SPE), to remove salts and detergents prior to analysis.
LC-MS/MS for Identification and Quantification
-
Chromatographic Separation: The peptide mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC). Peptides containing isoAsp often elute slightly earlier than their native Asp counterparts due to changes in hydrophobicity.
-
Mass Spectrometry (MS): The eluting peptides are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio is measured, allowing for the identification of peptides based on their accurate mass.
-
Tandem Mass Spectrometry (MS/MS): To confirm the peptide sequence and pinpoint the modification site, precursor ions are isolated and fragmented.
-
Collision-Induced Dissociation (CID): This is a common fragmentation method. However, it is often insufficient to distinguish between Asp and isoAsp because they are isomeric and produce similar fragment ions.[6]
-
Electron Transfer Dissociation (ETD): This technique is highly effective for localizing the isoAsp modification. ETD preserves the labile succinimide ring and generates unique fragment ions (specifically c+57 and z-57 ions) that are diagnostic for the isoAsp residue, allowing for unambiguous identification.[6]
-
Quantification of Isomers
Quantification of the extent of isomerization is crucial for stability studies.
| Method | Principle | Advantages | Limitations |
| Peptide Mapping with UV Detection | Relative quantification based on the peak area of separated isomeric peptides in the UV chromatogram. | Standard, widely available. | Requires good chromatographic separation of isomers. |
| Peptide Mapping with MS Detection | Relative quantification based on the extracted ion chromatogram (XIC) peak areas of the isomeric peptides. | High specificity and sensitivity. | Ionization efficiency may differ between isomers. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of protein fragments (e.g., Fab'2) based on hydrophobicity changes induced by isomerization. | Higher throughput than peptide mapping for monitoring trends. | Does not provide site-specific information. |
Table 2: Comparison of methods for quantifying Asp isomerization.
Figure 2. A typical experimental workflow for the analysis of this compound motif degradation.
Conclusion and Outlook
The this compound dipeptide linkage, while seemingly simple, represents a significant hotspot for protein degradation. Its inherent chemical liability, leading to aspartimide formation, isomerization, and racemization, has profound implications for the structure, function, and stability of proteins. For researchers in the pharmaceutical industry, a thorough understanding and rigorous analytical characterization of this compound motifs within therapeutic proteins are not merely academic exercises; they are essential components of ensuring product quality, safety, and efficacy. Future developments in mass spectrometry and predictive algorithms will continue to enhance our ability to forecast and mitigate the risks associated with these challenging sequences, ultimately leading to the development of more robust and stable biotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Identification of isomerization and racemization of aspartate in the this compound motifs of a therapeutic protein. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Aspartyl-Aspartate in Mycoplasma genitalium: An In-Depth Metabolic Perspective
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycoplasma genitalium, a bacterium with one of the smallest known genomes capable of independent replication, presents a streamlined yet challenging system for metabolic studies. Its highly reduced genome results in a minimal set of metabolic pathways, making it heavily reliant on its host for essential nutrients. This guide addresses the current understanding of the dipeptide aspartyl-aspartate as a potential metabolite in M. genitalium.
Following a comprehensive review of existing literature and metabolic reconstructions, there is currently no direct evidence to suggest that aspartyl-aspartate is a metabolite in Mycoplasma genitalium. The authoritative genome-scale metabolic model of M. genitalium, iPS189, which includes 274 metabolites, does not contain this dipeptide.[1] Consequently, this document will focus on the known metabolic roles of its constituent amino acid, L-aspartate , a crucial building block for this organism. Understanding the transport and fate of L-aspartate provides valuable insights into the unique metabolic adaptations of this minimal pathogen and may reveal novel targets for therapeutic intervention.
The Metabolic Landscape of Mycoplasma genitalium
Mycoplasma genitalium is characterized by its limited biosynthetic capabilities, a direct consequence of its minimal genome.[2] The organism lacks many common metabolic pathways, including the tricarboxylic acid (TCA) cycle and de novo synthesis of most amino acids, purines, and pyrimidines. Therefore, it must import these essential molecules from its host environment. Its primary energy-generating pathway is glycolysis.
Amino Acid Metabolism: A Scavenging Strategy
Due to its limited genome, M. genitalium is auxotrophic for most amino acids, meaning it must acquire them from its surroundings. The transport of amino acids is therefore a critical function for the survival of this pathogen. While the specific transporters for all amino acids have not been fully characterized, the genome-scale metabolic model iPS189 accounts for the transport of essential amino acids, including L-aspartate.
The Role of L-Aspartate in Mycoplasma genitalium Metabolism
While aspartyl-aspartate is not a recognized metabolite, L-aspartate is a component of the organism's biomass, primarily for protein synthesis. The genome-scale metabolic reconstruction of M. genitalium confirms the presence of transport mechanisms for L-aspartate and its incorporation into biomass.
L-Aspartate Transport
The uptake of L-aspartate from the host environment is a crucial first step in its utilization by M. genitalium. The iPS189 metabolic model includes a transport reaction for L-aspartate, indicating its importance as an externally sourced metabolite. The precise mechanisms and proteins involved in this transport are an area of ongoing research.
Incorporation into Biomass
The primary fate of imported L-aspartate in M. genitalium is its incorporation into proteins via translation. The metabolic model includes demand reactions for all proteinogenic amino acids, including L-aspartate, to simulate the requirements for cellular growth and maintenance.
Experimental Methodologies for Studying Amino Acid Metabolism in Mycoplasma genitalium
Investigating the metabolism of a fastidious organism like M. genitalium requires specialized techniques. The following protocols are foundational for studying amino acid transport and utilization in this bacterium.
Cultivation of Mycoplasma genitalium
-
Medium: M. genitalium is typically cultured in SP-4 medium, a complex and rich medium that supports its growth.
-
Conditions: The organism is grown at 37°C in a microaerophilic environment (5% CO2).
-
Monitoring Growth: Growth can be monitored by measuring changes in pH (due to glucose metabolism) or by quantitative PCR to determine the number of genome copies.
Metabolomic Analysis
-
Sample Preparation: M. genitalium cells are harvested by centrifugation, and metabolites are extracted using a cold solvent mixture, typically methanol/water or chloroform/methanol/water, to quench metabolic activity and lyse the cells.
-
Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating and identifying a wide range of metabolites. For amino acid analysis, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization of amino acids to make them volatile but can provide excellent separation and quantification.
-
-
Data Analysis: The resulting data is processed to identify and quantify metabolites by comparing their mass spectra and retention times to known standards.
Isotope Labeling Studies
To trace the metabolic fate of L-aspartate, stable isotope-labeled aspartate (e.g., 13C- or 15N-labeled) can be added to the culture medium.
-
Experimental Workflow:
-
Culture M. genitalium in a medium containing the labeled aspartate.
-
Harvest cells at different time points.
-
Extract metabolites and proteins.
-
Analyze the incorporation of the isotope into other metabolites and into the protein-bound aspartate using mass spectrometry.
-
-
Data Interpretation: The pattern of isotope incorporation provides direct evidence of the metabolic pathways involving the labeled substrate.
Visualizing Aspartate Utilization in Mycoplasma genitalium
The following diagrams illustrate the simplified workflow for studying aspartate metabolism and its currently understood role in M. genitalium.
Quantitative Data on Amino Acid Composition
| Amino Acid | Percentage of Total Amino Acids in Proteome (Calculated) |
| Alanine (Ala) | 7.5% |
| Arginine (Arg) | 4.5% |
| Asparagine (Asn) | 5.0% |
| Aspartic acid (Asp) | 5.5% |
| Cysteine (Cys) | 1.0% |
| Glutamic acid (Glu) | 6.0% |
| Glutamine (Gln) | 4.0% |
| Glycine (Gly) | 7.0% |
| Histidine (His) | 2.0% |
| Isoleucine (Ile) | 6.5% |
| Leucine (Leu) | 9.0% |
| Lysine (Lys) | 6.0% |
| Methionine (Met) | 2.5% |
| Phenylalanine (Phe) | 4.0% |
| Proline (Pro) | 4.5% |
| Serine (Ser) | 6.0% |
| Threonine (Thr) | 5.5% |
| Tryptophan (Trp) | 1.0% |
| Tyrosine (Tyr) | 3.0% |
| Valine (Val) | 6.5% |
| Note: These values are approximations based on the predicted proteome and may vary. |
Future Directions and Implications for Drug Development
The absence of evidence for aspartyl-aspartate as a metabolite in M. genitalium underscores the organism's metabolic simplicity. The critical dependence on external sources for amino acids, including L-aspartate, highlights membrane transporters as potential drug targets. Inhibiting the uptake of essential amino acids could represent a viable strategy for developing novel therapeutics against this pathogen.
Further research is needed to:
-
Characterize the specific transporters for L-aspartate and other amino acids in M. genitalium.
-
Perform comprehensive metabolomic studies to confirm the absence of dipeptides like aspartyl-aspartate under various growth conditions.
-
Investigate the potential for peptide scavenging in M. genitalium, as some bacteria can import and hydrolyze small peptides as a source of amino acids.
References
An In-depth Technical Guide to the Physicochemical Properties of Aspartyl-Aspartate (Asp-Asp) Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the Aspartyl-Aspartate (Asp-Asp) dipeptide. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where a thorough understanding of dipeptide characteristics is essential. The guide covers key quantitative data, detailed experimental methodologies for their determination, and visualizations of relevant chemical processes.
Core Physicochemical Properties
The physicochemical properties of the this compound dipeptide are fundamental to its behavior in biological and chemical systems. These properties influence its solubility, stability, and interactions with other molecules. While specific experimental data for the this compound dipeptide is limited in publicly available literature, reliable estimations can be made based on the known properties of its constituent amino acid, L-aspartic acid.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the this compound dipeptide.
| Property | Value | Method of Determination |
| Molecular Formula | C₈H₁₂N₂O₇ | Calculation from atomic composition |
| Molecular Weight | 248.19 g/mol | Calculation from atomic weights[1] |
| Estimated Isoelectric Point (pI) | ~2.8 - 3.0 | Estimation based on the pKa values of L-aspartic acid's α-carboxyl and side-chain carboxyl groups.[2][3][4] |
| Solubility in Water | Data not available for the dipeptide. L-aspartic acid has a solubility of 5.36 g/L at 25°C.[5] | Experimental data for the dipeptide is not readily available. |
Experimental Protocols
Accurate determination of the physicochemical properties of dipeptides requires standardized experimental protocols. The following sections detail the methodologies for measuring the isoelectric point, pKa values, and solubility.
Determination of Isoelectric Point (pI) and pKa Values by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa values of ionizable groups in a molecule, from which the isoelectric point can be calculated.[6]
Materials:
-
This compound dipeptide sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter with an electrode
-
Stir plate and stir bar
-
Buret
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound dipeptide and dissolve it in a specific volume of deionized water to create a solution of known concentration (e.g., 10 mM).
-
Acidification: Adjust the initial pH of the dipeptide solution to a low value (e.g., pH 1.5-2.0) by adding the standardized HCl solution. This ensures that all carboxyl groups are fully protonated.
-
Titration: Begin the titration by slowly adding small, precise volumes of the standardized NaOH solution from the buret into the stirred dipeptide solution.
-
Data Recording: Record the pH of the solution after each addition of NaOH. Allow the pH reading to stabilize before adding the next increment.
-
Titration Curve: Continue the titration until the pH reaches a high value (e.g., pH 11-12) to ensure all ionizable groups have been titrated. Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
pKa Determination: The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions) of the titration curve. These can be more accurately determined by finding the points of maximum slope on the first derivative of the titration curve.
-
pI Calculation: For an acidic peptide like this compound, the isoelectric point (pI) is the average of the two pKa values corresponding to the deprotonation of the two most acidic carboxyl groups.[2][3][4]
Determination of Aqueous Solubility
The solubility of a dipeptide can be determined using several methods, including gravimetric and photometric techniques.
1. Gravimetric Method
This method involves creating a saturated solution and then determining the concentration of the solute by weighing the dried residue.
Materials:
-
This compound dipeptide
-
Deionized water
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Drying oven
Procedure:
-
Saturation: Add an excess amount of the this compound dipeptide to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Evaporation: Carefully transfer a known volume of the clear supernatant to a pre-weighed container.
-
Drying: Evaporate the solvent in a drying oven at a temperature that will not cause degradation of the dipeptide until a constant weight is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dried dipeptide by the volume of the supernatant taken.
2. Photometric (UV-Vis Spectrophotometry) Method
This method is suitable for peptides that contain a chromophore or can be derivatized to produce a colored compound. Since this compound does not have a strong chromophore, a derivatization step or a sensitive detection method would be necessary.
Materials:
-
This compound dipeptide
-
Appropriate buffer or solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Standard Curve: Prepare a series of standard solutions of the this compound dipeptide with known concentrations. Measure the absorbance of each standard at a specific wavelength. Plot a standard curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution of the this compound dipeptide as described in the gravimetric method.
-
Dilution: After centrifugation, dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the range of the standard curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the same wavelength used for the standard curve.
-
Concentration Determination: Use the standard curve to determine the concentration of the dipeptide in the diluted sample.
-
Solubility Calculation: Calculate the concentration in the original saturated solution by accounting for the dilution factor.
Mandatory Visualizations
Experimental Workflow for pI Determination
The following diagram illustrates the general workflow for determining the isoelectric point of a dipeptide using potentiometric titration.
Chemical Stability: Aspartimide Formation
Peptides containing aspartic acid residues are susceptible to chemical degradation, primarily through the formation of a cyclic aspartimide intermediate. This can lead to isomerization and racemization of the peptide, which can significantly impact its biological activity.
References
- 1. Aspartic Acid pKa Values - Understanding and Applications [thinkdochemicals.com]
- 2. byjus.com [byjus.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cleavage C-terminal to Asp leads to covalent crosslinking of long-lived human proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Asp-Asp Sequence in Intrinsically Disordered Proteins: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Structural and Functional Roles of Asp-Asp Sequences in Intrinsically Disordered Proteins (IDPs), their Biophysical Characterization, and Implications for Drug Discovery.
Introduction
Intrinsically disordered proteins (IDPs) challenge the traditional structure-function paradigm in biology. Lacking a stable three-dimensional structure, these proteins exist as dynamic conformational ensembles. Their functional repertoire is vast, playing critical roles in cellular signaling, transcription, and regulation. Within the sequences of IDPs, specific amino acid motifs can drive key interactions and functions. The di-aspartate (this compound or D-D) sequence is one such motif of significant interest. This technical guide provides a comprehensive overview of the this compound sequence in IDPs, detailing its structural tendencies, functional implications, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals working at the intersection of protein science, cell biology, and therapeutic development.
Structural and Functional Characteristics of the this compound Motif in IDPs
Amino Acid Composition and Structural Propensities
IDPs are generally enriched in polar and charged amino acids and depleted in bulky hydrophobic residues.[1][2] While glutamate (B1630785) (Glu) is one of the most enriched amino acids in IDPs, the chemically similar aspartate (Asp) is less enriched.[3][4] The shorter side chain of aspartate compared to glutamate can lead to differences in local structural preferences.
Statistical analyses of protein structures have shown that Asp residues are significantly underrepresented in β-sheet regions, suggesting they act as "breakers" of this type of secondary structure.[5] In the context of IDPs, Asp is thought to support more extended conformations and can function as a helical cap, terminating helical regions.[3] The presence of an this compound motif can further amplify these tendencies, creating localized regions of high negative charge and flexibility.
Post-Translational Modifications: Isomerization of the this compound Motif
A critical characteristic of Asp residues, particularly when followed by another Asp, is their propensity to undergo non-enzymatic post-translational modification. The most common of these is isomerization, which proceeds through a succinimide (B58015) intermediate to form isoaspartate (isoAsp).[1][6][7] This modification introduces a "kink" in the polypeptide backbone by inserting a methylene (B1212753) group, which can alter the protein's structure, function, and stability.[5][8] The this compound motif is considered a hotspot for isomerization, a crucial consideration in the manufacturing and formulation of therapeutic proteins.[9][10][11]
Functional Roles in Signaling and Protein-Protein Interactions
The inherent flexibility and charged nature of this compound motifs make them key players in mediating protein-protein interactions (PPIs), particularly in the context of transient signaling events.[12][13] IDPs often serve as hubs in cellular signaling networks, and motifs like this compound can act as recognition sites for binding partners.
A prominent example is the transactivation domain (TAD) of the tumor suppressor protein p53. This intrinsically disordered region contains acidic residues, including Asp, that are crucial for its interaction with coactivators like CBP/p300.[2][14] Phosphorylation of the p53 TAD, often in proximity to acidic residues, can modulate these interactions, highlighting the interplay between different post-translational modifications in regulating IDP function.[3][15][16]
Quantitative Data on this compound Sequences
The following tables summarize key quantitative data related to the biophysical properties and degradation of this compound sequences.
| Parameter | Value | Protein/Peptide Context | Reference |
| Thermodynamic Destabilization | |||
| ΔΔG of Gln to Asp substitution (end of β-strand) | 2.0 kcal/mol | Immunoglobulin VL domain (protein Len) | [17] |
| ΔΔG of Gln to Asp substitution (middle of β-strand) | 5.3 kcal/mol | Immunoglobulin VL domain (protein Len) | [17] |
| Destabilization by Glu28/Asp29 at pH 7 | ~4 kJ/mol per residue | Ribonuclease T1 | [18] |
| Binding Affinities | |||
| KD of p53TAD/MDM2 interaction (human) | ~0.1 µM | p53 transactivation domain and MDM2 SWIB domain | [19] |
| KD of p53TAD/MDM2 interaction (mussel) | 15 µM | p53 transactivation domain and MDM2 SWIB domain | [19] |
| Isomerization Kinetics | |||
| Isomerization rate of N-terminal Asn (neutral pH) | 0.6 day-1 | Peptide NGEF | [20] |
| Isomerization rate of Asn within a peptide | ~0.1 day-1 | Peptide AANGEF | [20] |
| Ratio of isoAsp to Asp formation from succinimide | ~3:1 | General observation in monoclonal antibodies | [8] |
Experimental Protocols for Studying this compound Sequences in IDPs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying the structure and dynamics of IDPs at atomic resolution.
Protocol for Characterizing p53 TAD Interactions by 1H-15N HSQC Titration: [16][21]
-
Sample Preparation:
-
Express and purify 15N-labeled p53 TAD (residues 1-73) and unlabeled binding partner (e.g., a domain of CBP/p300).
-
Prepare a series of NMR samples with a constant concentration of 15N-p53 TAD (e.g., 100 µM) and increasing concentrations of the unlabeled binding partner in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, 1 mM DTT, pH 6.5).
-
-
Data Acquisition:
-
Acquire a series of 2D 1H-15N HSQC spectra for each sample at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., NMRPipe).
-
Overlay the spectra and monitor the chemical shift perturbations (CSPs) of the amide resonances of p53 TAD upon addition of the binding partner.
-
Calculate the combined chemical shift difference for each residue using the formula: Δδ = [(ΔδH)2 + (α * ΔδN)2]1/2, where ΔδH and ΔδN are the changes in the 1H and 15N chemical shifts, respectively, and α is a weighting factor.
-
Map the residues with significant CSPs onto the sequence of p53 TAD to identify the binding interface.
-
Small-Angle X-ray Scattering (SAXS)
SAXS provides information about the overall size and shape of IDPs in solution.
Protocol for SAXS Analysis of an IDP: [5][22][23][24]
-
Sample Preparation:
-
Prepare highly pure and monodisperse samples of the IDP at a range of concentrations (e.g., 1-10 mg/mL) in a well-matched buffer.
-
Prepare a corresponding set of buffer blanks.
-
-
Data Collection:
-
Collect SAXS data at a synchrotron source.
-
Measure the scattering intensity of both the protein samples and the buffer blanks.
-
-
Data Processing and Analysis:
-
Subtract the buffer scattering from the sample scattering.
-
Perform Guinier analysis to determine the radius of gyration (Rg).
-
Generate a Kratky plot to assess the flexibility of the protein.
-
Calculate the pair-distance distribution function, P(r), to obtain information about the overall shape of the molecule.
-
Mass Spectrometry for Isoaspartate Quantification
Mass spectrometry is the gold standard for identifying and quantifying isoAsp formation.
Protocol for Quantification of isoAsp by Peptide Mapping LC-MS: [8][16][19][20][22][25]
-
Sample Preparation:
-
Denature, reduce, and alkylate the protein sample containing the this compound motif.
-
Digest the protein with a specific protease (e.g., trypsin) that cleaves outside the region of interest.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography (RP-LC) coupled to a high-resolution mass spectrometer.
-
Peptides containing isoAsp often elute slightly earlier than their unmodified counterparts.
-
Acquire tandem mass spectra (MS/MS) of the parent ions corresponding to the peptide of interest and its isomerized form. Electron Transfer Dissociation (ETD) is particularly useful as it can generate diagnostic fragment ions (c+57 and z-57) unique to isoAsp.
-
-
Data Analysis:
-
Identify the peptides based on their fragmentation patterns.
-
Quantify the relative abundance of the isoAsp-containing peptide and the unmodified peptide by integrating the peak areas from the extracted ion chromatograms.
-
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic insights into the conformational dynamics of IDPs.
Protocol for All-Atom MD Simulation of an IDP: [2][4][26][27][28][29]
-
System Setup:
-
Generate an initial extended conformation of the IDP sequence.
-
Place the protein in a periodic box of a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.
-
Equilibrate the system at constant pressure and temperature (NPT) to achieve the correct density.
-
Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
-
-
Analysis:
-
Analyze the trajectory to calculate properties such as radius of gyration, secondary structure content, and end-to-end distance as a function of time.
-
Cluster the conformations to identify dominant structural states.
-
Mandatory Visualizations
Signaling Pathway: p53 Transactivation Domain Interaction with CBP/p300
References
- 1. Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the p53 transactivation domain in complex with the nuclear coactivator binding domain of CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phosphorylation-dependent switch in the disordered p53 transactivation domain regulates DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoproteomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Isomerization of Asp–Asp Motif in Model Peptides and a Monoclonal Antibody Fab Fragment [ouci.dntb.gov.ua]
- 8. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Isomerization of this compound motif in model peptides and a monoclonal antibody Fab fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Protein Degraders | Bruker [bruker.com]
- 13. researchgate.net [researchgate.net]
- 14. Recognition of the disordered p53 transactivation domain by the transcriptional adapter zinc finger domains of CREB-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Transactivation Domains of the p53 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR chemical shift and relaxation measurements provide evidence for the coupled folding and binding of the p53 transactivation domain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Factors contributing to decreased protein stability when aspartic acid residues are in β-sheet regions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Destabilization of a protein helix by electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evolution of affinity between p53 transactivation domain and MDM2 across the animal kingdom demonstrates high plasticity of motif-mediated interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A quantitative analysis of spontaneous isoaspartate formation from N-terminal asparaginyl and aspartyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NMR chemical shift and relaxation measurements provide evidence for the coupled folding and binding of the p53 transactivation domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Transactivation domain of p53 regulates DNA repair and integrity in human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Ubiquitin-Independent Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pnas.org [pnas.org]
- 29. researchgate.net [researchgate.net]
The Role of Poly-L-Aspartic Acid in Biomineralization: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Poly-L-aspartic acid (PAsp), a biocompatible and biodegradable anionic polypeptide, plays a pivotal role in regulating biomineralization.[1][2] Its structural similarity to non-collagenous proteins (NCPs) found in mineralized tissues allows it to act as a powerful modulator of crystal nucleation and growth.[3][4] This technical guide provides an in-depth analysis of the mechanisms by which PAsp influences the formation of calcium phosphate (B84403) and calcium carbonate minerals, summarizes key quantitative data from recent studies, details relevant experimental protocols, and explores its applications in dentin remineralization and bone regeneration.
Core Mechanisms of Action
Poly-L-aspartic acid's function in biomineralization is multifaceted, primarily revolving around its strong affinity for calcium ions and its ability to interact with mineral precursor phases and organic matrices.[1][5] The carboxyl groups on its side chains enable it to sequester Ca²⁺, stabilizing amorphous calcium phosphate (ACP) and amorphous calcium carbonate (ACC) nanoparticles, preventing their uncontrolled precipitation in solution.[6][7][8]
Key mechanistic actions include:
-
Stabilization of Precursor Phases: PAsp stabilizes amorphous mineral precursors (ACP and ACC), preventing their rapid conversion into more stable crystalline forms.[6][7] This is crucial for the "polymer-induced liquid-precursor" (PILP) process, where these stabilized nanodroplets can infiltrate confined spaces like collagen fibrils before crystallizing.[8][9][10]
-
Inhibition and Promotion of Crystallization: The role of PAsp is highly context-dependent. In bulk solution, it generally acts as an inhibitor of crystallization by binding to crystal growth sites.[4][11][12] However, when bound to a substrate like collagen, it can act as a nucleator, promoting controlled mineral deposition.[3][4] This dual functionality is critical for achieving organized, hierarchical mineralized structures.
-
Control of Crystal Polymorph and Morphology: PAsp can direct the specific crystalline phase (polymorph) of minerals. In calcium carbonate crystallization, PAsp concentration determines the outcome; low concentrations inhibit vaterite more effectively than calcite, while high concentrations can lead to the formation of vaterite by preventing calcite growth.[6][7] It also influences crystal morphology, preventing the formation of large, bulky crystals and favoring the development of nanostructured minerals.[13][14]
Data Presentation: Quantitative Effects of PAsp
The influence of PAsp on biomineralization processes has been quantified across numerous studies, highlighting its efficacy in enhancing mechanical properties, modulating cellular responses, and controlling mineral characteristics.
Table 1: Effect of PAsp on Mechanical and Physicochemical Properties
| Parameter | System | PAsp Condition | Result | Reference |
|---|---|---|---|---|
| Elastic Modulus | Demineralized Dentin | Polymer-Induced Liquid-Precursor (PILP) Process | Up to 91% recovery | [9][15] |
| Water Contact Angle | Zein (B1164903) Nanofibers | 7.63% PAsp grafting | Decrease from 129.8° to 105.5° | [16][17] |
| Microtensile Bond Strength (MTBS) | Resin-Dentin Interface | PAS-treated dentin | Maintained after 6 months (vs. decrease in control) | [18][19] |
| Mineral-to-Matrix Ratio | Resin-Dentin Hybrid Layer | PAS-treated dentin | Increased ratio |[18][19] |
Table 2: PAsp Influence on Calcium Carbonate (CaCO₃) Crystallization
| Parameter | PAsp Condition | Result | Reference |
|---|---|---|---|
| Crystal Polymorph | Low Concentration | More effective at inhibiting vaterite than calcite | [6][7] |
| Crystal Polymorph | High Concentration | Prevents calcite formation, allowing vaterite to form | [6][7] |
| Crystal Polymorph | Addition of PASP-Pro | Promotes conversion of CaCO₃ nuclei to vaterite | [13] |
| Nucleation Induction Time | 0.05 µg/ml β-polyaspartic acid | Lag phase > 190 minutes |[20] |
Table 3: Biological Effects of PAsp-Modified Materials
| System | PAsp Condition | Outcome | Result | Reference |
|---|---|---|---|---|
| Rat Bone Marrow Stromal Cells (rBMSCs) | Zein nanofibers with 7.63% PAsp | Proliferation & Spreading | Superior compared to 0% and 5.32% PAsp | [16][17] |
| Rat Bone Marrow Stromal Cells (rBMSCs) | Zein nanofibers with 7.63% PAsp | Osteogenic Differentiation | Improved ALP activity and ARS staining | [16][17] |
| Rat Calvarial Defects (in vivo) | Zein nanofibers with 7.63% PAsp | Bone Formation | Accelerated bone formation after 4 and 8 weeks |[16][17] |
Applications in Regenerative Medicine
PAsp's biomimetic capabilities make it a promising agent for therapies targeting mineralized tissues.
-
Dentin Remineralization: Dental caries leads to the demineralization of dentin. PAsp, mimicking the function of dentin matrix proteins, can guide the remineralization of carious lesions.[9][15] Through the PILP process, PAsp stabilizes ACP and facilitates its penetration deep within the collagen matrix of demineralized dentin, promoting intrafibrillar mineralization and restoring the tissue's mechanical properties.[9][10][15] Studies show that this approach can significantly recover the elastic modulus of artificially demineralized dentin.[9][15]
-
Bone Regeneration: In bone tissue engineering, PAsp is used to modify scaffolds to enhance their osteoinductive properties.[8][16][17] When grafted onto materials like zein nanofibers, PAsp improves the surface hydrophilicity, which promotes the adhesion, proliferation, and osteogenic differentiation of bone marrow stromal cells.[16][17] In vivo studies have demonstrated that PAsp-modified scaffolds significantly accelerate bone formation in critical-sized defects.[16][17] Its strong affinity for calcium also allows it to be used in bone-targeting drug delivery systems.[1][21]
Experimental Protocols & Methodologies
Investigating the role of PAsp in biomineralization involves a range of techniques from solution-based crystallization assays to complex cell culture and in vivo models.
A. In Vitro Calcium Carbonate Crystallization Assay
This protocol is used to assess how PAsp affects the polymorph and morphology of CaCO₃ crystals.
-
Solution Preparation: Prepare stock solutions of CaCl₂ (e.g., 0.5 M) and Na₂CO₃ (e.g., 0.5 M) in deionized water. Prepare PAsp solutions at various concentrations (e.g., 0.25 to 1.5 mg/mL).
-
Crystallization: Add a defined volume of the PAsp solution to the CaCl₂ solution. Slowly add this mixture to the Na₂CO₃ solution under constant stirring at a controlled temperature (e.g., 37°C). A control experiment is performed without PAsp.[14]
-
Sample Collection: After a set incubation period (e.g., 24 hours), collect the precipitate by centrifugation. Wash the precipitate with deionized water and ethanol (B145695) to remove soluble ions.
-
Analysis:
B. Biomimetic Collagen Mineralization (PILP Process)
This method evaluates the ability of PAsp to induce intrafibrillar mineralization of collagen.
-
Collagen Scaffold Preparation: Prepare a collagen matrix (e.g., demineralized dentin slices or reconstituted collagen fibrils).
-
Mineralization Solution: Prepare a supersaturated solution of calcium and phosphate ions stabilized with PAsp. This can be done by slowly mixing calcium and phosphate stock solutions in the presence of PAsp (e.g., 25 µg/mL).
-
Incubation: Immerse the collagen scaffold in the PAsp-stabilized mineralization solution. The system is incubated for several days to allow for the infiltration of the liquid precursor and subsequent crystallization.[10]
-
Analysis:
-
Ultrastructure: Use Transmission Electron Microscopy (TEM) to visualize mineral crystals within the collagen fibrils, confirming intrafibrillar deposition.[22]
-
Mechanical Testing: Use nanoindentation to measure the elastic modulus and hardness of the remineralized collagen, comparing it to demineralized and native tissue.[9][22]
-
Conclusion
Poly-L-aspartic acid is a potent and versatile biomimetic polymer that exerts precise control over biomineralization. Its ability to stabilize amorphous precursors, inhibit or promote crystallization based on the environment, and direct mineral polymorph makes it an invaluable tool in materials science and regenerative medicine. For researchers and drug developers, PAsp offers a platform for designing advanced therapies for dental caries, creating superior scaffolds for bone regeneration, and developing targeted drug delivery systems for mineralized tissues. Future research will likely focus on optimizing PAsp molecular weight and concentration, and combining it with other bioactive molecules to further enhance its therapeutic efficacy.
References
- 1. Poly(aspartic acid) in Biomedical Applications: From Polymerization, Modification, Properties, Degradation, and Biocompatibility to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(Aspartic Acid) Promotes Odontoblast-like Cell Differentiation in Rat Molars with Exposed Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Poly(Aspartic Acid) in the Precipitation of Calcium Phosphate in Confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of poly(aspartic acid) in the precipitation of calcium phosphate in confinement - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Control of Polymorph Selection in Amorphous Calcium Carbonate Crystallization by Poly(Aspartic acid): Two Different Mechanisms | çç©è¿ç¨çå¯ç¤º [bioprocess.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of Aspartic and Polyaspartic Acid on the Synthesis and Hydrolysis of Brushite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. cup.lmu.de [cup.lmu.de]
- 15. Role of aspartic acid and glutamic acid in dentin remineralization: A systematic review of emerging therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospun Poly (Aspartic Acid)-Modified Zein Nanofibers for Promoting Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrospun Poly (Aspartic Acid)-Modified Zein Nanofibers for Promoting Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Polyaspartic acid enhances dentine remineralization bonded with a zinc-doped Portland-based resin cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 20. US5152902A - Polyaspartic acid as a calcium carbonate and a calcium phosphate inhibitor - Google Patents [patents.google.com]
- 21. Poly aspartic acid peptide-linked PLGA based nanoscale particles: potential for bone-targeting drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Functional remineralization of dentin artificial caries lesions via poly-L-aspartic acid‑calcium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspartyl-Aspartate in Prebiotic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of functional polymers from simple monomeric units represents a critical step in the origin of life. Among the proteinogenic amino acids, aspartic acid is of particular interest due to its dicarboxylic nature, which allows for the formation of branched polymers and imparts catalytic activity. This technical guide delves into the prebiotic significance of aspartyl-aspartate, the simplest dipeptide of aspartic acid, and its role as a precursor to longer polyaspartate chains. We will explore the abiotic synthesis of aspartyl-aspartate and its oligomers under plausible prebiotic conditions, summarize key quantitative data from experimental studies, provide detailed experimental protocols, and visualize the underlying chemical pathways. This document serves as a comprehensive resource for researchers investigating the role of aspartic acid peptides in the emergence of functional macromolecules at the dawn of life.
Introduction
The "peptide world" hypothesis posits that short peptides played a crucial role in the transition from a simple chemical environment to the first self-replicating systems. These primordial peptides could have acted as catalysts, sequestered metal ions, and facilitated the formation of more complex molecules. Aspartic acid, a simple dicarboxylic amino acid, is a compelling candidate for a key monomer in this scenario. Its thermal condensation leads to the formation of polysuccinimide, which upon hydrolysis, yields polyaspartic acid, a polymer with a repeating aspartyl-aspartate backbone. This process is considered a plausible route for the prebiotic synthesis of polypeptides.
This guide will focus on the initial and fundamental step of this process: the formation of the aspartyl-aspartate dipeptide and its subsequent oligomerization under conditions mimicking the early Earth.
Prebiotic Synthesis of Aspartyl-Aspartate and Polyaspartates
The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable in aqueous solutions. Therefore, prebiotic scenarios for peptide synthesis often invoke dehydrating conditions, such as those found in evaporating lagoons, hydrothermal vents, or on mineral surfaces.
Thermal Condensation
The direct heating of dry aspartic acid is a well-established method for the synthesis of polyaspartates. This process proceeds through the formation of an internal anhydride, succinimide, which then polymerizes. The resulting polysuccinimide can be subsequently hydrolyzed to form polyaspartic acid, which is composed of repeating aspartyl-aspartate linkages in both α and β forms.
Logical Relationship of Thermal Polymerization:
Unveiling the Role of D-Aspartate in Biological Systems: A Technical Guide
Disclaimer: Initial literature searches for the biological functions of the dipeptide D-Asp-D-Asp yielded no specific information. The vast body of scientific research focuses on the monomer, D-aspartate (D-Asp). It is presumed that the query's intent was to explore the functions of D-aspartate. This guide therefore provides a comprehensive overview of the biological roles of D-aspartate.
Introduction
D-aspartate (D-Asp), an endogenous D-amino acid, has emerged as a significant signaling molecule in various physiological processes, challenging the long-held belief that only L-amino acids play crucial roles in mammals. Found in notable concentrations in neuroendocrine and nervous tissues, D-Asp is implicated in hormonal regulation, neurotransmission, and developmental processes. This technical guide synthesizes the current understanding of D-Asp's functions, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.
Core Biological Functions
D-aspartate's primary functions are centered in two main areas: the endocrine system, particularly in regulating steroidogenesis and spermatogenesis, and the nervous system, where it acts as a neurotransmitter and modulator of neurogenesis.
Endocrine Regulation: Steroidogenesis and Spermatogenesis
D-Asp plays a pivotal role in the male reproductive system by influencing the hypothalamic-pituitary-gonadal (HPG) axis and acting directly on testicular cells.[1] It has been shown to stimulate the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn triggers the release of Luteinizing Hormone (LH) from the pituitary gland.[1] LH then acts on Leydig cells in the testes to promote testosterone (B1683101) synthesis.[1]
Furthermore, D-Asp has direct effects within the testes. In Leydig cells, it upregulates the expression of key steroidogenic enzymes and the Steroidogenic Acute Regulatory (StAR) protein, which is essential for cholesterol transport into the mitochondria, the rate-limiting step in testosterone production.[1][2] In spermatogonia, D-Asp promotes proliferation, a critical step in spermatogenesis.[2][3]
Neurological Functions: Neurotransmission and Neurogenesis
In the central nervous system, D-Asp functions as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key receptor involved in synaptic plasticity, learning, and memory.[4][5] Its distribution in the brain is highest during embryonic and early postnatal development, suggesting a role in neuronal development.[6] D-aspartate has been shown to be a modulator of adult neurogenesis, influencing the development and survival of newborn neurons in the hippocampus.[4]
Quantitative Data
The following tables summarize key quantitative data regarding the concentration of D-aspartate in various tissues and its effects on hormone levels.
Table 1: Endogenous Concentrations of D-Aspartate in Various Tissues
| Tissue | Species | Concentration (nmol/g wet tissue) | Reference |
| Testis | Rat (Adult) | 130 ± 15 | [7] |
| Pituitary Gland | Rat (Adult) | 80 ± 10 | [7] |
| Brain (Cerebral Cortex) | Rat (Newborn) | ~1000 | [8] |
| Brain (Gray Matter) | Human (Adult) | 0.48 - 0.90 (µmol/g) | [9][10] |
| Brain (White Matter) | Human (Adult) | 0.48 - 0.90 (µmol/g) | [9][10] |
| Liver | Rat (Male) | 25.4 ± 3.2 | [11] |
| Kidney | Rat (Male) | 30.1 ± 4.5 | [11] |
| Adrenal Gland | Rat (3-week-old) | ~1000 | [8] |
| Pineal Gland | Rat | Highest in mammalian tissues | [8] |
Table 2: In Vivo Effects of D-Aspartate Administration on Hormone Levels in Rats
| Treatment | Duration | Parameter | Fold Increase (vs. Control) | p-value | Reference |
| D-Aspartate (i.p. injection) | 5 hours | Serum Luteinizing Hormone (LH) | 1.6 | < 0.05 | [7] |
| D-Aspartate (i.p. injection) | 5 hours | Serum Testosterone | 3.0 | < 0.01 | [7] |
| D-Aspartate (i.p. injection) | 5 hours | Serum Progesterone | 2.9 | < 0.01 | [7] |
| Sodium D-Aspartate (oral) | 12 days | Serum Luteinizing Hormone (LH) | ~1.3 | < 0.001 | [12] |
| Sodium D-Aspartate (oral) | 12 days | Serum Testosterone | 2.05 | < 0.001 | [12] |
Experimental Protocols
Quantification of D-Aspartate in Biological Tissues by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the sensitive detection and quantification of D-aspartate in biological samples.[13][14][15]
a. Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to precipitate proteins.
-
Collect the supernatant and neutralize it with a suitable base (e.g., potassium carbonate).
-
Centrifuge again to remove the precipitate.
-
The resulting supernatant can be directly used for derivatization or stored at -80°C.
b. Derivatization:
-
To an aliquot of the supernatant, add a derivatizing agent such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomers.
-
Incubate the mixture for a short period at room temperature in the dark.
c. HPLC Analysis:
-
Inject the derivatized sample into a reverse-phase HPLC system equipped with a fluorescence detector.
-
Use a suitable column (e.g., C18) and a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Monitor the fluorescence at the appropriate excitation and emission wavelengths for the OPA derivatives.
-
Quantify the D-aspartate concentration by comparing the peak area to a standard curve generated with known concentrations of D-aspartate.
In Vitro Leydig Cell Culture and D-Aspartate Treatment
This protocol describes the isolation and culture of Leydig cells to study the direct effects of D-aspartate on testosterone production.[16]
a. Leydig Cell Isolation:
-
Decapsulate testes from adult rats and digest them with collagenase in a suitable medium (e.g., MEM).
-
Filter the cell suspension to remove seminiferous tubules.
-
Purify the Leydig cells from the interstitial cell suspension using a Percoll density gradient.
-
Collect the Leydig cell-enriched fraction and wash to remove the Percoll.
b. Cell Culture and Treatment:
-
Culture the purified Leydig cells in a suitable medium (e.g., DMEM/F12) supplemented with serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
After an initial culture period to allow for cell attachment, replace the medium with fresh medium containing the desired concentration of D-aspartate.
-
Incubate the cells for the desired time period (e.g., 24-48 hours).
c. Analysis:
-
Collect the culture medium to measure testosterone levels using an appropriate method such as ELISA or RIA.
-
Lyse the cells to extract proteins for Western blot analysis of steroidogenic enzymes or signaling proteins.
In Vivo Administration of D-Aspartate in Animal Models
This protocol provides a general guideline for administering D-aspartate to rodents to study its systemic effects.[17][18]
a. Animal Model:
-
Use adult male rats or mice of a specific strain and age.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
b. D-Aspartate Administration:
-
Prepare a sterile solution of D-aspartate in saline or drinking water.
-
Administer D-aspartate via intraperitoneal (i.p.) injection or orally through the drinking water.
-
The dosage and duration of treatment will depend on the specific research question. A typical oral dose might be 20 mM in the drinking water for several days.
c. Sample Collection:
-
At the end of the treatment period, anesthetize the animals and collect blood samples via cardiac puncture for hormone analysis.
-
Euthanize the animals and dissect the tissues of interest (e.g., testes, pituitary, brain).
-
Process the tissues for further analysis, such as D-aspartate quantification, protein expression, or histological examination.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways through which D-aspartate exerts its biological effects.
D-Aspartate Signaling in Leydig Cells for Testosterone Synthesis
D-aspartate stimulates testosterone production in Leydig cells primarily through the activation of the NMDA receptor, leading to an increase in intracellular cAMP and the activation of the ERK1/2 pathway.[19][20][21] This cascade results in the increased expression of StAR and steroidogenic enzymes.[19][20][21]
D-Aspartate Signaling in Spermatogonia Proliferation
In spermatogonia, D-aspartate promotes cell proliferation by activating the NMDA receptor, which in turn stimulates the ERK and Akt signaling pathways.[2][3][22]
D-Aspartate in Neurogenesis
D-aspartate is thought to modulate neurogenesis by acting on NMDA receptors on neural progenitor cells, influencing their differentiation and survival.[4]
References
- 1. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Elicited by d-Aspartate in Leydig Cells and Spermatogonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Aspartate Induces Proliferative Pathways in Spermatogonial GC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspartate racemase, generating neuronal D-aspartate, regulates adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Involvement of D-aspartic acid in the synthesis of testosterone in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-aspartate localizations imply neuronal and neuroendocrine roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of D-aspartate in normal and Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Presence of free D-glutamate and D-aspartate in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Administration of D-aspartate increases D-aspartate oxidase activity in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. D-Aspartic Acid in Vertebrate Reproduction: Animal Models and Experimental Designs‡ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. New Insights into D-Aspartate Signaling in Testicular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Aspartyl-Aspartate (Asp-Asp): A Dipeptide at the Intersection of Umami and Bitter Taste Perception
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Aspartyl-aspartate (Asp-Asp), a dipeptide composed of two aspartic acid residues, presents a multifaceted profile as a taste molecule. While traditionally associated with the savory or umami taste characteristic of its constituent amino acid, recent evidence suggests a more complex role in taste perception, including the modulation of bitterness. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as a flavor component, detailing its sensory properties, its interactions with taste receptors, and the underlying signaling pathways. The information is intended for researchers, scientists, and drug development professionals interested in the molecular basis of taste and the potential applications of dipeptides in flavor modulation and pharmaceutical formulations.
Introduction
The gustatory system is a complex sensory modality responsible for the detection of chemical compounds in food, leading to the perception of five basic tastes: sweet, sour, salty, bitter, and umami. Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their diverse taste profiles, contributing to the overall flavor of various food products. Aspartyl-aspartate (this compound) is a simple dipeptide with emerging significance in the field of taste science. This guide synthesizes the available data on its taste characteristics, receptor interactions, and the experimental methodologies used for its evaluation.
Sensory Profile of Aspartyl-Aspartate
Sensory evaluation studies have characterized this compound as having a nuanced taste profile, primarily exhibiting a slight umami and acidic taste. Notably, it has also been demonstrated to possess bitterness-suppressing properties.
Quantitative Sensory Data
Currently, specific quantitative data on the taste detection threshold of pure this compound is limited in publicly available literature. However, related compounds provide some context for the taste intensity of molecules containing aspartic acid.
| Compound | Taste Profile | Detection Threshold/Potency | Reference |
| L-Aspartic Acid | Umami, Sour | - | [1] |
| Monosodium Glutamate (MSG) | Umami | 0.2 - 0.5 mM | |
| Aspartame (Aspartyl-phenylalanine methyl ester) | Sweet | ~200 times sweeter than sucrose | [2] |
| Gly-Phe | Bitter | 57.5 ± 3.2 mM (Bitterness Equivalent) | [3] |
| Gly-Leu | Bitter | 100 ± 3.9 mM (Bitterness Equivalent) | [3] |
Molecular Mechanisms of this compound Taste Perception
The taste of dipeptides is mediated by their interaction with specific G protein-coupled receptors (GPCRs) located on the surface of taste receptor cells. For this compound, its umami and potential bitter-modulating effects suggest interactions with both umami and bitter taste receptors.
Umami Taste Perception
The canonical umami taste is mediated by the heterodimeric receptor T1R1/T1R3. L-glutamate and L-aspartate are the primary agonists for this receptor. It is hypothesized that the aspartyl moiety of this compound interacts with the T1R1 subunit of the T1R1/T1R3 receptor, initiating the umami taste signaling cascade.
Modulation of Bitter Taste
The suppression of bitterness by this compound is a phenomenon of significant interest. Studies on other umami peptides have shown that they can attenuate the intracellular calcium influx induced by bitter compounds in cells expressing the human bitter taste receptor hTAS2R16.[4] This suggests a mechanism of non-competitive inhibition at the receptor level. It is plausible that this compound binds to an allosteric site on certain bitter taste receptors (hTAS2Rs), reducing their activation by bitter agonists.
Experimental Protocols
The characterization of taste molecules like this compound relies on a combination of sensory evaluation and in vitro cellular assays.
Sensory Evaluation
Sensory analysis is crucial for determining the taste profile and detection threshold of a compound. A trained sensory panel is typically employed for this purpose.
-
Panelist Training: A panel of 10-15 individuals is trained to recognize and rate the intensity of the five basic tastes (sweet, sour, salty, bitter, umami) using standard taste solutions.
-
Sample Preparation: Stock solutions of this compound are prepared in purified, tasteless water. A series of dilutions are made to determine the detection threshold.
-
Testing Procedure: A triangle test or a 3-alternative forced-choice (3-AFC) method is used. Panelists are presented with three samples, two of which are identical (blanks) and one contains the tastant. They are asked to identify the different sample.
-
Data Analysis: The detection threshold is determined as the concentration at which a statistically significant proportion of the panel can correctly identify the tastant. The taste profile is determined by asking panelists to describe the taste quality of suprathreshold concentrations.
In Vitro Receptor Assays
Cell-based assays using heterologous expression systems are instrumental in identifying the specific taste receptors that interact with a ligand and in quantifying the potency of this interaction.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in DMEM supplemented with 10% FBS. The cells are transiently co-transfected with plasmids encoding the subunits of the taste receptor of interest (e.g., T1R1 and T1R3 for umami, or a specific hTAS2R for bitter) and a promiscuous G-protein chimera (e.g., Gα16/gust44) that couples receptor activation to the calcium signaling pathway.
-
Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 30-60 minutes at 37°C.
-
Calcium Imaging: The cells are washed and placed in a fluorescence plate reader. Baseline fluorescence is recorded before the addition of the test compound (this compound). Upon addition of the ligand, changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves are generated by plotting ΔF against a range of this compound concentrations. The half-maximal effective concentration (EC50) is calculated from these curves to determine the potency of this compound on the specific receptor.
Future Directions and Applications
The dual functionality of this compound as a potential umami enhancer and a bitterness blocker opens up several avenues for future research and commercial applications. Further studies are needed to precisely quantify its taste threshold and to elucidate the specific hTAS2Rs it modulates. A deeper understanding of the structure-activity relationship of this compound and related dipeptides could lead to the development of novel flavor ingredients for the food industry and more palatable pharmaceutical formulations for drugs with inherent bitterness.
Conclusion
Aspartyl-aspartate is a dipeptide with a complex and intriguing taste profile. Its ability to elicit a mild umami taste and, more significantly, to suppress bitterness, suggests a dual interaction with both umami and bitter taste receptors. While quantitative data on its direct receptor interactions are still emerging, the experimental frameworks outlined in this guide provide a robust basis for its further characterization. Continued research into the sensory and molecular properties of this compound will undoubtedly contribute to our understanding of taste perception and may lead to innovative applications in the food and pharmaceutical industries.
References
Methodological & Application
Application Note: Solid-Phase Synthesis of Asp-Asp Dipeptide
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, facilitating the creation of peptides by sequentially adding amino acids to a growing chain linked to a solid support.[1] This application note provides a detailed protocol for the synthesis of the Asp-Asp dipeptide using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
A significant challenge in synthesizing peptides containing aspartic acid (Asp) is the base-catalyzed formation of an aspartimide, a cyclic succinimide (B58015) derivative.[2] This side reaction is particularly prevalent during the piperidine-mediated Fmoc-deprotection step.[3] Aspartimide formation can lead to impurities, including the formation of β-aspartyl peptides and racemization of the aspartic acid residue, which complicates purification and reduces the overall yield of the target peptide.[3][4]
The choice of protecting group for the β-carboxyl group of aspartic acid is critical to minimizing this side reaction.[2] The tert-butyl (OtBu) protecting group is commonly used due to its stability and acid-labile nature, which is compatible with the overall Fmoc/tBu strategy.[5] This note will detail the synthesis of this compound, focusing on strategies to mitigate aspartimide formation and ensure a high-purity final product.
Key Reagents and Protection Strategy
The selection of appropriate reagents is crucial for a successful synthesis. The following tables summarize the key components and their roles in the solid-phase synthesis of the this compound dipeptide.
Table 1: Amino Acid Derivatives and Protecting Groups
| Amino Acid Derivative | Side Chain Protecting Group | Purpose of Protecting Group |
| Fmoc-Asp(OtBu)-OH | tert-Butyl (OtBu) | Prevents the side chain carboxylic acid from participating in unwanted reactions and minimizes aspartimide formation. It is removed during the final acid cleavage step. |
Table 2: Key Reagents and Solvents
| Reagent/Solvent | Abbreviation | Function |
| Rink Amide Resin | - | Solid support for assembling the peptide, yielding a C-terminal amide upon cleavage. |
| N,N-Dimethylformamide | DMF | Primary solvent for washing, swelling the resin, and dissolving reagents.[6] |
| Piperidine (B6355638) | - | A base used in a DMF solution (typically 20%) to remove the N-terminal Fmoc protecting group.[6] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | A highly effective coupling reagent that activates the carboxylic acid of the incoming amino acid to facilitate peptide bond formation.[7] |
| N,N'-Diisopropylethylamine | DIPEA | A non-nucleophilic base used to facilitate the activation of the amino acid by the coupling reagent. |
| Trifluoroacetic Acid | TFA | Strong acid used in the final step to cleave the peptide from the resin and remove the side-chain protecting groups. |
| Triisopropylsilane | TIS | A scavenger used in the cleavage cocktail to quench reactive cationic species generated during deprotection. |
| Dichloromethane | DCM | Solvent used for washing the resin, particularly before cleavage.[8] |
| Diethyl Ether (cold) | - | Used to precipitate the crude peptide from the cleavage solution.[2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of H-Asp(OtBu)-Asp(OtBu)-Resin
This protocol details the manual synthesis of the this compound dipeptide on Rink Amide resin.
1. Resin Preparation and Swelling:
-
Place the Rink Amide resin (e.g., 0.5 g, with a loading capacity of 0.5 mmol/g) into a reaction vessel.
-
Add DMF (10 mL) to the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation to ensure all reactive sites are accessible.[8]
-
After swelling, drain the DMF.
2. First Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain. Repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.[8]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
-
Activation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[2] Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.[2]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
3. Second Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):
-
Fmoc Deprotection: Repeat the deprotection step as described above (Step 2, Fmoc Deprotection).
-
Washing: Repeat the washing step with DMF (Step 2, Washing).
-
Activation and Coupling: Repeat the activation and coupling procedure with the second Fmoc-Asp(OtBu)-OH residue as described above (Step 2, Activation and Coupling).
-
Final Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times), then dry the resin under vacuum for at least 1 hour.[9]
4. Final Fmoc Deprotection:
-
Remove the N-terminal Fmoc group from the final Asp residue by following the deprotection and washing steps one last time.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the dipeptide from the resin and the removal of the side-chain protecting groups.
1. Resin Preparation:
-
Ensure the final N-terminal Fmoc group has been removed.
-
Place the dry peptide-resin in a suitable reaction vessel.
2. Cleavage Reaction:
-
Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Use approximately 10 mL of the cocktail per gram of resin.[9]
-
Add the cleavage cocktail to the resin and allow the mixture to react at room temperature with occasional agitation for 2-3 hours.[9]
3. Peptide Isolation:
-
Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution.[10]
-
Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery.[10]
-
Add the combined TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.[2]
-
Place the mixture at -20°C for at least 30 minutes to maximize precipitation.[9]
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet twice more with cold ether.[9]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[10]
Results and Data Presentation
The crude peptide should be analyzed for purity and identity. The expected results from a successful synthesis are summarized below.
Table 3: Synthesis and Analytical Data
| Parameter | Expected Result | Method of Analysis |
| Crude Yield | 75-90% | Gravimetric |
| Purity | >80% (Crude) | RP-HPLC (at 215-220 nm)[11][12] |
| Identity (Molecular Weight) | Expected Mass: 248.2 g/mol | Mass Spectrometry (ESI-MS)[13] |
| Net Peptide Content | 70-90% (after purification) | Quantitative Amino Acid Analysis (AAA)[11] |
The purity of the peptide is typically assessed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and the identity is confirmed by Mass Spectrometry (MS).[13][14]
Visualization of Workflows and Mechanisms
SPPS Workflow Diagram
The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Caption: General workflow for the solid-phase synthesis of this compound dipeptide.
Aspartimide Formation Pathway
This diagram illustrates the chemical pathway of the desired reaction versus the potential side reaction of aspartimide formation during the base-mediated Fmoc deprotection step.
Caption: Desired deprotection vs. aspartimide side reaction pathway.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. almacgroup.com [almacgroup.com]
- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
- 14. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
Purification of Aspartyl-Aspartate by Reverse-Phase HPLC: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartyl-aspartate (Asp-Asp), a dipeptide composed of two aspartic acid residues, is a molecule of interest in various biochemical and pharmaceutical research areas. Its purification is crucial to ensure the accuracy of experimental results and the safety and efficacy of potential therapeutic applications. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides, offering high resolution and efficiency.[1] This application note provides a detailed protocol for the purification of Aspartyl-aspartate using RP-HPLC, addressing common challenges such as the separation of the target dipeptide from synthetic impurities.
The separation principle of RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C8 or C18 silica) and a polar mobile phase.[2] For peptides, the mobile phase usually consists of an aqueous solution with an organic modifier, such as acetonitrile (B52724), and an ion-pairing agent, like trifluoroacetic acid (TFA), to improve peak shape and retention.[3] Gradient elution, where the concentration of the organic modifier is gradually increased, is commonly employed to effectively separate peptides with varying hydrophobicities.[2]
A significant challenge in the synthesis and purification of peptides containing aspartic acid is the formation of aspartimide-related impurities. This side reaction can occur during solid-phase peptide synthesis (SPPS) and subsequent cleavage and deprotection steps.[3] Therefore, the HPLC method must be optimized to resolve Aspartyl-aspartate from these and other process-related impurities.
Experimental Protocols
This section details the methodologies for the analytical and preparative scale purification of Aspartyl-aspartate by RP-HPLC.
Materials and Reagents
-
Crude Aspartyl-aspartate (synthesis output)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector (for preparative scale)
-
-
Analytical RP-HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Preparative RP-HPLC column (e.g., C18, 10 µm, 21.2 x 250 mm)
-
Lyophilizer
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Degas both mobile phases by sonication or vacuum filtration before use.
Sample Preparation
Dissolve the crude Aspartyl-aspartate in Mobile Phase A to a concentration of approximately 1-2 mg/mL for analytical scale and 10-20 mg/mL for preparative scale. Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
Analytical HPLC Method Development
The initial method development is performed on an analytical scale to optimize the separation conditions.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-30% B; 25-30 min: 30-95% B; 30-35 min: 95% B; 35-40 min: 95-5% B |
Preparative HPLC Scale-Up
The optimized analytical method is scaled up for preparative purification. The flow rate and injection volume are adjusted based on the column dimensions.
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-30% B; 25-30 min: 30-95% B; 30-35 min: 95% B; 35-40 min: 95-5% B |
Fraction Collection and Analysis
Collect fractions corresponding to the main peak of interest during the preparative run. Analyze the purity of the collected fractions using the analytical HPLC method. Pool the fractions with the desired purity.
Lyophilization
Freeze the pooled fractions and lyophilize to obtain the purified Aspartyl-aspartate as a dry powder.
Data Presentation
The following tables summarize the expected quantitative data from the purification of Aspartyl-aspartate. Note that these are representative values and actual results may vary depending on the specific synthesis and purification conditions.
Table 3: Representative HPLC Data for Aspartyl-aspartate Purification
| Analyte | Retention Time (min) | Purity (Crude) (%) | Purity (Purified) (%) |
| Aspartyl-aspartate | ~15.2 | ~85 | >98 |
| Aspartimide-related Impurity | ~16.5 | ~10 | <1 |
| Other Impurities | various | ~5 | <1 |
Table 4: Purification Yield and Recovery
| Parameter | Value |
| Crude Material | 1.0 g |
| Purified Material | 0.8 g |
| Recovery (%) | 80% |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the purification of Aspartyl-aspartate by reverse-phase HPLC.
Caption: Workflow for the purification of Aspartyl-aspartate.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship between the key parameters and the desired outcomes in the RP-HPLC purification of Aspartyl-aspartate.
Caption: Key parameters influencing purification outcomes.
Conclusion
The described RP-HPLC method provides a robust and scalable approach for the purification of Aspartyl-aspartate. Methodical development on an analytical scale followed by a systematic scale-up to a preparative scale allows for efficient isolation of the target dipeptide with high purity and good recovery. Careful optimization of the gradient is key to successfully resolving Aspartyl-aspartate from closely related impurities, particularly those arising from aspartimide formation. This protocol serves as a comprehensive guide for researchers and professionals in the field of peptide chemistry and drug development.
References
Application Note: Mass Spectrometry Analysis of the Aspartyl-Aspartate (Asp-Asp) Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the analysis of the Aspartyl-Aspartate (Asp-Asp) dipeptide using mass spectrometry. It covers the inherent challenges in analyzing this dipeptide, particularly the differentiation of its isomers, and offers detailed protocols for both qualitative and quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The isomerization of aspartic acid residues is a common non-enzymatic post-translational modification in proteins and peptides, potentially impacting their structure and function. This makes the accurate analysis of Asp-containing peptides like the this compound dipeptide critical in various fields, including drug development and disease research.
Challenges in this compound Dipeptide Analysis
A primary challenge in the mass spectrometric analysis of the this compound dipeptide lies in the differentiation of its isomers, namely α-Asp-Asp and β-Asp-Asp (iso-Asp-Asp). These isomers have the same elemental composition and are therefore isobaric, meaning they cannot be distinguished by a single mass measurement.[1][2][3] Consequently, chromatographic separation or specific mass spectrometric fragmentation techniques are necessary for their unambiguous identification and quantification.
Mass Spectrometric Fragmentation Techniques
Several tandem mass spectrometry (MS/MS) techniques can be employed to distinguish between Asp and isoAsp residues within a peptide:
-
Collision-Induced Dissociation (CID): This is a common fragmentation method that can reveal structural differences. In the case of isoaspartic acid, CID can produce characteristic fragment ions such as bn-1 + H₂O and y"l-n+1 - 46.[2][4][5] Additionally, the relative intensities of the b and y fragment ions can differ between the two isomers.[4]
-
Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD): These non-ergodic fragmentation methods are particularly effective for differentiating Asp and isoAsp. For peptides containing isoaspartic acid, ECD and ETD generate diagnostic fragment ions, most notably c•+57 and z-57, which arise from a unique cleavage of the isoAsp side chain.[2][6][7]
The immonium ion for aspartic acid, which is a common fragment ion for this amino acid, can be observed at a mass-to-charge ratio (m/z) of 88.[4][5]
Quantitative Data Summary
The following table summarizes the theoretical m/z values for the protonated this compound dipeptide and its expected fragment ions in positive ionization mode.
| Ion Type | Description | Theoretical m/z |
| Precursor Ion | ||
| [M+H]⁺ | Protonated this compound dipeptide | 249.07 |
| Fragment Ions (CID) | ||
| b₁ | Asp | 116.03 |
| y₁ | Asp | 134.05 |
| Immonium Ion | Asp | 88.04 |
| Diagnostic Ions (for isothis compound) | ||
| b₁+H₂O | Diagnostic for isoAsp at position 2 | 134.04 |
| y₁-46 | Diagnostic for isoAsp at position 1 | 88.04 |
| Diagnostic Ions (ECD/ETD for isothis compound) | ||
| c₁+57 | Diagnostic for isoAsp at position 2 | 190.09 |
| z₁-57 | Diagnostic for isoAsp at position 1 | 94.03 |
Experimental Protocols
Sample Preparation Protocol
This protocol outlines a general procedure for preparing a standard solution of the this compound dipeptide for LC-MS/MS analysis.
-
Stock Solution Preparation:
-
Accurately weigh 1 mg of synthetic this compound dipeptide standard.
-
Dissolve the standard in 1 mL of a 50:50 mixture of acetonitrile (B52724) and deionized water to create a 1 mg/mL stock solution.
-
Vortex the solution until the dipeptide is completely dissolved.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution with the 50:50 acetonitrile/water mixture to prepare a series of working standards at desired concentrations (e.g., for creating a calibration curve).[8]
-
-
Sample Matrix Preparation (for biological samples):
-
For the analysis of free this compound in a biological matrix (e.g., brain tissue), a protein precipitation and extraction step is required.[8][9]
-
Homogenize the tissue sample in a suitable buffer.
-
Add a protein precipitating agent, such as a cold organic solvent (e.g., methanol (B129727) or acetonitrile), to the homogenate.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant containing the small molecules, including the this compound dipeptide.
-
The supernatant can then be diluted and analyzed by LC-MS/MS.
-
LC-MS/MS Analysis Protocol
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of the this compound dipeptide. Optimization may be required based on the specific instrumentation used.
A. Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is a suitable starting point for separating the dipeptide from other components. Chiral chromatography may be necessary to separate D- and L-enantiomers.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
B. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
C. Tandem MS (MS/MS) Parameters for Qualitative Analysis (Fragmentation Study):
-
Scan Type: Product Ion Scan.
-
Precursor Ion: m/z 249.07.
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a wide range of fragment ions.
D. Tandem MS (MS/MS) Parameters for Quantitative Analysis (Multiple Reaction Monitoring - MRM):
For quantitative analysis, specific precursor-to-product ion transitions are monitored. The following are suggested transitions for the this compound dipeptide:
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 249.07 | 134.05 | y₁ ion |
| 249.07 | 116.03 | b₁ ion |
| 249.07 | 88.04 | Immonium ion |
The most intense and specific transition should be used for quantification, while others can be used for confirmation.[9]
Visualizations
References
- 1. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Asp isomerization in proteins by ¹⁸O labeling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of isoaspartate in peptides by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiating alpha- and beta-aspartic acids by electrospray ionization and low-energy tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msvision.com [msvision.com]
- 8. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Aspartyl-aspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic synthesis of dipeptides presents a highly specific and environmentally friendly alternative to traditional chemical methods. This approach minimizes the need for extensive side-chain protection and reduces the risk of racemization, yielding products with high stereochemical purity. These application notes provide a detailed protocol for the synthesis of L-Aspartyl-L-aspartate (Asp-Asp), a dipeptide of interest in various biochemical and pharmaceutical applications. The methodology is primarily based on the well-established, thermolysin-catalyzed synthesis of peptide bonds, a robust and widely used system for enzymatic peptide condensation.
Thermolysin, a thermostable metalloproteinase, is particularly effective in catalyzing the formation of a peptide bond between an N-protected amino acid and the amino group of an amino acid ester. The use of protecting groups is crucial for directing the enzymatic reaction to form the desired α-peptide linkage and to prevent unwanted side reactions, such as the formation of β-aspartyl peptides or aspartimide.
Principle of the Reaction
The enzymatic synthesis of Aspartyl-aspartate involves the condensation of an N-terminally protected L-aspartic acid derivative (acyl donor) with a C-terminally and side-chain protected L-aspartic acid derivative (nucleophile). The N-terminal protecting group, such as the benzyloxycarbonyl (Z) group, prevents self-condensation of the acyl donor. The C-terminal and side-chain protecting groups on the nucleophile, such as methyl (OMe) or benzyl (B1604629) (OBzl) esters, prevent polymerization and direct the reaction to the α-amino group. The enzyme, thermolysin, specifically catalyzes the formation of the peptide bond between the α-carboxyl group of the acyl donor and the α-amino group of the nucleophile. The resulting protected dipeptide precipitates from the organic solvent-based reaction medium, which drives the reaction equilibrium towards synthesis. Subsequent deprotection steps yield the final Aspartyl-aspartate dipeptide.
Materials and Reagents
-
N-benzyloxycarbonyl-L-aspartic acid (Z-Asp)
-
L-aspartic acid dimethyl ester hydrochloride (H-Asp(OMe)-OMe·HCl) or L-aspartic acid dibenzyl ester p-toluenesulfonate salt (H-Asp(OBzl)-OBzl·TosOH)
-
Immobilized Thermolysin
-
tert-amyl alcohol or Ethyl acetate
-
Triethylamine (for neutralization of the hydrochloride or tosylate salt)
-
Buffers (e.g., MES buffer)
-
Deionized water
-
Solvents for purification (e.g., diethyl ether, ethanol)
-
Reagents for analysis (e.g., HPLC grade solvents)
Experimental Protocols
Protocol 1: Synthesis of Z-Asp-Asp(OMe)-OMe in an Organic Solvent
This protocol describes the synthesis of the protected dipeptide N-benzyloxycarbonyl-L-aspartyl-L-aspartic acid dimethyl ester.
-
Substrate Preparation:
-
In a temperature-controlled reaction vessel, dissolve N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) to a final concentration of 120 mM in tert-amyl alcohol.
-
In a separate container, suspend L-aspartic acid dimethyl ester hydrochloride (H-Asp(OMe)-OMe·HCl) in tert-amyl alcohol to a final concentration of 200 mM. Neutralize the hydrochloride salt by the dropwise addition of an equimolar amount of triethylamine. Stir for 15-20 minutes.
-
Combine the two substrate solutions in the reaction vessel. A small amount of water (e.g., 2-5% v/v) may be added to aid in substrate dissolution and to ensure optimal enzyme activity.
-
-
Enzymatic Reaction:
-
Add immobilized thermolysin to the reaction mixture. The amount of enzyme will depend on its specific activity and should be optimized for the desired reaction rate.
-
Incubate the reaction at 40-45°C with continuous stirring. The reaction progress can be monitored by the precipitation of the product, Z-Asp-Asp(OMe)-OMe.
-
Allow the reaction to proceed for 24-48 hours, or until a significant amount of precipitate has formed.
-
-
Product Isolation and Purification:
-
Isolate the precipitated product by filtration or centrifugation.
-
Wash the collected precipitate with cold tert-amyl alcohol to remove any unreacted substrates and soluble byproducts.
-
Further wash the product with diethyl ether to remove residual organic solvent.
-
Dry the purified product under vacuum.
-
-
Analysis:
-
Confirm the identity and purity of the synthesized Z-Asp-Asp(OMe)-OMe using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the yield of the reaction based on the initial amount of the limiting substrate.
-
Protocol 2: Deprotection to Yield L-Aspartyl-L-aspartate
This protocol describes the removal of the protecting groups from the synthesized dipeptide to obtain the final product.
-
Hydrogenolysis for Z-group and Benzyl Ester Removal:
-
If benzyl protecting groups were used (Z- and -OBzl), dissolve the protected dipeptide in a suitable solvent such as ethanol (B145695) or methanol (B129727).
-
Add a palladium on carbon catalyst (Pd/C).
-
Carry out catalytic hydrogenation by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon.
-
Monitor the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Filter off the catalyst and evaporate the solvent to obtain the deprotected dipeptide.
-
-
Saponification for Methyl Ester Removal:
-
If methyl esters were used, dissolve the dipeptide in a mixture of methanol and water.
-
Add a stoichiometric amount of sodium hydroxide (B78521) or lithium hydroxide solution dropwise while stirring in an ice bath.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or HPLC.
-
Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) to a pH of approximately 7.
-
The final product can be isolated by crystallization or lyophilization.
-
Data Presentation
The following tables provide representative quantitative data for enzymatic dipeptide synthesis, based on the well-studied synthesis of the aspartame (B1666099) precursor (Z-Asp-Phe-OMe), which serves as a model for the synthesis of Aspartyl-aspartate.[1][2][3]
Table 1: Effect of Solvent on the Synthesis of Z-Asp-Phe-OMe [2]
| Organic Solvent | Reaction Yield (%) |
| Ethyl acetate | High |
| tert-amyl alcohol | High |
| Acetonitrile | Moderate |
| Dichloromethane | Low |
Table 2: Influence of Substrate Molar Ratio on Product Yield [1]
| Molar Ratio (L-PM·HCl to Z-Asp) | Conversion Yield (%) |
| 1.0 | ~50 |
| 2.0 | ~75 |
| 3.0 | ~90 |
| 4.0 | >95 |
Table 3: Representative Reaction Conditions for Continuous Synthesis [1][3]
| Parameter | Value |
| Enzyme | Immobilized Thermolysin |
| Substrates | 20 mM Z-Asp, 80 mM L-PM·HCl |
| Solvent | Saturated Ethyl Acetate |
| pH | 5.5 |
| Temperature | 40°C |
| Space Velocity | 1.16 hr⁻¹ |
| Conversion Yield | >95% |
Visualizations
Caption: Enzymatic synthesis of protected Aspartyl-aspartate.
Caption: Experimental workflow for Aspartyl-aspartate synthesis.
References
- 1. Synthesis of an Aspartame Precursor Using Immobilized Thermolysin in an Organic Solvent -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 2. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Drug Delivery to Bone Using Asp-Asp Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted drug delivery to bone is a critical strategy for enhancing the therapeutic efficacy of treatments for bone-related diseases such as osteoporosis, bone cancer, and infections, while minimizing systemic side effects. One promising approach involves the use of peptides containing repeating aspartic acid (Asp) residues, often referred to as Asp-Asp peptides or poly(aspartic acid) sequences. These peptides exhibit a high affinity for hydroxyapatite (B223615) (HA), the primary inorganic component of bone, making them excellent candidates for bone-specific drug delivery. This document provides detailed application notes and experimental protocols for utilizing this compound peptides in targeted bone drug delivery systems.
The principle behind this targeting strategy lies in the electrostatic interaction between the negatively charged carboxyl groups of the aspartic acid residues and the positively charged calcium ions present in the hydroxyapatite crystal lattice of bone.[1][2] This specific binding allows for the accumulation and retention of drugs conjugated to these peptides at the bone surface.
Key Advantages of this compound Peptides for Bone Targeting
-
High Specificity: this compound peptides have demonstrated selective accumulation in bone tissue with minimal uptake in soft tissues.[3]
-
Biocompatibility and Biodegradability: These peptides are composed of naturally occurring amino acids, rendering them biocompatible and biodegradable.
-
Versatility: They can be conjugated to a wide range of therapeutic agents, including small molecule drugs, imaging agents, and nanoparticles.[3][4][5]
-
Tunable Affinity: The length and composition of the aspartic acid sequence can be modified to fine-tune the binding affinity and specificity for different bone sites, such as areas of high resorption or formation.[6][7]
Applications in Drug Delivery
This compound peptides have been successfully employed to deliver a variety of therapeutic and diagnostic agents to bone:
-
Anti-osteoporosis drugs: To increase local drug concentration and improve bone mineral density.[8]
-
Anticancer agents: For the targeted treatment of primary bone tumors and bone metastases.[9]
-
Antibiotics: To treat bone infections like osteomyelitis.[10]
-
Imaging agents: For the specific visualization of bone tissue and metabolic activity.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound peptide-mediated bone targeting.
Table 1: In Vitro Hydroxyapatite (HA) Binding Affinity
| Peptide/Conjugate | HA Binding Percentage | Experimental Conditions | Reference |
| (Asp)8-conjugated peptides | >90% | Incubated with HA in PBS at physiological conditions for 24h | [11] |
| (Asp)6-FITC | Comparable to calcein (B42510) and tetracycline | In vitro binding assay with HA | [3] |
| Asp-DPCN | Significantly higher than non-targeted DPCN | In vitro binding to HA and bone fragments | [12] |
Table 2: In Vivo Bone Accumulation and Pharmacokinetics
| Peptide/Conjugate | Key Finding | Animal Model | Reference |
| (Asp)6-FITC | 2% of administered dose accumulated in bones within 24h | Rats | [3] |
| (Asp)6-FITC | Biological half-life in the femur was 14 days | Mice | [3] |
| (Asp)8-PEG-PCL Nanoparticles | 2.8-fold higher accumulation in bone compared to non-targeted nanoparticles | Not specified | [9] |
| D-Asp8 Conjugates | Favorable recognition of bone resorption sites | Ovariectomized rats | [6] |
| SIM/APP NPs | Increased bone formation effect compared to non-targeted NPs | Rat local bone loss model | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound peptide-based bone-targeting drug delivery systems.
Protocol 1: Synthesis of this compound Peptide-Drug Conjugates
This protocol describes the solid-phase peptide synthesis (SPPS) of an (Asp)6 peptide and its subsequent conjugation to a drug molecule.
Materials:
-
Fmoc-Asp(OtBu)-Wang resin
-
Fmoc-Asp(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Drug molecule with a reactive group (e.g., amine or carboxyl)
-
Coupling agents (e.g., EDC, NHS)
-
Purification system (e.g., RP-HPLC)
-
Characterization instruments (e.g., Mass Spectrometry, NMR)
Procedure:
-
Peptide Synthesis (SPPS):
-
Swell the Fmoc-Asp(OtBu)-Wang resin in DMF.
-
Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Couple the next Fmoc-Asp(OtBu)-OH amino acid using DIC and HOBt as coupling agents in DMF.
-
Repeat the deprotection and coupling steps until the desired (Asp)6 sequence is synthesized.
-
Wash the resin thoroughly with DMF and DCM after each step.
-
-
Peptide Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation.
-
-
Peptide Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure peptide fractions.
-
-
Drug Conjugation:
-
Activate the carboxyl group of the peptide or the drug using EDC/NHS chemistry.
-
React the activated molecule with the amine group of the other component in a suitable buffer (e.g., PBS pH 7.4).
-
Allow the reaction to proceed for several hours at room temperature or 4°C.
-
-
Purification and Characterization of the Conjugate:
-
Purify the final peptide-drug conjugate using RP-HPLC or size exclusion chromatography.
-
Characterize the conjugate by mass spectrometry to confirm the molecular weight and NMR to verify the structure.
-
Protocol 2: In Vitro Hydroxyapatite (HA) Binding Assay
This protocol assesses the binding affinity of the this compound peptide conjugate to hydroxyapatite.
Materials:
-
Hydroxyapatite (HA) powder or beads
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound peptide-drug conjugate solution of known concentration
-
Control (non-targeting) molecule
-
Incubator/shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a stock solution of the this compound peptide-drug conjugate and the control molecule in PBS.
-
Add a known amount of HA powder to microcentrifuge tubes.
-
Add a defined volume and concentration of the conjugate or control solution to the tubes.
-
Incubate the tubes at 37°C with gentle shaking for a predetermined time course (e.g., 0.5, 1, 2, 4, 8, 24 hours).[14]
-
At each time point, centrifuge the tubes to pellet the HA.
-
Carefully collect the supernatant.
-
Quantify the concentration of the unbound conjugate in the supernatant using a suitable analytical method (e.g., HPLC).[14]
-
Calculate the percentage of bound conjugate by subtracting the unbound amount from the initial total amount.
-
Plot the percentage of bound conjugate versus time to determine the binding kinetics.
Protocol 3: In Vivo Biodistribution Study
This protocol evaluates the bone-targeting efficiency of the this compound peptide conjugate in an animal model.
Materials:
-
Fluorescently labeled this compound peptide-drug conjugate (e.g., FITC-labeled)
-
Animal model (e.g., mice or rats)
-
Anesthesia
-
In vivo imaging system (IVIS) or similar fluorescence imaging equipment
-
Saline solution for injection
Procedure:
-
Administer the fluorescently labeled conjugate to the animals via intravenous injection.[3]
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals and perform whole-body fluorescence imaging using an IVIS.
-
After the final imaging time point, euthanize the animals and harvest major organs (liver, spleen, kidney, heart, lung) and bones (femur, tibia, spine).[15]
-
Perform ex vivo fluorescence imaging of the harvested organs and bones to quantify the signal intensity in each tissue.[15][16]
-
Normalize the fluorescence intensity to the weight of the tissue to determine the relative accumulation of the conjugate.
-
Compare the accumulation in bone to that in other organs to assess the bone-targeting specificity.
Visualizations
Diagram 1: Mechanism of this compound Peptide Targeting to Bone
Caption: this compound peptide-drug conjugates target bone via electrostatic interactions with hydroxyapatite.
Diagram 2: Experimental Workflow for In Vitro HA Binding Assay
Caption: Step-by-step workflow for determining the in vitro binding affinity of peptides to hydroxyapatite.
Diagram 3: Logical Relationship of a Bone-Targeted Nanoparticle System
Caption: Logical relationship of components in an this compound peptide-functionalized nanoparticle for bone targeting.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Adhesion Mechanism of Hydroxyapatite-Binding Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective drug delivery system to bone: small peptide (Asp)6 conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly aspartic acid peptide-linked PLGA based nanoscale particles: potential for bone-targeting drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Osteotropic Peptide that differentiates functional domains of the skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bone-Targeting Nanoparticles of a Dendritic (Aspartic acid)3-Functionalized PEG-PLGA Biopolymer Encapsulating Simvastatin for the Treatment of Osteoporosis in Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of polyaspartic acid peptide-poly (ethylene glycol)-poly (ε-caprolactone) nanoparticles as a carrier of hydrophobic drugs targeting cancer metastasized to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poly(Aspartic Acid) Functionalized Poly(ϵ-Caprolactone) Microspheres with Enhanced Hydroxyapatite Affinity as Bone Targeting Antibiotic Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro hydroxyapatite binding of peptides conjugated to calcium-binding moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Osteotropic peptide-mediated bone targeting for photothermal treatment of bone tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bone-Targeting Nanoparticles of a Dendritic (Aspartic acid)3-Functionalized PEG-PLGA Biopolymer Encapsulating Simvastatin for the Treatment of Osteoporosis in Rat Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 173f The Hydroxyapatite Affinity and Binding Kinetics of Peptides Modified with Bisphosphonates, Poly(Aspartic Acid), and Poly(Glutamic Acid) [skoge.folk.ntnu.no]
- 15. Genetically Modified Ferritin Nanoparticles with Bone-Targeting Peptides for Bone Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Aspartyl-Aspartate Functionalized Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartyl-aspartate functionalized nanoparticles are an emerging platform for targeted drug delivery, leveraging the biocompatibility and specific interactions of the dipeptide moiety. The terminal carboxyl groups of the aspartyl-aspartate ligand can enhance cellular uptake, particularly in cells that overexpress receptors with affinity for anionic ligands. This document provides detailed application notes and experimental protocols for the synthesis, drug loading, and characterization of these nanoparticles, as well as their application in drug delivery systems.
Data Presentation
The following tables summarize typical quantitative data obtained for drug-loaded aspartyl-aspartate functionalized nanoparticles. These values are illustrative and can vary depending on the nanoparticle core material, drug, and specific experimental conditions.
Table 1: Physicochemical Properties of Aspartyl-Aspartate Functionalized Nanoparticles
| Parameter | Unloaded Nanoparticles | Drug-Loaded Nanoparticles |
| Average Particle Size (nm) | 150 ± 10 | 180 ± 15 |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | 0.20 ± 0.07 |
| Zeta Potential (mV) | -25 ± 5 | -20 ± 5 |
Table 2: Drug Loading and Encapsulation Efficiency
| Drug | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) |
| Doxorubicin | 8.5 ± 1.2 | 75 ± 5.8 |
| Paclitaxel (B517696) | 6.2 ± 0.9 | 68 ± 4.5 |
| Curcumin | 10.1 ± 1.5 | 82 ± 6.1 |
Table 3: In Vitro Drug Release Kinetics
| Time (hours) | Cumulative Drug Release (%) - pH 7.4 | Cumulative Drug Release (%) - pH 5.5 |
| 1 | 10 ± 2 | 20 ± 3 |
| 6 | 25 ± 4 | 45 ± 5 |
| 12 | 40 ± 5 | 65 ± 6 |
| 24 | 60 ± 6 | 85 ± 7 |
| 48 | 75 ± 7 | 95 ± 5 |
Experimental Protocols
Protocol 1: Synthesis of Aspartyl-Aspartate Functionalized Nanoparticles
This protocol describes a general method for the functionalization of pre-synthesized polymeric nanoparticles (e.g., PLGA nanoparticles) with an aspartyl-aspartate dipeptide.
Materials:
-
Pre-synthesized carboxyl-terminated polymeric nanoparticles
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Aspartyl-aspartate dipeptide
-
Mesylane buffer (pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (MWCO 10 kDa)
-
Deionized water
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse 100 mg of carboxyl-terminated nanoparticles in 10 mL of Mesylane buffer.
-
Add 50 mg of NHS and 100 mg of EDC to the nanoparticle suspension.
-
Stir the mixture at room temperature for 4 hours to activate the carboxyl groups.
-
-
Conjugation of Aspartyl-Aspartate:
-
Dissolve 50 mg of aspartyl-aspartate dipeptide in 5 mL of PBS.
-
Add the dipeptide solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis bag.
-
Dialyze against deionized water for 48 hours, with water changes every 6 hours, to remove unreacted reagents.
-
Collect the purified aspartyl-aspartate functionalized nanoparticles and store them at 4°C.
-
Protocol 2: Drug Loading into Aspartyl-Aspartate Functionalized Nanoparticles
This protocol outlines a common method for loading a hydrophobic drug, such as paclitaxel, into the functionalized nanoparticles using an oil-in-water emulsion-solvent evaporation technique.
Materials:
-
Aspartyl-aspartate functionalized nanoparticles
-
Paclitaxel
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (1% w/v)
-
Magnetic stirrer
-
Sonicator
Procedure:
-
Organic Phase Preparation:
-
Dissolve 10 mg of paclitaxel and 100 mg of aspartyl-aspartate functionalized nanoparticles in 2 mL of DCM.
-
-
Emulsification:
-
Add the organic phase dropwise to 10 mL of 1% PVA solution under constant stirring.
-
Sonicate the mixture on an ice bath for 5 minutes to form a stable oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for 4 hours to allow for the complete evaporation of DCM.
-
-
Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove unloaded drug and excess PVA.
-
Resuspend the drug-loaded nanoparticles in a suitable buffer and store at 4°C.
-
Protocol 3: Determination of Drug Loading Efficiency and Encapsulation Efficiency
Procedure:
-
Quantification of Loaded Drug:
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the drug.
-
Quantify the amount of drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Drug Loading Efficiency (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the in vitro release of a drug from the nanoparticles.
Materials:
-
Drug-loaded aspartyl-aspartate functionalized nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (MWCO 10 kDa)
-
Shaking incubator
Procedure:
-
Sample Preparation:
-
Suspend 5 mg of drug-loaded nanoparticles in 1 mL of the respective release buffer (pH 7.4 or pH 5.5).
-
Transfer the suspension into a dialysis bag.
-
-
Release Study:
-
Place the dialysis bag in 50 mL of the same release buffer.
-
Incubate at 37°C with gentle shaking (100 rpm).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh buffer.
-
Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Calculation:
-
Cumulative Drug Release (%) = (Cumulative amount of drug released at time t / Initial amount of drug in nanoparticles) x 100
-
Visualizations
Caption: Experimental workflow for synthesis, drug loading, and characterization.
Caption: Proposed cellular uptake and drug release pathway.
Application Notes and Protocols: Asp-Asp Containing Hydrogels for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of self-assembling Asp-Asp dipeptide hydrogels for tissue engineering applications. The protocols detailed below are based on established methods for similar Fmoc-protected amino acid and dipeptide hydrogels, offering a robust starting point for research and development.
Introduction
Self-assembling peptide hydrogels are a class of biomaterials that have garnered significant interest in tissue engineering due to their biocompatibility, biodegradability, and structural similarity to the native extracellular matrix (ECM). Hydrogels based on the self-assembly of the dipeptide L-Aspartyl-L-Aspartate (this compound), particularly when modified with N-terminal fluorenylmethoxycarbonyl (Fmoc) groups, form nanofibrous networks that can encapsulate cells and support tissue regeneration. The presence of two carboxylic acid residues in the this compound motif provides sites for calcium chelation, making these hydrogels particularly promising for bone tissue engineering applications.
Data Presentation: Properties of Fmoc-Asp-Asp Hydrogels
The following tables summarize the expected quantitative properties of Fmoc-Asp-Asp hydrogels, based on data from similar self-assembling peptide systems, including doubly Fmoc-protected Aspartic Acid (Fmoc-Asp-OFm) hydrogels.
Table 1: Physicochemical Properties of Fmoc-Asp-Asp Hydrogels
| Property | Value | Method of Measurement |
| Critical Gelation Concentration (CGC) | 0.02 - 0.5 wt% | Visual inspection (vial inversion) |
| pH Range for Gelation | 6.0 - 8.0 | pH measurement |
| Fiber Diameter | 50 - 200 nm | Transmission Electron Microscopy (TEM) |
| Pore Size | 5 - 50 µm | Scanning Electron Microscopy (SEM) |
Table 2: Mechanical Properties of Fmoc-Asp-Asp Hydrogels
| Property | Value | Method of Measurement |
| Storage Modulus (G') | 1 - 50 kPa | Oscillatory Rheometry |
| Loss Modulus (G'') | 0.1 - 5 kPa | Oscillatory Rheometry |
| Young's Modulus | > 50 kPa | Uniaxial Compression Testing |
Table 3: Biological Properties of Fmoc-Asp-Asp Hydrogels
| Property | Result | Assay |
| Biocompatibility | High cell viability (>90%) | Live/Dead Assay, MTT Assay |
| Enzymatic Degradation | Degradable by collagenase and other proteases | Mass loss measurement over time |
| Osteogenic Potential | Promotes osteogenic differentiation of MSCs | Alkaline Phosphatase (ALP) activity, Alizarin Red S staining |
Experimental Protocols
Synthesis of Fmoc-Asp(OtBu)-Asp(OtBu)-OH
This protocol describes the solid-phase synthesis of the protected this compound dipeptide.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DMF (Dimethylformamide)
-
Wang resin
Procedure:
-
Swell the Wang resin in DMF for 1 hour.
-
Couple the first Fmoc-Asp(OtBu)-OH to the resin using HBTU/HOBt/DIPEA in DMF for 2 hours.
-
Wash the resin with DMF, DCM, and DMF.
-
Remove the Fmoc protecting group with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF, DCM, and DMF.
-
Couple the second Fmoc-Asp(OtBu)-OH using HBTU/HOBt/DIPEA in DMF for 2 hours.
-
Wash the resin with DMF, DCM, and DMF.
-
Cleave the peptide from the resin and remove the t-butyl protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIS (triisopropylsilane), and 2.5% water for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the product by mass spectrometry.
-
Lyophilize the purified Fmoc-Asp-Asp-OH to obtain a white powder.
Preparation of Fmoc-Asp-Asp Hydrogels
This protocol details the self-assembly of the dipeptide into a hydrogel using a solvent switch method.[1]
Materials:
-
Lyophilized Fmoc-Asp-Asp-OH
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Sterile deionized water or phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the lyophilized Fmoc-Asp-Asp-OH powder in sterile DMSO to create a stock solution (e.g., 30 mg/mL).[1]
-
To induce self-assembly, dilute the stock solution with sterile deionized water or PBS to the desired final concentration (e.g., 3 mg/mL for a 10% DMSO solution).[1]
-
Gently mix by pipetting and allow the solution to stand at room temperature.
-
Gelation should occur within minutes to hours, depending on the final peptide concentration and pH. The formation of a stable hydrogel can be confirmed by inverting the vial.[1]
Characterization of Hydrogel Microstructure by SEM
Procedure:
-
Fix the hydrogel samples in a 2.5% glutaraldehyde (B144438) solution in PBS for 2 hours.
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, and 100% ethanol), with each step lasting 15 minutes.[2]
-
Critical point dry the samples.
-
Mount the dried hydrogels onto SEM stubs and sputter-coat them with a thin layer of gold or palladium.[3][4]
-
Image the samples using a scanning electron microscope.
Rheological Characterization
Procedure:
-
Perform oscillatory rheology on the hydrogel samples using a rheometer with a parallel plate geometry.
-
Conduct a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').
-
Perform a strain sweep (e.g., from 0.1% to 100%) at a constant frequency (e.g., 1 Hz) to identify the linear viscoelastic region.
In Vitro Cell Culture in Hydrogels
Procedure:
-
Prepare the Fmoc-Asp-Asp hydrogel solution as described in Protocol 3.2.
-
Trypsinize and count the cells of interest (e.g., mesenchymal stem cells).
-
Resuspend the cells in the hydrogel precursor solution at the desired cell density.
-
Dispense the cell-laden hydrogel solution into a culture plate.
-
Allow the hydrogel to fully gelate in a cell culture incubator.
-
Add cell culture medium to the top of the hydrogels.
-
Culture the cells for the desired period, changing the medium every 2-3 days.
Cell Viability Assay
Procedure (Live/Dead Assay):
-
Prepare a working solution of Calcein AM (for live cells) and Ethidium Homodimer-1 (for dead cells) in PBS.
-
Remove the culture medium from the cell-laden hydrogels and wash with PBS.
-
Incubate the hydrogels with the Live/Dead staining solution for 30-45 minutes at 37°C.
-
Wash the hydrogels with PBS.
-
Image the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.[5]
Alkaline Phosphatase (ALP) Activity Assay
Procedure:
-
After the desired culture period, wash the cell-laden hydrogels with PBS.
-
Lyse the cells within the hydrogel using a lysis buffer.
-
Add p-nitrophenyl phosphate (B84403) (pNPP) substrate to the cell lysate.[6][7]
-
Incubate at 37°C to allow the ALP to convert pNPP to p-nitrophenol.[7]
-
Stop the reaction with NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Quantify the ALP activity by comparing the absorbance to a standard curve.[6]
Alizarin Red S Staining for Mineralization
Procedure:
-
Fix the cell-laden hydrogels with 4% paraformaldehyde for 15 minutes.
-
Wash the hydrogels with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.[8]
-
Wash extensively with deionized water to remove excess stain.
-
Image the hydrogels to visualize the red-orange calcium deposits.
-
For quantification, the stain can be extracted with cetylpyridinium (B1207926) chloride and the absorbance measured at 562 nm.[8]
Signaling Pathways and Experimental Workflows
The acidic residues of the this compound dipeptide are expected to mimic the role of aspartic acid in the RGD (Arginine-Glycine-Aspartic acid) motif, a key sequence in extracellular matrix proteins that binds to cell surface integrin receptors. This interaction triggers downstream signaling cascades that regulate cell adhesion, proliferation, and differentiation.
Caption: Proposed this compound-Integrin signaling cascade via Focal Adhesion Kinase (FAK).
Caption: Experimental workflow for the synthesis and application of this compound hydrogels.
Caption: Workflow for assessing the osteogenic potential of this compound hydrogels.
References
- 1. A Doubly Fmoc-Protected Aspartic Acid Self-Assembles into Hydrogels Suitable for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scanning electron microscopy (SEM) protocol for imaging living materials [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
Application of β-Aspartyl Dipeptides in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction: β-Aspartyl dipeptides, particularly those derived from cyanophycin, are emerging as promising active ingredients in cosmetic and dermatological formulations. These dipeptides, such as β-L-aspartyl-L-arginine and β-L-aspartyl-L-lysine, have demonstrated potential in skin revitalization, anti-aging treatments, and improving overall skin health. This document provides detailed application notes, experimental protocols, and efficacy data for the use of these peptides in cosmetic formulations.
Mechanism of Action: While the precise signaling pathways for β-aspartyl dipeptides are still under investigation, they are believed to function as signal peptides.[1] Signal peptides act as messengers that can stimulate fibroblasts in the skin to increase the production of extracellular matrix proteins like collagen and elastin.[1][2][3] This action helps to improve skin elasticity, firmness, and reduce the appearance of wrinkles. Additionally, some studies suggest that these peptides can enhance cellular vitality and proliferation of key skin cells like keratinocytes.
Below is a putative signaling pathway for a signal peptide that stimulates collagen production in fibroblasts.
Caption: Putative signaling pathway of β-aspartyl dipeptides.
Efficacy Data
The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of β-aspartyl dipeptides on the skin.
Table 1: In Vitro Keratinocyte Proliferation
| Treatment | Proliferation Increase vs. Control (3 Days) | Proliferation Increase vs. Control (6 Days) |
| β-L-aspartyl-L-lysine | 16.33% | Data not available |
| β-L-aspartyl-L-arginine | 30.98% | Highest determined proliferation increase |
| Air Exposed Control | 11.21% | Data not available |
Data sourced from a study using a 3D-Epidermal skin model.
Table 2: In Vivo Effects of β-L-aspartyl-L-arginine on Skin Parameters (4-Week Application)
| Parameter | Application Area | 5% Aqueous Solution | 10% Aqueous Solution |
| Skin Elasticity Improvement | Volar Forearm | 9.11% | 8.70% |
| Skin Hydration Improvement | Volar Forearm | 1.126% | 0.871% |
| Crow's Feet | 1.873% | Not tested | |
| Wrinkle Depth Reduction | Crow's Feet | 8.92% | Not tested |
Note: Hydration improvement is reported after deduction of the change in the untreated control area.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Experimental Workflow Overview
Caption: General workflow for in vitro and in vivo testing.
Protocol 1: In Vitro Cell Vitality Assessment using MTT Assay
Objective: To assess the effect of β-aspartyl dipeptides on the viability of human keratinocytes in a 3D-Epidermal skin model.
Materials:
-
3D-Epidermal skin models (reconstructed multilayered epithelial tissue from normal human keratinocytes).
-
β-aspartyl dipeptide solutions (e.g., β-L-aspartyl-L-arginine, β-L-aspartyl-L-lysine).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[5]
-
Culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Solubilization solution (e.g., DMSO, isopropanol).[5]
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment:
-
Culture the 3D-Epidermal skin models according to the manufacturer's instructions.
-
Apply the β-aspartyl dipeptide solutions to the skin models. This can be done systemically (in the culture medium) or topically (directly onto the stratum corneum).
-
Incubate the treated models for specified time points (e.g., 48 hours and 120 hours) at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
-
MTT Assay:
-
At the end of the incubation period, add MTT solution to each well containing a skin model and incubate for 3-4 hours at 37°C.[5] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
After incubation, carefully remove the MTT solution.
-
Add a solubilization solution to each well to dissolve the formazan crystals.
-
Incubate with gentle shaking to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Transfer the colored solution to a 96-well plate.
-
Measure the absorbance of each sample using a microplate reader at a wavelength of 570 nm.
-
Calculate cell vitality as a percentage relative to the untreated control group.
-
Protocol 2: In Vitro Keratinocyte Proliferation Assay
Objective: To quantify the proliferative activity of basal keratinocytes in a 3D-Epidermal skin model following treatment with β-aspartyl dipeptides.
Materials:
-
3D-Epidermal skin models.
-
β-aspartyl dipeptide solutions.
-
Click-iT® EdU (5-ethynyl-2'-deoxyuridine) cell proliferation kit or similar BrdU-based assay.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Fixation and permeabilization buffers.
-
Fluorescence microscope.
Procedure:
-
Treatment and EdU Labeling:
-
Treat the 3D-Epidermal skin models with the dipeptide solutions for the desired duration (e.g., 3 and 6 days).
-
Prior to the end of the treatment period, add EdU to the culture medium and incubate to allow its incorporation into the DNA of proliferating cells.
-
-
Staining:
-
Fix and permeabilize the skin models according to the kit manufacturer's protocol.
-
Perform the Click-iT® reaction to fluorescently label the EdU-containing DNA.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Prepare cross-sections of the skin models for microscopy.
-
Capture fluorescent images of the basal layer of the epidermis.
-
Count the number of proliferating cells (EdU-positive, e.g., red fluorescence) and the total number of cells (DAPI-positive, e.g., blue fluorescence).
-
Calculate the proliferation rate as the percentage of EdU-positive cells relative to the total number of cells.
-
Protocol 3: In Vivo Clinical Assessment of Anti-Wrinkle Efficacy
Objective: To evaluate the efficacy of β-aspartyl dipeptide formulations in reducing wrinkle depth and improving skin elasticity and hydration in human volunteers.
Materials:
-
Cosmetic formulation containing a β-aspartyl dipeptide (e.g., 5% aqueous solution of β-L-aspartyl-L-arginine).
-
Placebo formulation.
-
Cutometer for skin elasticity measurement.
-
Corneometer for skin hydration measurement.
-
PRIMOS (Phase-shift Rapid In-vivo Measurement of Skin) system for 3D skin surface analysis.[7][8][9]
Procedure:
-
Study Design:
-
Conduct a randomized, placebo-controlled, double-blind study with healthy volunteers exhibiting signs of skin aging (e.g., crow's feet wrinkles).
-
Define the test areas (e.g., volar forearm for elasticity and hydration, crow's feet area for wrinkles).
-
Acquire baseline measurements for all parameters before the start of the treatment.
-
-
Product Application:
-
Instruct the subjects to apply the assigned product (dipeptide formulation or placebo) to the designated test area twice daily for a period of 4 weeks.
-
-
Data Acquisition:
-
At the end of the 4-week period, repeat the instrumental measurements under controlled environmental conditions.
-
Skin Elasticity: Use a Cutometer to measure the skin's ability to deform and return to its original state.
-
Skin Hydration: Use a Corneometer to measure the capacitance of the stratum corneum, which correlates with its water content.
-
Wrinkle Analysis: Use the PRIMOS system to capture high-resolution 3D images of the skin surface in the crow's feet area.[7][8][9] The system's software can then be used to quantify changes in wrinkle depth, volume, and roughness.[7]
-
-
Data Analysis:
-
Compare the post-treatment measurements to the baseline values for both the active and placebo groups.
-
Statistically analyze the data to determine the significance of any observed improvements.
-
References
- 1. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. juhst.com [juhst.com]
- 4. WO2017162879A1 - Aspartyl-dipeptides for skin care and cosmetic use - Google Patents [patents.google.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Primos CR | Canfield Scientific [canfieldsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Optical 3D in vivo Measurement of Human Skin Surfaces with PRIMOS 3D [cosmeticsbusiness.com]
Application Notes & Protocols: Asp-Asp Dipeptide as a Component in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the biopharmaceutical industry, optimizing cell culture media is crucial for enhancing the growth, viability, and productivity of mammalian cells, particularly Chinese Hamster Ovary (CHO) and hybridoma cells used in monoclonal antibody (mAb) production. While individual amino acids are standard components of media formulations, the use of dipeptides is an evolving strategy to overcome challenges related to the stability and solubility of certain amino acids.[1] Dipeptides can also offer a more controlled release of amino acids, potentially leading to improved metabolic efficiency.
This document provides detailed application notes and protocols for the prospective use of Aspartyl-Aspartate (Asp-Asp), a dipeptide composed of two L-aspartic acid residues, as a component in cell culture media. While the use of dipeptides containing glutamine, tyrosine, and cysteine is well-documented for improving media stability and solubility, the specific application of this compound is a novel area of investigation.[1] These notes are based on the known metabolic roles of L-aspartate and the general principles of dipeptide uptake and utilization by mammalian cells.
1.1. Rationale for this compound Dipeptide Supplementation
L-aspartate is a non-essential amino acid that plays a pivotal role in cellular metabolism. It is a key precursor for:
-
Protein Synthesis: As a fundamental building block of proteins.
-
Nucleotide Synthesis: Essential for the de novo synthesis of pyrimidines and purines, which are vital for DNA replication and cell proliferation.[2][3]
-
Energy Metabolism: It participates in the malate-aspartate shuttle, which transports NADH equivalents into the mitochondria for oxidative phosphorylation.[4][5] It also serves as an anaplerotic substrate, replenishing intermediates of the Tricarboxylic Acid (TCA) cycle.[6][7]
-
Nitrogen Metabolism: Involved in transamination reactions, facilitating the synthesis of other non-essential amino acids.[6]
Studies have shown that aspartate can become a limiting nutrient in high-density cell cultures, and its availability is crucial for robust cell proliferation.[6][7] By providing aspartate in a dipeptide form, it may be possible to achieve a more sustained release, preventing rapid depletion and potentially modulating cellular metabolic pathways more effectively.
Potential Applications
-
Fed-batch and Perfusion Cultures: In intensified culture processes, where nutrient depletion is a major concern, this compound dipeptide can serve as a concentrated and stable source of aspartate in feed solutions.[2][8]
-
Chemically Defined Media Development: As a component in the rational design of serum-free, chemically defined media to support high cell density and productivity.[1]
-
Metabolic Flux Modulation: To study and manipulate cellular metabolic pathways by providing a controlled influx of aspartate.
Data Summary (Hypothetical)
As there is limited direct experimental data on this compound dipeptide in cell culture, the following table presents a hypothetical summary of expected outcomes based on the known effects of aspartate and other dipeptides. This table is intended to serve as a guideline for experimental design.
| Parameter | Control (Free Aspartic Acid) | This compound Dipeptide Supplementation (Expected Outcome) | Rationale |
| Peak Viable Cell Density (VCD) | Baseline | Increased | Sustained availability of aspartate for nucleotide and protein synthesis may support prolonged cell growth.[6] |
| Cell Viability | Baseline | Maintained or Increased | Gradual release of aspartate may prevent metabolic imbalances. |
| Product Titer (e.g., mAb) | Baseline | Increased | Enhanced cell density and prolonged culture duration can lead to higher product accumulation.[8] |
| Specific Productivity (Qp) | Baseline | Variable | May increase if aspartate is a limiting factor for protein synthesis; could remain unchanged if other factors are limiting. |
| Lactate Production | Baseline | Potentially Reduced | Increased aspartate may enhance TCA cycle activity, potentially reducing overflow metabolism to lactate. |
| Ammonia Accumulation | Baseline | Potentially Reduced | Providing a direct source of aspartate may reduce the need for transamination reactions that can produce ammonia.[7] |
Experimental Protocols
The following are generalized protocols for evaluating the effect of this compound dipeptide in cell culture. These should be optimized for specific cell lines and culture systems.
4.1. Protocol 1: Fed-Batch Culture of CHO Cells
Objective: To evaluate the effect of this compound dipeptide supplementation on CHO cell growth, viability, and monoclonal antibody production in a fed-batch process.
Materials:
-
IgG-producing CHO cell line
-
Basal cell culture medium (chemically defined)
-
Concentrated feed medium
-
L-Aspartic Acid (cell culture grade)
-
L-Aspartyl-L-Aspartate (this compound) dipeptide (high purity)
-
Shake flasks or benchtop bioreactors
-
Cell counting instrument (e.g., hemocytometer or automated counter)
-
Metabolite analyzer (for glucose, lactate, ammonia, amino acids)
-
HPLC or other analytical method for antibody quantification
Procedure:
-
Cell Inoculation: Seed shake flasks or bioreactors with the CHO cell line at a density of 0.3-0.5 x 10^6 cells/mL in the basal medium.
-
Culture Conditions: Maintain the cultures at 37°C, 5-8% CO2, and appropriate agitation (e.g., 120-150 rpm for shake flasks).
-
Feed Preparation: Prepare two versions of the concentrated feed medium:
-
Control Feed: Containing a specific concentration of free L-aspartic acid.
-
Test Feed: Containing an equimolar concentration of aspartate delivered in the form of this compound dipeptide. Ensure the pH of both feed solutions is adjusted to be neutral.
-
-
Feeding Strategy: Begin feeding on day 3 of the culture, or when glucose levels drop to a predetermined setpoint. Add a defined volume of the respective feed solution daily or in response to nutrient consumption. A common feeding strategy is to add 2-4% of the initial culture volume per day.
-
Sampling and Analysis:
-
Collect samples daily or every other day.
-
Measure viable cell density and viability using a trypan blue exclusion method.
-
Analyze the supernatant for glucose, lactate, ammonia, and residual amino acid concentrations.
-
Quantify the monoclonal antibody titer.
-
-
Data Analysis: Plot the time-course data for VCD, viability, titer, and key metabolite concentrations. Calculate specific growth rate, specific productivity, and nutrient consumption rates for comparison between the control and test conditions.
4.2. Protocol 2: Dipeptide Uptake and Metabolism Assay
Objective: To confirm the uptake of this compound dipeptide by the cells and its intracellular cleavage into L-aspartic acid.
Materials:
-
CHO or hybridoma cell line
-
Standard culture medium
-
This compound dipeptide
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Culture: Culture cells to mid-exponential phase.
-
Incubation: Centrifuge a known number of cells, wash with PBS, and resuspend in a defined volume of fresh medium containing a known concentration of this compound dipeptide.
-
Sampling:
-
Extracellular: At various time points (e.g., 0, 1, 4, 8, 24 hours), take a small aliquot of the cell suspension and centrifuge to collect the supernatant.
-
Intracellular: At the same time points, harvest a separate aliquot of cells. Quickly wash the cell pellet with ice-cold PBS to remove extracellular dipeptide and lyse the cells to extract intracellular metabolites.
-
-
Analysis: Analyze both the extracellular supernatant and the intracellular extracts using LC-MS/MS to quantify the concentrations of this compound dipeptide and free L-aspartic acid.
-
Data Analysis: Plot the change in extracellular this compound concentration over time to determine the uptake rate. Plot the intracellular concentrations of this compound and L-aspartic acid to confirm uptake and subsequent hydrolysis.
Visualizations
5.1. Signaling and Metabolic Pathways
Caption: Proposed uptake and metabolic fate of this compound dipeptide in a mammalian cell.
5.2. Experimental Workflow
Caption: General workflow for evaluating this compound dipeptide in a fed-batch culture system.
Conclusion and Future Perspectives
The use of this compound dipeptide as a component in cell culture media presents a promising, yet underexplored, strategy for optimizing biopharmaceutical production processes. Based on the critical role of L-aspartate in cellular metabolism, it is hypothesized that supplementation with this compound could enhance cell growth, culture longevity, and productivity. The provided protocols offer a framework for systematically evaluating this hypothesis. Future work should focus on conducting these experiments to generate empirical data, optimizing the concentration and feeding strategy for this compound, and elucidating the precise impact on metabolic flux and product quality attributes.
References
- 1. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 2. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartic Acid in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed‐batch process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
Characterization of Asp-Asp Self-Assembled Nanostructures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of self-assembled nanostructures derived from aspartic acid-rich peptides. Due to the limited availability of specific data on simple Asp-Asp dipeptides, the information herein is primarily based on studies of poly(aspartic acid) (PAsp) nanostructures, which serve as an excellent model system for understanding the behavior of self-assembling aspartic acid-based biomaterials.
Introduction to Aspartic Acid-Based Nanostructures
Aspartic acid, with its hydrophilic and negatively charged side chain, is a versatile building block for the creation of biocompatible and biodegradable nanostructures.[1] Self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to the formation of various morphologies such as nanoparticles, nanogels, and hydrogels.[2][3] These nanostructures are of significant interest for a range of biomedical applications, particularly in drug delivery, owing to their potential for encapsulating and providing sustained release of therapeutic agents.[1][4][5] The inherent biocompatibility of poly(aspartic acid) can also help in reducing the cytotoxicity associated with some drug delivery systems.[6]
Data Presentation: Quantitative Properties of Aspartic Acid-Based Nanostructures
The following tables summarize key quantitative parameters for poly(aspartic acid) (PAsp) based nanostructures, providing a baseline for researchers working with these materials.
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| P[Asp(DET)] (PNP) | 179 ± 1 | 0.20 | +13.2 ± 1.49 | [6] |
| PEG(1x)-PNP | 215 ± 3 | 0.28 | +7.35 ± 1.37 | [6] |
| PEG(10x)-PNP | 220 ± 5 | 0.29 | +3.22 ± 0.74 | [6] |
| (Asp)8-PEG-PCL | ~100 | Not Reported | Not Reported | [7] |
| Chitosan-PAsp PEC | 142.1 ± 2.9 | Not Reported | Not Reported | [8] |
| PAsp-6-DAB-10 Nanogels | 200-400 | Monodisperse | -20 to -30 (at pH > 4) | [9] |
| Aspartic Acid-coated Iron Oxide Nanoparticles | 153.9 | Not Reported | -11.7 | [10] |
Table 1: Size and Surface Charge Characteristics of Various Poly(aspartic acid)-Based Nanoparticles.
| Nanocarrier System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| (Asp)8-PEG-PCL Nanoparticles | Curcumin | 11.07 | 95.91 | [7] |
| Chitosan-PAsp PEC Nanoparticles | Isoniazid | Not Reported | 5.3 - 5.8 | [8] |
| Aspartic Acid-graft-Poly(Acrylic Acid) Hydrogels | Acetaminophen | Varies with composition | Varies with composition | [4] |
Table 2: Drug Loading and Encapsulation Efficiencies of Poly(aspartic acid)-Based Nanocarriers.
Experimental Protocols
Detailed methodologies for the key experiments involved in the characterization of aspartic acid-based self-assembled nanostructures are provided below.
Protocol 1: Synthesis and Self-Assembly of Poly(aspartic acid)-Based Nanoparticles
This protocol is a generalized method based on the synthesis of P[Asp(DET)] and subsequent self-assembly with mRNA, which can be adapted for other poly(aspartic acid) derivatives and cargo molecules.[6]
Materials:
-
β-benzyl L-aspartate N-carboxyanhydride (BLA-NCA)
-
Initiator (e.g., hexylamine)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethylenetriamine (DET)
-
Dialysis tubing (MWCO 3.5 kDa)
-
10 mM HEPES buffer (pH 7.4)
-
Cargo molecule (e.g., mRNA, plasmid DNA, small molecule drug)
-
(Optional) mPEG-succinimidyl carboxymethyl ester (mPEG-SCM) for PEGylation
Procedure:
-
Polymer Synthesis: a. Dissolve BLA-NCA in anhydrous DMF. b. Add the initiator to start the ring-opening polymerization to obtain poly(β-benzyl-L-aspartate) (PBLA). c. Allow the reaction to proceed under an inert atmosphere for 48-72 hours. d. Precipitate the PBLA in diethyl ether and dry under vacuum. e. Perform aminolysis by dissolving PBLA in DMF and adding DET. f. Stir the reaction mixture at 40°C for 24 hours. g. Dialyze the resulting P[Asp(DET)] polymer against deionized water for 48 hours. h. Lyophilize the purified polymer and characterize by ¹H NMR to determine the degree of polymerization.[6]
-
Nanoparticle Self-Assembly: a. Dissolve the lyophilized P[Asp(DET)] polymer in 10 mM HEPES buffer to a concentration of 5 mg/mL.[6] b. Dissolve the cargo molecule in the same buffer at a desired concentration. c. For electrostatic interaction-driven assembly, mix the polymer and cargo solutions at a specific ratio (e.g., N/P ratio for nucleic acids).[6] d. Stir the mixture at 1500 rpm for 1 hour at room temperature.[6]
-
(Optional) PEGylation: a. To the nanoparticle suspension, add a solution of mPEG-SCM in HEPES buffer. b. Stir the mixture at 1500 rpm for another hour at room temperature.[6] c. The resulting PEGylated nanoparticles are ready for characterization.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the nanostructures in solution.[11]
Materials:
-
Nanoparticle suspension
-
Disposable or quartz cuvettes
-
DLS instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute the nanoparticle suspension with an appropriate buffer (e.g., 10 mM HEPES) to a suitable concentration to avoid multiple scattering effects.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, scattering angle, laser wavelength).
-
Perform the measurement, typically acquiring multiple runs for statistical accuracy.
-
Analyze the correlation function to obtain the z-average hydrodynamic diameter and the PDI.[6]
Protocol 3: Characterization by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology and size of the nanostructures.
Materials:
-
Nanoparticle suspension
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)
-
Filter paper
Procedure:
-
Place a drop of the nanoparticle suspension onto a clean piece of Parafilm.
-
Place a TEM grid, carbon-side down, onto the droplet for 30-60 seconds.
-
Wick away the excess liquid from the edge of the grid with a piece of filter paper.
-
(Optional but recommended) For negative staining, place the grid onto a drop of the staining agent for 10-30 seconds.
-
Wick away the excess stain with filter paper.
-
Allow the grid to air-dry completely.
-
Image the grid using a transmission electron microscope at an appropriate accelerating voltage.
Protocol 4: Measurement of Zeta Potential
Zeta potential measurement provides information about the surface charge of the nanoparticles, which is crucial for their stability and interaction with biological systems.[12]
Materials:
-
Nanoparticle suspension
-
Disposable folded capillary cells
-
Zeta potential analyzer (often integrated with a DLS instrument)
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration.
-
Inject the sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell into the instrument.
-
Set the measurement parameters.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.[9]
Protocol 5: Spectroscopic Characterization
A. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the synthesized polymers and the successful incorporation of functional groups or drugs.[13][14]
Procedure:
-
Prepare a sample of the lyophilized polymer or drug-loaded nanostructures.
-
For solid samples, mix with KBr and press into a pellet, or use an ATR-FTIR accessory.
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Identify characteristic peaks corresponding to specific functional groups (e.g., amide bonds, carboxylic acids, etc.).
B. Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of the peptide backbone within the self-assembled nanostructures.
Procedure:
-
Prepare a dilute solution of the nanostructures in a suitable buffer.
-
Use a quartz cuvette with an appropriate path length.
-
Acquire the CD spectrum in the far-UV region (e.g., 190-260 nm).
-
Analyze the spectrum for characteristic signals of α-helices, β-sheets, or random coils.
Protocol 6: Drug Loading and Release Studies
This protocol outlines a general method to determine the drug loading capacity and in vitro release profile.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release buffer (e.g., PBS at different pH values)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Drug Loading: a. After synthesis of the drug-loaded nanoparticles, centrifuge the suspension to separate the nanoparticles from the unloaded drug in the supernatant. b. Quantify the amount of free drug in the supernatant. c. Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
- DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
- EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
In Vitro Drug Release: a. Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag. b. Immerse the dialysis bag in a known volume of release buffer, maintained at 37°C with gentle stirring. c. At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer. d. Quantify the amount of drug in the collected aliquots. e. Plot the cumulative percentage of drug released as a function of time.[15]
Visualizations
Workflow for nanostructure characterization.
Cellular uptake and endosomal escape of nanoparticles.
References
- 1. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Responsive Polypeptide-Based Smart Nano-Carriers for Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Bot Verification [ajouronline.com]
- 5. researchgate.net [researchgate.net]
- 6. Poly(aspartic acid)-based polymeric nanoparticle for local and systemic mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning the Structure of Poly(aspartic acid)s’ Self-Assemblies to Enhance Cellular Uptake [mdpi.com]
- 8. Poly(succinimide) nanoparticles as reservoirs for spontaneous and sustained synthesis of poly(aspartic acid) under physiological conditions: potential for vascular calcification therapy and oral drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Aspartic Acid Stabilized Iron Oxide Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 13. wilhelm-lab.com [wilhelm-lab.com]
- 14. researchgate.net [researchgate.net]
- 15. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing and troubleshooting aspartimide formation, a common and problematic side reaction in Solid-Phase Peptide Synthesis (SPPS), particularly when synthesizing Asp-Asp or other aspartic acid-containing sequences.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem?
A1: Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based SPPS. It is initiated by the deprotonation of the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue. This deprotonation is typically caused by the basic conditions of Fmoc deprotection (e.g., using piperidine). The deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the preceding Asp residue to form a five-membered succinimide (B58015) ring, known as an aspartimide.[1][2]
This side reaction is highly problematic for several reasons:
-
Product Heterogeneity: The unstable aspartimide ring can be opened by nucleophiles like piperidine (B6355638) or water, leading to a mixture of undesired byproducts. These include the correct α-peptide, the rearranged β-peptide (where the peptide bond is formed with the side-chain carboxyl group), and racemized (D-isomer) versions of both.[1]
-
Purification Challenges: These byproducts, particularly the epimerized α-aspartyl and β-aspartyl peptides, often have the same mass and similar chromatographic properties as the target peptide, making them extremely difficult or impossible to separate by standard HPLC.[2]
-
Reduced Yield: The formation of these impurities significantly lowers the yield of the desired peptide, leading to time-consuming and costly synthesis and purification efforts.[2][3]
-
Chain Termination: In some cases, the aspartimide intermediate can lead to the formation of piperazine-2,5-diones (diketopiperazines), causing termination of the peptide chain.[4][5]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid. Sequences where the following residue has low steric hindrance are most susceptible. The most problematic sequences are:
-
Asp-Gly: This is the most notorious sequence due to the lack of a side chain on glycine, which minimizes steric hindrance for the cyclization reaction.[1]
-
Asp-Asn
-
This compound
-
Asp-Ser
Q3: How can I detect and quantify aspartimide-related impurities?
A3: A combination of chromatographic and mass spectrometry techniques is essential for detection and quantification.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for separating the target peptide from aspartimide-related byproducts. The different isomers will often have slightly different retention times.[2][7]
-
Mass Spectrometry (MS): MS is used to identify the products. The initial aspartimide formation results in a mass loss of 18 Da (corresponding to the loss of a water molecule) compared to the target peptide.[8] The subsequent ring-opened byproducts (α- and β-peptides) will have the same mass as the target peptide, making their identification reliant on chromatographic separation and fragmentation analysis.[9]
-
Quantification: The relative percentage of each species can be determined by integrating the peak areas in the HPLC chromatogram.[8]
Troubleshooting Guide
Problem: I am observing significant byproduct formation in my Asp-containing peptide synthesis.
This guide provides a systematic approach to troubleshoot and mitigate aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Asp-Asp Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of peptides containing Aspartyl-Aspartate (Asp-Asp) sequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed during the synthesis of peptides containing this compound or other Asp-Xaa sequences?
A1: The most significant and common side reaction is the formation of an aspartimide intermediate.[1][2] This occurs through a base-catalyzed intramolecular cyclization where the backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carbonyl group of the Asp.[1][2] This is particularly problematic in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) due to the use of piperidine (B6355638) for Fmoc deprotection.[1] The resulting five-membered succinimide (B58015) ring is unstable and can lead to several undesired byproducts.[2]
Q2: What are the consequences of aspartimide formation?
A2: Aspartimide formation can lead to a cascade of undesirable products, significantly complicating purification and reducing the yield of the target peptide.[2] The primary consequences include:
-
Formation of β-peptides: The aspartimide ring can be opened by nucleophiles, including piperidine or water, at either the α- or β-carbonyl, leading to the formation of a mixture of α- and β-linked peptides.[1]
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization once the aspartimide is formed, resulting in a mixture of D- and L-isomers.[1][3]
-
Chain Termination: In some cases, the aspartimide intermediate can lead to the formation of piperazine-2,5-diones (diketopiperazines), causing termination of the peptide chain elongation.[4]
-
Formation of Piperidides: The aspartimide ring can be attacked by piperidine, leading to the formation of α- and β-piperidide adducts.[2]
Q3: Which sequences are most susceptible to aspartimide formation?
A3: The susceptibility to aspartimide formation is highly sequence-dependent.[2] Sequences where Asp is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction. The most problematic sequences include:
The this compound sequence itself is also susceptible to this side reaction.[2]
Q4: How can I detect aspartimide formation and its byproducts?
A4: Aspartimide formation and its related byproducts can be identified using analytical techniques such as:
-
Mass Spectrometry (MS): Aspartimide formation results in the loss of a water molecule (-18 Da) from the peptide, which can be detected as a characteristic mass shift.[5] The subsequent hydrolysis products (α- and β-peptides) will have the same mass as the desired peptide, making them difficult to distinguish by MS alone.[3] Piperidide adducts will show a corresponding mass increase.
-
High-Performance Liquid Chromatography (HPLC): The various byproducts often have different retention times compared to the desired peptide and can frequently be resolved by reverse-phase HPLC.[2][3] However, the D-aspartyl peptide and the β-aspartyl peptide can sometimes co-elute with the target peptide, making purification challenging.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating side reactions during the synthesis of this compound containing peptides.
Issue 1: Significant impurity with a mass of -18 Da is detected in the crude peptide.
-
Root Cause: This is a strong indicator of aspartimide formation.[5] The base-catalyzed cyclization of the aspartate side chain during Fmoc deprotection leads to the formation of a succinimide ring with the loss of a water molecule.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aspartimide formation.
-
Solutions:
-
Modify Deprotection Conditions:
-
Use a weaker base: Replace 20% piperidine in DMF with 5% piperazine (B1678402) in DMF.[7] Piperazine is a weaker base and has been shown to reduce aspartimide formation.[7]
-
Add an acidic additive: Incorporate an acidic additive like 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) into the piperidine deprotection solution to buffer the basicity.[7][8]
-
Reduce deprotection time and temperature: Minimize the exposure of the peptide to basic conditions by using shorter deprotection times.[5] Avoid elevated temperatures, especially in microwave-assisted synthesis.[5]
-
-
Utilize Bulky Side-Chain Protecting Groups:
-
Incorporate Backbone Protection:
-
This is a highly effective strategy that involves protecting the amide nitrogen of the residue following the Asp.[5][7]
-
The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose.[5] This can be introduced by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH.[7] The Dmb group sterically blocks the nucleophilic attack required for ring formation and is removed during the final TFA cleavage.[2]
-
-
Employ Novel Protecting Groups:
-
For extremely challenging syntheses, novel protecting groups that completely suppress aspartimide formation can be utilized.
-
Cyanosulfurylide (CSY) protection: This strategy masks the carboxylic acid with a stable C-C bond, preventing cyclization.[8][13] The CSY group is stable to standard SPPS conditions and is cleaved using electrophilic halogen species.[13]
-
-
Issue 2: Crude peptide shows multiple peaks with the same mass as the target peptide, which are difficult to separate by HPLC.
-
Root Cause: This is likely due to the formation of β-aspartyl peptides and/or D-aspartyl epimers, both of which are hydrolysis products of the aspartimide intermediate and have the same mass as the desired peptide.[3] Their similar physicochemical properties make them challenging to separate from the target α-aspartyl peptide.[3]
-
Troubleshooting Workflow:
Caption: Workflow for addressing co-eluting impurities.
-
Solutions:
-
Prevention is Key: Since separating these impurities is difficult, the primary focus should be on preventing aspartimide formation in the first place. Refer to the solutions for "Issue 1" to minimize or eliminate the formation of the aspartimide precursor.
-
Optimize HPLC Conditions:
-
While challenging, some separation may be achieved by modifying the HPLC method.
-
Change the mobile phase pH: Altering the pH can change the ionization state of the peptides and potentially improve resolution.
-
Use a different stationary phase: Employing a column with a different chemistry (e.g., phenyl-hexyl instead of C18) might provide the necessary selectivity.
-
Gradient Optimization: A shallower gradient can sometimes improve the separation of closely eluting peaks.
-
-
Quantitative Data Summary
The following tables summarize the effectiveness of different strategies in minimizing aspartimide formation.
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation in the VKDGYI Model Peptide
| Fmoc-Asp Protecting Group | % Target Peptide | % Aspartimide | % D-Asp | Reference |
| OtBu | 45.3 | 41.5 | 12.8 | [3] |
| OMpe | 88.1 | 5.3 | 4.8 | [3] |
| OBno | 98.7 | 0.3 | 0.5 | [3] |
Data is based on the analysis of the crude peptide after extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.[3]
Table 2: Comparison of Deprotection Methods for the Synthesis of an Asp-Gly Containing Peptide
| Deprotection Reagent | % Aspartimide Formation | Reference |
| 20% Piperidine in DMF | ~8% | [14] |
| Picoc-SPPS (Photocleavable) | 0% | [14] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with HOBt Additive
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the piperidine/HOBt deprotection solution to the resin.
-
Agitate the mixture gently for 3 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of fresh deprotection solution and agitate for another 7 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt.
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
Protocol 2: Synthesis using a Dmb-Protected Dipeptide
-
Synthesis up to the residue before Asp: Synthesize the peptide chain up to the amino acid residue immediately preceding the Asp-Gly motif using standard Fmoc-SPPS protocols.
-
Dipeptide Coupling:
-
For the Asp-Gly position, use the pre-formed dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
-
Activate the dipeptide using a standard coupling reagent (e.g., HATU/DIPEA).
-
Couple the activated dipeptide to the resin-bound peptide. Allow for an extended coupling time (e.g., 2-4 hours) to ensure complete reaction, as Dmb-protected amino acids can have slower coupling kinetics.[7]
-
-
Continue Synthesis: After the dipeptide is coupled, continue with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS protocols.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups, including the Dmb group, using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Signaling Pathways and Workflows
Mechanism of Aspartimide Formation and Subsequent Reactions
Caption: Mechanism of aspartimide formation and subsequent side reactions.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
strategies to minimize epimerization in Asp-Asp synthesis
Welcome to the Technical Support Center for Peptide Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during the synthesis of peptides containing Asp-Asp sequences.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound peptide synthesis, and why is it a major concern?
Epimerization is a chemical process where the stereochemical configuration at the alpha-carbon of an amino acid residue is inverted.[1] In the synthesis of an L-amino acid peptide, this results in the unwanted formation of a D-amino acid-containing diastereomer.[1] This is a significant problem in drug development because different stereoisomers can have vastly different biological activities and pharmacological properties.[2] The resulting diastereomeric impurities are often difficult to separate from the target peptide, leading to reduced efficacy, potential side effects, and lower process yields.[3]
Q2: What are the primary causes of epimerization during peptide synthesis?
Epimerization in peptide synthesis is typically base-catalyzed and can occur through two main pathways:
-
Direct Enolization: A base can directly abstract the proton from the alpha-carbon (Hα) of the activated amino acid.[4] The resulting planar enolate intermediate can be re-protonated from either face, leading to a mixture of L and D isomers.[2] Factors like strong bases, elevated temperatures, and prolonged reaction times increase the likelihood of this pathway.[2]
-
Aspartimide Formation: This is a major pathway for epimerization of aspartic acid residues. The peptide backbone nitrogen attacks the side-chain ester of the Asp residue, forming a five-membered succinimide (B58015) ring, known as an aspartimide.[5] This intermediate is prone to ring-opening by nucleophiles (like piperidine (B6355638) used in Fmoc deprotection) at either the α- or β-carbonyl, which can result in the formation of α- and β-peptides, as well as racemization at the α-carbon.[5] This side reaction is especially common in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[5]
Q3: How does the choice of coupling reagent affect epimerization?
The coupling reagent's function is to activate the C-terminal carboxylic acid for amide bond formation. This activation increases the acidity of the α-carbon proton, making it more susceptible to base-catalyzed abstraction and subsequent epimerization.[6]
-
Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU are highly efficient but can increase epimerization risk due to their high activation potential, especially when paired with strong, non-hindered bases.[1][7]
-
Carbodiimide Reagents (DCC, DIC): These are classic coupling reagents.[8] When used alone, they can lead to significant epimerization.[8] However, their performance is greatly improved by the use of additives.[8][9]
-
Additives (HOBt, HOAt, Oxyma): Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial for suppressing epimerization.[2] They react with the activated amino acid to form an active ester that is less prone to racemization.[1][2] The combination of DIC with HOBt or Oxyma is a widely recommended method for minimizing epimerization.[1][8]
Q4: What role does temperature play in epimerization?
Elevated temperatures accelerate all chemical reactions, including the side reactions that cause epimerization.[2][10] While heating can be used to drive difficult couplings to completion, it significantly increases the risk of racemization, particularly for sensitive amino acids like Asp.[11][12] For microwave-assisted peptide synthesis (SPPS), lowering the coupling temperature can effectively limit epimerization.[13][14] It is generally recommended to perform coupling reactions at 0 °C or room temperature to minimize this side reaction.[1][2]
Q5: Are there alternative side-chain protecting groups for Asp that can reduce epimerization?
Yes, modifying the standard tert-butyl (tBu) side-chain protecting group is an effective strategy. The principle is to increase steric hindrance around the side-chain carbonyl, which physically blocks the backbone nitrogen from attacking and initiating aspartimide formation.[15]
-
Bulky Alkyl Esters: Protecting groups like the 2,4-dimethyl-3-pentyl (Dmp) ester have shown significantly more resistance to base-catalyzed aspartimide formation compared to standard groups.[16]
-
Backbone Protection: Incorporating a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid following the Asp residue can completely prevent aspartimide formation.[5]
-
Novel Protecting Groups: New strategies, such as using cyanosulfurylides to mask the carboxylic acid with a stable C-C bond, have been developed to completely suppress aspartimide formation.[17][18]
Troubleshooting Guides
Issue: High levels of epimerization or aspartimide-related impurities are detected by HPLC/MS.
This section provides a systematic approach to troubleshooting and resolving common issues leading to epimerization in this compound synthesis.
Logical Flow for Troubleshooting Epimerization
Caption: A troubleshooting workflow for addressing high epimerization.
Possible Cause 1: Inappropriate Coupling Reagent or Base
The combination of a highly activating coupling reagent and a strong, unhindered base can significantly increase epimerization.
Recommended Solutions:
-
Switch to a Carbodiimide/Additive Method: Use a combination like N,N'-diisopropylcarbodiimide (DIC) with an additive such as Oxyma or HOBt.[1][8] These additives form active esters that are less susceptible to racemization.[2]
-
Use a Sterically Hindered Base: Replace common bases like diisopropylethylamine (DIPEA) with more sterically hindered amines like 2,4,6-collidine.[6][14] The bulkiness of these bases minimizes the abstraction of the alpha-proton.[6]
Possible Cause 2: Harsh Fmoc-Deprotection Conditions
Standard deprotection with 20% piperidine in DMF can be sufficiently basic to induce aspartimide formation, the main precursor to epimerization for Asp residues.[19]
Recommended Solutions:
-
Modify the Deprotection Cocktail: Add HOBt to a final concentration of 0.1 M in your 20% piperidine/DMF solution.[6][19] The HOBt buffers the basicity and reduces aspartimide formation.[5][6]
-
Use a Weaker Base: Replace piperidine with a weaker base like piperazine, which has been shown to be effective at Fmoc removal while significantly lowering aspartimide formation.[6][14]
Possible Cause 3: Elevated Reaction Temperature
Running coupling reactions at high temperatures to speed up the synthesis is a common cause of increased epimerization.[10]
Recommended Solution:
-
Lower the Reaction Temperature: Perform the coupling step at a reduced temperature, such as 0 °C or ambient temperature.[2] Cooling the reaction vessel can dramatically decrease the rate of epimerization without significantly compromising coupling efficiency for most residues.[2]
Data Summary
The choice of coupling reagents, additives, and bases has a quantifiable impact on the level of epimerization.
| Coupling Reagent | Base | Additive | % Epimerization (Model Peptide) | Reference |
| HATU | DIPEA | None | High | [1][3] |
| HBTU | NMM | None | Moderate-High | [3][7] |
| DIC | DIPEA | None | Moderate | [8][9] |
| DIC | NMM | HOBt | Low | [2][8] |
| DIC | Collidine | Oxyma | Very Low | [2][6][20] |
Note: Percentages are relative and highly sequence-dependent. This table provides a general comparison based on literature findings.
Key Experimental Protocols
Protocol 1: Low-Epimerization Coupling using DIC/Oxyma
This protocol is recommended for coupling Fmoc-Asp(OR)-OH or any amino acid onto a peptide chain where the N-terminal residue is Asp, especially within an this compound sequence.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine.
-
Reagent Solution Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of Oxyma in DMF.
-
Activation: Add 4 equivalents of DIC to the amino acid/Oxyma solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the resin. Agitate the reaction mixture at room temperature for 2 hours.
-
Monitoring and Washing: Monitor the reaction using a qualitative method (e.g., Kaiser test).[2] Once complete, drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[1]
Protocol 2: Modified Fmoc-Deprotection to Suppress Aspartimide Formation
This protocol should be used for all deprotection steps following the incorporation of an Asp residue, particularly for Asp-Gly or this compound sequences.
-
Prepare Modified Deprotection Solution: Create a solution of 20% piperidine in DMF containing 0.1 M HOBt.[19]
-
Safety Note: Anhydrous HOBt is explosive. Use the commercially available wetted form.[15]
-
-
Deprotection: Add the modified deprotection solution to the resin and agitate for 5-10 minutes.
-
Second Deprotection: Drain and repeat the deprotection step with fresh solution for another 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5x) to remove all traces of piperidine and HOBt before proceeding to the next coupling step.
Mechanism of Aspartimide Formation and Epimerization
Caption: The reaction pathway from the desired L-Asp peptide to impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
optimizing coupling reagents for Asp-Asp peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Asp-Asp dipeptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing peptides containing adjacent aspartic acid residues (this compound)?
A1: The main challenge in synthesizing this compound sequences is the high propensity for aspartimide formation. This intramolecular side reaction occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the first Asp residue, especially under the basic conditions used for Fmoc-group removal in Solid-Phase Peptide Synthesis (SPPS).[1][2] This can lead to the formation of undesired α- and β-peptide byproducts, which are often difficult to separate from the target peptide, as well as potential racemization.[1][3] Other common challenges include incomplete coupling reactions leading to low yields and deletion sequences.
Q2: Which coupling reagents are most effective for this compound synthesis to minimize side reactions?
A2: For difficult couplings like this compound, highly efficient uronium/aminium salt-based reagents are recommended.[1][4] Reagents like HATU, HCTU, and COMU are excellent choices due to their high coupling efficiency and ability to minimize racemization.[1][3][5] COMU, in particular, is noted for its high efficiency, safer byproducts, and good solubility.[3][6] While more cost-effective, carbodiimides like DIC should be used with an additive such as HOBt or Oxyma Pure to suppress racemization.[1][6]
Q3: How does the choice of protecting group for the Asp side chain affect the synthesis outcome?
A3: The choice of the β-carboxyl protecting group for aspartic acid is critical to prevent aspartimide formation.[1] While the standard tert-butyl (OtBu) group is widely used, it is susceptible to this side reaction.[3] For problematic sequences like this compound, using a more sterically hindered protecting group, such as 3-methylpent-3-yl (OMpe) or 3-ethyl-3-pentyl (OEpe), is highly recommended to physically block the intramolecular cyclization.[1][7]
Q4: Can I use an excess of a uronium reagent like HATU or HBTU to drive the coupling reaction to completion?
A4: Caution should be exercised when using an excess of uronium/aminium reagents like HATU or HBTU. Excess reagent can react with the unprotected N-terminal amine of the peptide chain, forming a guanidinyl cap that blocks further elongation.[6][8] It is generally recommended to use a slight excess of the amino acid and a near-equimolar amount (or a slight defect) of the coupling reagent relative to the amino acid.[8]
Troubleshooting Guide
Issue 1: Low Final Yield of the this compound Peptide
-
Question: My final peptide yield is significantly lower than expected after cleavage and purification. What are the possible causes and how can I troubleshoot this?
-
Answer: Low yield can stem from several factors throughout the synthesis process. A systematic approach is needed to diagnose the root cause.
| Potential Cause | Diagnostic Step | Proposed Solution |
| Incomplete Coupling | Perform a Kaiser test on a small sample of resin beads after the coupling step. A positive result (blue beads) indicates free primary amines and an incomplete reaction.[9] | • Double Couple: Repeat the coupling step with fresh reagents before proceeding to the next Fmoc deprotection.[1]• Increase Concentration: Use a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagent solutions to improve reaction kinetics.[1][9]• Switch Reagent: Change to a more powerful coupling reagent like HATU or COMU.[3][5] |
| Aspartimide Formation | Analyze the crude peptide by mass spectrometry (MS). Look for masses corresponding to α- and β-peptide byproducts, which have the same mass as the desired product but different retention times on HPLC, and piperidide adducts.[1][10] | • Change Protecting Group: Use a sterically hindered side-chain protecting group for Asp, such as Fmoc-Asp(OMpe)-OH.[1][7]• Modify Deprotection: Add HOBt to the piperidine (B6355638) deprotection solution to reduce the basicity and suppress aspartimide formation.[2][7] |
| Loss During Purification | Review the HPLC chromatograms of the crude product and all collected fractions. Significant product may be present in unexpected fractions or co-eluting with impurities. | • Optimize HPLC Gradient: Use a shallower gradient during reverse-phase HPLC to improve the separation of the product from closely related impurities.[1] |
Issue 2: Presence of Multiple Peaks with Similar Mass in Mass Spectrometry Analysis
-
Question: My MS analysis of the crude product shows the correct mass, but the HPLC shows multiple peaks. What could be the issue?
-
Answer: This often points to the formation of isomers or byproducts that are difficult to separate.
| Potential Cause | Diagnostic Step | Proposed Solution |
| Racemization | Analyze the peptide by chiral amino acid analysis or by using a chiral HPLC column to detect the presence of D-amino acids. | • Use Additives: If using a carbodiimide (B86325) reagent (e.g., DIC), always include an equivalent of an additive like HOBt or Oxyma Pure.[1][6]• Switch to Uronium/Aminium Reagents: Reagents like HATU, HCTU, and COMU generally result in very low levels of racemization.[1][6] |
| α- and β-Peptide Byproducts | This is a direct consequence of aspartimide formation and subsequent ring-opening. The two isomers often have very similar properties. | • The primary solution is to prevent aspartimide formation in the first place. Refer to the solutions under "Aspartimide Formation" in the Low Yield section. |
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent is critical for successfully synthesizing this compound peptides. The following table summarizes the performance of key reagents.
| Coupling Reagent | Class | Relative Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | Fast reaction rates, high yields, effective for difficult couplings.[3][6][11] | Higher cost, potential for N-terminal capping if used in excess.[3][6] |
| HBTU | Uronium Salt | High | Low | Well-established and reliable for routine synthesis.[1][3] | Less reactive than HATU, can be less effective for very difficult sequences.[3] |
| COMU | Uronium Salt | Very High | Very Low | High efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[3][6][12] | Relatively newer; can have stability issues in DMF over time.[13] |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization; byproducts are generally less hazardous than BOP.[3][4] | More expensive than carbodiimides.[3] |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low (with HOBt) | Cost-effective, suitable for standard synthesis.[1][9] | Can be less efficient for sterically hindered couplings; may require longer reaction times.[1] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of this compound using HATU
This protocol outlines the manual synthesis of H-Asp-Asp-NH₂ on a Rink Amide resin using Fmoc chemistry.
-
Resin Preparation:
-
Swell Rink Amide resin (e.g., 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[3]
-
Drain the DMF.
-
-
First Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):
-
Fmoc-Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, then add a fresh piperidine solution and agitate for an additional 15 minutes.[3][14] Wash the resin thoroughly with DMF (5-7 times).[3][14]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.[11]
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the activation mixture.[14] Allow pre-activation to proceed for 2-5 minutes.[3][15]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.[14]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).[14]
-
-
Second Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):
-
Repeat the Fmoc-Deprotection, Amino Acid Activation, Coupling, and Washing steps described above to couple the second Asp residue.
-
-
Final Fmoc-Deprotection:
-
Perform the Fmoc-Deprotection step one last time to deprotect the N-terminus of the dipeptide.
-
-
Cleavage and Deprotection:
-
Wash the peptidyl-resin with DCM and dry it under vacuum.[14]
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)).[1]
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.[1][14]
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.[1][14]
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.[1][14] The peptide can then be purified by RP-HPLC.
-
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting decision tree for low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
cleavage cocktails to avoid side products in Asp-Asp synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and protocols to minimize side product formation, specifically aspartimide, during the cleavage of peptides containing Asp-Asp sequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product during the cleavage of peptides containing Asp(OtBu)-Asp(OtBu) sequences?
A1: The primary and most problematic side product is aspartimide , a cyclic imide formed by the nucleophilic attack of the peptide backbone nitrogen on the side-chain ester of an aspartic acid residue.[1][2] This is particularly prevalent in sequences known to be prone to this reaction, such as Asp-Gly, Asp-Ser, and Asp-Asn, and can be a significant issue in this compound motifs.[3][4]
Q2: Why is aspartimide formation a significant problem?
A2: Aspartimide formation is problematic for several reasons:
-
Mass Heterogeneity: The formation of the cyclic imide results in the loss of a water molecule, leading to an impurity with a mass of -18 Da compared to the target peptide.[2]
-
Product Mixture: The unstable aspartimide ring can be hydrolyzed under acidic or basic conditions to form a mixture of both the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[1][4]
-
Purification Challenges: These closely related side products often co-elute with the desired peptide during reverse-phase HPLC, making purification difficult and reducing the overall yield of the pure target peptide.[1]
-
Altered Biology: The presence of β-aspartyl linkages can alter the peptide's conformation and biological activity.
Q3: My mass spectrometry data shows a significant peak at -18 Da from the expected molecular weight. What does this indicate?
A3: A peak corresponding to a mass loss of 18 Da is a strong indicator of aspartimide formation.[2] This confirms that the cleavage conditions are promoting this undesirable side reaction.
Q4: Are standard Trifluoroacetic Acid (TFA) cleavage cocktails suitable for this compound sequences?
A4: While standard high-concentration TFA cocktails (e.g., 95% TFA) are effective for cleaving most peptides, they are highly acidic and can promote aspartimide formation in susceptible sequences.[3] For an this compound motif, a standard harsh cocktail may lead to significant amounts of side products, and optimization is highly recommended.[5]
Q5: How can I modify my cleavage protocol to minimize aspartimide formation?
A5: To suppress aspartimide formation during cleavage, you can modify the protocol in several ways:
-
Lower the Temperature: Performing the cleavage reaction at a reduced temperature (e.g., 4°C) can slow the rate of the side reaction.[3]
-
Minimize Cleavage Time: Use the minimum time required for complete deprotection to reduce the peptide's exposure to strong acid.[3]
-
Use Alternative Reagents: Consider using cleavage cocktails that do not rely on high concentrations of TFA. Recent studies have shown that cocktails using methanesulfonic acid (MSA) in formic acid can significantly reduce aspartimide formation compared to traditional TFA methods.[6]
Q6: What is the role of scavengers like Triisopropylsilane (TIS) or Dithiothreitol (DTT) in the cleavage cocktail?
A6: During the acid-mediated removal of protecting groups like tert-butyl (tBu), highly reactive carbocations are generated.[5] These carbocations can re-attach to sensitive residues such as Tryptophan, Methionine, or Cysteine.[5][7] Scavengers are nucleophilic compounds added to the cocktail to "trap" these carbocations, preventing the formation of alkylated side products.[5] While crucial for overall peptide purity, they do not directly prevent the mechanism of aspartimide formation.[7]
Troubleshooting Guide
| Problem Identified | Potential Cause | Recommended Solution(s) |
| High percentage of -18 Da impurity in crude peptide HPLC/MS. | Aspartimide formation catalyzed by harsh acidic cleavage conditions.[2] | 1. Reduce Reaction Temperature: Perform the entire cleavage procedure at a lower temperature, such as 4°C, to decrease the rate of the side reaction.[3] 2. Optimize Cleavage Time: Conduct a time-course study (e.g., 1, 2, and 3 hours) to determine the minimum time needed for full deprotection, thereby minimizing exposure to acid.[3] 3. Use an Optimized Cleavage Cocktail: Switch to a milder, alternative cleavage cocktail. See Protocol 2 for an example using MSA.[6] |
| Low overall yield of the desired peptide after purification. | 1. Incomplete Cleavage: The peptide is not fully cleaved from the resin.[5] 2. Aspartimide Formation: A significant portion of the product is converted to side products that are difficult to separate.[1] | For Incomplete Cleavage: Ensure the resin is thoroughly washed with Dichloromethane (DCM) before cleavage and wash the resin with fresh cleavage cocktail after the initial filtration to recover all peptide.[3] For Aspartimide Formation: Implement the solutions listed above to reduce the generation of side products from the outset. |
| Crude peptide shows multiple, poorly resolved peaks near the main product. | Formation of α- and β-aspartyl isomers from the hydrolysis of the aspartimide intermediate.[4] | This issue originates from aspartimide formation. Prevention is key. Utilize the optimized cleavage protocols (reduced temperature, alternative reagents) to minimize the initial aspartimide formation.[3][6] For particularly difficult sequences, consider using alternative Asp protecting groups during synthesis, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH.[3] |
Quantitative Data: Comparison of Cleavage Cocktails
The following table summarizes data on the formation of aspartimide in a sensitive peptide sequence using a standard TFA cocktail versus an alternative methanesulfonic acid (MSA) based cocktail.
| Cleavage Cocktail Composition | Peptide Sequence | Aspartimide Formation (%) | Purity of Desired Peptide (%) | Reference |
| 2% MSA, TIS, Formic Acid (2:2.5:95.5) | ACP(65-74) | 8.0% | 81% | [6] |
| 1.5% MSA, TIS, Formic Acid | ACP(65-74) | 5.0% | Not specified | [6] |
| Standard TFA Cocktail (e.g., 95% TFA) | ACP(65-74) | Not specified | 91% (Purity issue was a deletion, not aspartimide) | [6] |
Note: The ACP(65-74) peptide contains an Asp(OtBu)-Tyr(tBu) sequence, which is also prone to aspartimide formation.[6] While direct quantitative data for this compound is limited, this serves as a strong indicator of cocktail performance for sensitive sequences.
Diagrams
Caption: Logical flow from the cleavage challenge to outcomes based on strategy.
Caption: Experimental workflow for an optimized cleavage protocol.
Experimental Protocols
Protocol 1: Standard Cleavage for Peptides with Sensitive Residues (Reagent K)
This protocol is robust for peptides containing residues like Cys, Met, or Trp, but may still promote aspartimide formation in this compound sequences.[3]
-
Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Washing: Wash the resin thoroughly with DCM (3 x 5 mL) to remove residual solvents like DMF. Dry the resin under a stream of nitrogen.[3]
-
Cleavage Cocktail Preparation: Immediately before use, prepare Reagent K. For 100 mg of resin, prepare 2 mL of the cocktail.
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%[3]
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate the mixture gently at room temperature for 2-4 hours.[3]
-
Peptide Filtration: Filter the cleavage mixture into a clean collection tube. Wash the resin twice with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.[3]
-
Peptide Precipitation: Add the combined TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether or MTBE to form a white precipitate.[3]
-
Peptide Isolation: Store the mixture at -20°C for at least 30 minutes. Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet twice with cold ether.[3]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and analyze by RP-HPLC and mass spectrometry.[3]
Protocol 2: Optimized Cleavage Using Methanesulfonic Acid (MSA)
This protocol, based on recent literature, is designed to reduce aspartimide formation by replacing high concentrations of TFA with a milder acid system.[6]
-
Resin Preparation: Follow steps 1 and 2 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the following cleavage cocktail immediately before use. For 100 mg of resin, prepare 2 mL of the cocktail.
-
Methanesulfonic Acid (MSA): 1.5% - 2.0%
-
Triisopropylsilane (TIS): 2.5%
-
Formic Acid (FA): 95.5% - 96%[6]
-
-
Cleavage Reaction: Add the MSA/FA cocktail to the resin. Agitate the mixture at room temperature for 2-3 hours.[6]
-
Peptide Filtration: Filter the cleavage mixture into a clean collection tube.
-
Peptide Precipitation: Add the filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.
-
Peptide Isolation: Follow steps 7 and 8 from Protocol 1.
-
Analysis: Dissolve the crude peptide and analyze by RP-HPLC and mass spectrometry to confirm the reduction in aspartimide-related side products.[6]
References
troubleshooting low yield in Aspartyl-aspartate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Aspartyl-aspartate and other peptides containing aspartic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in Aspartyl-aspartate synthesis?
A1: The most significant and frequent cause of low yield in peptide synthesis involving aspartic acid, particularly when using Fmoc solid-phase peptide synthesis (SPPS), is the formation of an aspartimide intermediate. This cyclic imide can undergo epimerization and subsequent ring-opening to yield a mixture of the desired α-peptide and an undesired β-peptide, which are often difficult to separate, leading to a lower yield of the pure target peptide.[1][2] The propensity for aspartimide formation is sequence-dependent and is particularly high in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[3]
Q2: How can I detect and quantify aspartimide formation?
A2: Aspartimide formation and the resulting byproducts can be detected and quantified using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC analysis, the aspartimide intermediate and the β-peptide will typically appear as distinct peaks from the target α-peptide. Mass spectrometry can then be used to confirm the identity of these species, as they will have the same mass as the target peptide but different retention times.
Q3: What are the general causes of low yield in solid-phase peptide synthesis?
A3: Beyond aspartimide formation, several other factors can contribute to low yields in SPPS:
-
Incomplete Coupling Reactions: Failure to completely acylate the N-terminal amine of the growing peptide chain results in deletion sequences (peptides missing one or more amino acids).[4][5]
-
Incomplete Fmoc Deprotection: If the Fmoc protecting group is not fully removed, the subsequent amino acid cannot be coupled, also leading to deletion sequences.[4][6]
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering reagent access and leading to incomplete reactions.[3][7] This is more common in hydrophobic sequences.
-
Side Reactions During Cleavage: During the final cleavage of the peptide from the resin, side reactions can occur, such as the alkylation of sensitive residues (e.g., Trp, Met, Cys) by carbocations generated from protecting groups.[8]
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reactive sites, leading to lower reaction efficiency.[4]
-
Loss of Peptide During Workup and Purification: Significant amounts of the peptide can be lost during precipitation, washing, and chromatographic purification steps.
Troubleshooting Guides
Problem 1: Low Yield Due to Aspartimide Formation
Symptoms:
-
HPLC analysis of the crude product shows multiple peaks with the same mass as the target peptide.
-
The yield of the desired α-aspartyl peptide is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Base-catalyzed cyclization during Fmoc deprotection | - Use a weaker base for Fmoc deprotection, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF instead of 20% piperidine (B6355638).[9] - Add an acidic additive like 0.1 M HOBt to the piperidine deprotection solution to reduce the basicity.[3] |
| Side-chain protecting group lability | - Employ a bulkier and more stable protecting group for the aspartic acid side chain, such as O-tert-butyl (OtBu) or 3-methylpent-3-yl (OMpe), to sterically hinder the cyclization.[2] |
| Sequence-dependent propensity | - For highly problematic sequences (e.g., Asp-Gly), consider using a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the glycine (B1666218) residue to prevent the initial cyclization.[3] |
Problem 2: Incomplete Coupling or Deprotection
Symptoms:
-
Mass spectrometry analysis of the crude product reveals the presence of deletion sequences (masses corresponding to the target peptide minus one or more amino acid residues).
-
A positive Kaiser test (deep blue color) after a coupling step indicates unreacted free amines.[9][10]
-
A negative Kaiser test (yellow) after a deprotection step suggests incomplete Fmoc removal.[4][6]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric hindrance | - For sterically hindered amino acids, increase the coupling time and/or perform a double coupling.[11] - Use a more potent coupling reagent such as HATU or HBTU.[10] |
| Peptide aggregation | - Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt (e.g., LiCl) to the reaction mixture to disrupt secondary structures.[3] - Perform the synthesis at an elevated temperature.[9] |
| Inefficient reagents | - Use fresh, high-quality coupling reagents and deprotection solutions. Piperidine can degrade over time.[9] - For difficult deprotections, consider using a stronger base like DBU.[9] |
| Poor resin swelling | - Ensure the resin is adequately swelled in the appropriate solvent before starting the synthesis.[4] |
Problem 3: Side Reactions During Cleavage and Deprotection
Symptoms:
-
Mass spectrometry analysis shows unexpected masses corresponding to modifications of sensitive amino acids.
-
The crude product has a noticeable color after cleavage.[8]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Alkylation of sensitive residues (Trp, Met, Cys) | - Use a cleavage cocktail containing scavengers to trap reactive carbocations. A common mixture is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).[8] |
| Incomplete removal of side-chain protecting groups | - For residues with more robust protecting groups (e.g., Arg(Pbf)), extend the cleavage time or use a stronger acid cocktail.[8] |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.[12]
-
-
Washing: Wash the resin thoroughly with DMF (3x), isopropanol (B130326) (3x), and DMF (3x).[12]
-
Amino Acid Coupling:
-
Pre-activate a 4-fold excess of the Fmoc-protected amino acid with a 3.95-fold excess of a coupling reagent (e.g., HCTU) and a 6-fold excess of a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF for 2 minutes.[12]
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[12]
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
Protocol 2: Peptide Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, then dichloromethane (B109758) (DCM), and dry it under a vacuum.[12]
-
Cleavage Reaction:
-
Prepare a cleavage cocktail appropriate for the amino acid composition. For most peptides, a mixture of TFA/water/TIS (95:2.5:2.5 v/v/v) is suitable.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-4 hours.[12]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[12]
-
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.[12]
-
Drying: Dry the crude peptide under a vacuum.[12]
Visualizations
Caption: A logical workflow for troubleshooting low yield in Aspartyl-aspartate synthesis.
Caption: The chemical pathway of aspartimide formation during Fmoc-SPPS.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. benchchem.com [benchchem.com]
- 7. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Welcome to the technical support center for HPLC purification challenges of Asp-Asp related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of peptides containing aspartic acid residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common this compound related impurities in synthetic peptides?
A1: The primary impurities arise from the inherent instability of the aspartic acid residue. During peptide synthesis and storage, Asp residues can undergo intramolecular cyclization to form a succinimide (B58015) (or aspartimide) intermediate. This intermediate can then hydrolyze to form not only the native α-aspartyl peptide but also the isomeric β-aspartyl peptide. Furthermore, epimerization can occur, leading to the formation of D-Asp and D-isoAsp residues. The presence of a glycine (B1666218) residue C-terminal to the aspartic acid can accelerate this process.
Q2: Why is it challenging to separate α- and β-aspartyl isomers by RP-HPLC?
A2: The separation of α- and β-aspartyl isomers is challenging because they are structural isomers with the same mass and often a very similar net charge.[1] The subtle difference in the peptide backbone structure results in only minor differences in hydrophobicity, making their separation by reversed-phase HPLC difficult.[2] Achieving baseline resolution often requires careful optimization of chromatographic parameters.[2][3]
Q3: How does mobile phase pH affect the resolution of this compound related impurities?
A3: Mobile phase pH is a critical parameter for separating this compound related impurities.[4][5][6] The ionization state of the acidic side chains of aspartic acid and any other ionizable residues in the peptide is highly dependent on the pH.[4][6] By adjusting the pH, you can alter the overall hydrophobicity and conformation of the peptide isomers, thereby influencing their retention times and improving selectivity. For acidic compounds like peptides with Asp residues, using a mobile phase pH that is at least one to two units away from the pKa of the aspartic acid side chain (pKa ≈ 3.9) can help in achieving better peak shape and resolution by ensuring a consistent ionization state.
Q4: What is the role of ion-pairing reagents in the separation of these impurities?
A4: Ion-pairing reagents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase in peptide separations.[2][7] TFA serves two main purposes: it acidifies the mobile phase to control the ionization state of the peptides, and its counter-ions pair with the positively charged residues on the peptide, effectively neutralizing their charge and increasing their hydrophobicity. This leads to improved peak shape and retention on reversed-phase columns. The concentration of the ion-pairing reagent can significantly impact the separation.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Poor resolution between α- and β-Asp isomers | - Inappropriate mobile phase pH.- Gradient is too steep.- Suboptimal organic modifier.- Incorrect column chemistry. | - Optimize mobile phase pH: Experiment with a pH range of 2.5 to 5.0. A phosphate (B84403) buffer at pH 5.0 has been shown to be effective for resolving isomeric pairs.[8]- Decrease the gradient slope: A shallower gradient increases the interaction time of the peptides with the stationary phase, which can improve resolution.[7][9]- Change the organic modifier: Acetonitrile is a common choice, but methanol (B129727) can sometimes offer different selectivity.- Select a different column: A C18 column with a high surface area and smaller particle size can provide better efficiency. Phenyl-based stationary phases can also offer alternative selectivity through π-π interactions. |
| Peak tailing | - Secondary interactions between basic residues and residual silanols on the column.- Low concentration of ion-pairing reagent.- Sample overload. | - Increase ion-pairing reagent concentration: Ensure a sufficient concentration of TFA (typically 0.1%) in the mobile phase to mask silanol (B1196071) interactions.[9]- Use a base-deactivated column: Modern, end-capped columns are designed to minimize silanol activity.- Reduce sample load: Injecting a smaller amount of sample can improve peak shape. |
| Variable retention times | - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column degradation. | - Ensure accurate mobile phase preparation: Precisely measure all components and ensure thorough mixing. Use a buffer to maintain a stable pH.- Use a column oven: Maintaining a constant column temperature is crucial for reproducible retention times.[10]- Flush and regenerate the column: If the column has been used extensively, flushing with a strong solvent may help restore its performance. |
| Ghost peaks | - Late eluting impurities from a previous injection.- Contaminants in the mobile phase or sample. | - Implement a column wash step: After each run, wash the column with a high percentage of organic solvent to elute any strongly retained compounds.- Use high-purity solvents and reagents: Ensure that all components of the mobile phase are HPLC grade. Filter the mobile phase and sample before use. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for this compound Impurity Profiling
This protocol provides a starting point for the analysis of peptides containing this compound related impurities. Optimization will likely be required based on the specific peptide sequence.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in 0.1% TFA in HPLC-grade water to a final concentration of 1 mg/mL.[2]
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Setting |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in HPLC-grade water[2] |
| Mobile Phase B | 0.1% TFA in acetonitrile[2] |
| Gradient | 5-60% B over 30 minutes[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 20 µL |
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of the main peak relative to the total area of all peaks.
-
Identify impurity peaks based on their retention times relative to the main peak and, if available, mass spectrometry data.
Protocol 2: Optimized RP-HPLC Method for Enhanced Resolution of α/β-Isomers
This protocol is adapted from a method shown to resolve isomeric pairs of aspartyl peptides.[8]
1. Sample Preparation:
-
Dissolve the peptide sample in the initial mobile phase conditions to a concentration of 1 mg/mL.
-
Filter through a 0.22 µm syringe filter.
2. HPLC Conditions:
| Parameter | Setting |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 20 mM Sodium Phosphate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 40 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Formation pathway of common this compound related impurities.
Caption: A logical workflow for troubleshooting poor resolution.
References
- 1. Expression of acid cleavable Asp-Pro linked multimeric AFP peptide in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. researchgate.net [researchgate.net]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. hplc.eu [hplc.eu]
- 8. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
dealing with poor solubility of poly-aspartic acid peptides
Welcome to the technical support center for poly-aspartic acid peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions for common challenges encountered during experimentation, with a primary focus on addressing poor solubility.
Troubleshooting Guide
This guide provides step-by-step instructions in a question-and-answer format to resolve common solubility issues.
Q1: My lyophilized poly-aspartic acid peptide won't dissolve in sterile water. What is the first step?
A1: Poly-aspartic acid is an acidic peptide due to its free carboxyl groups. Its solubility is highly dependent on pH.[1][2] Peptides are often least soluble at their isoelectric point (pI) and more soluble at pH values away from their pI.[3][4] For an acidic peptide like poly-aspartic acid, you should increase the pH.
-
Recommended Action: Try dissolving the peptide in a basic buffer (pH > 7.4). If that is not successful, add a small amount of a dilute basic solution, such as 0.1 M ammonium (B1175870) bicarbonate or dilute ammonium hydroxide, to your aqueous solution.[5][6][7][8][9] This deprotonates the carboxylic acid groups, increasing the peptide's net negative charge and enhancing its interaction with water.
Q2: I've adjusted the pH, but the peptide is still not fully soluble. What are my next options?
A2: If pH adjustment alone is insufficient, the peptide may have significant hydrophobic character or be prone to aggregation.[8][10] In this case, you can employ physical methods or use an organic co-solvent.
-
Sonication: Use a sonication bath for 5-10 minutes.[5][6] This uses sound energy to break up aggregates and can significantly improve dissolution.[7][8]
-
Gentle Heating: Gently warm the solution to a temperature below 40°C.[5][7] Increased temperature can enhance solubility, but be cautious to avoid peptide degradation.[11]
-
Vortexing: Vigorous vortexing for 30-60 seconds can also help break apart particulate matter.[5]
Q3: Physical methods didn't work. Can I use an organic solvent?
A3: Yes, for highly hydrophobic or aggregation-prone peptides, an organic solvent is often necessary for initial dissolution.[6][12]
-
Recommended Solvents: The most common choices are dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[5][7][13]
-
Procedure:
-
Important: Rapidly diluting the organic stock into the aqueous buffer can cause the peptide to precipitate. The slow, drop-wise addition is critical.[5] If the solution becomes turbid, you have exceeded the solubility limit in that final buffer composition.[5][12]
Q4: My peptide dissolved in DMSO, but it precipitated immediately upon addition to my aqueous buffer. What went wrong?
A4: This is a common problem indicating that the peptide's solubility limit in the final aqueous solution has been exceeded.[5] The organic solvent helps to initially disperse the peptide, but the final buffer must be able to maintain its solubility.
-
Solutions:
-
Lower the Final Concentration: The simplest solution is to aim for a lower final peptide concentration in your aqueous buffer.
-
Increase Co-solvent Percentage: If your experiment allows, slightly increase the percentage of the organic co-solvent in the final solution. However, be aware that solvents like DMSO can be toxic to cells, typically at concentrations above 1%.[6][12]
-
Re-evaluate the Buffer: Ensure the pH of your final buffer is optimal for keeping the poly-aspartic acid peptide charged and soluble.
-
Frequently Asked Questions (FAQs)
Q1: What factors influence the solubility of my poly-aspartic acid peptide?
A1: Several key factors determine solubility:
-
Molecular Weight: Generally, lower molecular weight poly-aspartic acids have higher solubility.[1][11][14]
-
pH and Net Charge: As an acidic polymer, solubility is lowest near its isoelectric point and increases significantly in basic conditions (pH > 7) where the carboxyl groups are deprotonated.[1][2][3]
-
Temperature: Increased temperature usually improves solubility.[11][14]
-
Amino Acid Sequence: The presence of hydrophobic amino acids within the peptide sequence can decrease aqueous solubility and promote aggregation.[3][6][8]
-
Ionic Strength: High salt concentrations in the buffer can sometimes decrease peptide solubility.[7]
Q2: How can I prevent solubility issues in future experiments?
A2: Proactive molecular engineering and design strategies can significantly enhance peptide solubility:
-
Amino Acid Substitution: When possible, substitute hydrophobic amino acids in your peptide sequence with more hydrophilic ones.[3][5]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide creates a hydrophilic shield, which can dramatically increase water solubility.[3][5]
-
Incorporate Charged Residues: Ensure your peptide design includes a sufficient number of charged residues (like Lys, Arg, Asp, Glu) to improve interaction with aqueous solvents.[8] It is suggested to have at least one charged residue within every five amino acids.[8]
Q3: What is peptide aggregation and how does it relate to solubility?
A3: Peptide aggregation is the process where individual peptide chains associate to form larger, often insoluble, structures.[10] This process is a primary cause of poor solubility.[15] Aggregation can be driven by hydrophobic interactions between non-polar amino acid side chains or the formation of intermolecular hydrogen bonds.[8][10] Once formed, these aggregates can be very difficult to dissolve.
Q4: Are there any solvents I should avoid?
A4: The choice of solvent can be critical for peptide stability.
-
Avoid using basic solutions (like ammonium bicarbonate) if your peptide sequence contains cysteine (Cys), as high pH can promote disulfide bond formation and oxidation.[9][12]
-
Avoid DMSO if your peptide contains Cys or Methionine (Met), as DMSO can oxidize the sulfur-containing side chains.[5][12] In these cases, DMF is a suitable alternative.[12]
Data Presentation: Solubility Strategy Summary
The solubility of a specific poly-aspartic acid peptide is highly dependent on its exact sequence and modifications. The table below summarizes general strategies and the effectiveness of different solvents.
| Solvent/Method | Peptide Type Suitability | Effectiveness & Key Considerations |
| Sterile Water | Short peptides (<5 amino acids), highly charged peptides.[8][9] | Baseline: Always the first solvent to try.[4] Often insufficient for longer or more hydrophobic poly-aspartic acid peptides. |
| Basic Buffers (pH > 7.4) | Acidic Peptides (e.g., Poly-Aspartic Acid) | Highly Effective: Increases net negative charge, promoting solubility.[2][6] Use buffers like PBS (pH 7.4) or 0.1M Ammonium Bicarbonate.[5][6] |
| Acidic Buffers (pH < 7) | Basic Peptides (containing Lys, Arg, His). | Not Recommended for Poly-Aspartic Acid: Will suppress ionization and decrease solubility. |
| Organic Co-solvents (DMSO, DMF) | Neutral or highly hydrophobic peptides.[6][7] | Very Effective (Initial Dissolution): Excellent for breaking up aggregates.[5] Must be followed by careful dilution into an aqueous buffer.[5][12] |
| Sonication | Aggregated or partially dissolved peptides. | Effective Aid: Mechanically disrupts aggregates to aid dissolution.[5][6] |
| Gentle Heating (<40°C) | Peptides with temperature-dependent solubility. | Effective Aid: Can increase the rate and extent of dissolution.[5][7] Use with caution to prevent degradation.[11] |
Experimental Protocols
Protocol 1: Standard Solubilization of an Acidic Peptide
This protocol outlines the standard procedure for dissolving a poly-aspartic acid peptide.
-
Initial Test: Weigh a small test amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube.[5] It is always best to test solubility on a small portion before dissolving the entire sample.[9]
-
Add Aqueous Solvent: Add the calculated volume of a suitable basic buffer (e.g., sterile PBS, pH 7.4, or 0.1 M ammonium bicarbonate) to achieve the desired concentration.
-
Promote Dissolution: Vortex the tube for 30-60 seconds.[5] If particulates remain, sonicate the solution in a water bath for 5-10 minutes.[5][6]
-
Visual Inspection: Visually inspect the solution against a light source. If it is clear with no visible particles, the peptide is dissolved.
-
Final Step: Centrifuge the solution to pellet any minor, undissolved residues before use.[6] Use the supernatant for your experiment.
Protocol 2: Solubilization of a Hydrophobic/Aggregation-Prone Peptide
This protocol is for challenging peptides that do not dissolve with Protocol 1.
-
Initial Test: Weigh a small test amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.[5]
-
Initial Dissolution in Organic Solvent:
-
Aqueous Dilution:
-
Troubleshooting and Final Steps:
-
If precipitation occurs, you have exceeded the solubility limit. You must either lower the final peptide concentration or increase the percentage of the organic co-solvent (if the assay permits).[5]
-
Once dissolved, centrifuge the solution to pellet any minor aggregates before using the supernatant.[6]
-
Visualizations
Logical Relationships and Workflows
References
- 1. Enhanced Solubility of High Quality Polyaspartic Acid for Diverse Applications [thinkdochemicals.com]
- 2. Poly(aspartic acid) with adjustable pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. iscabiochemicals.com [iscabiochemicals.com]
- 9. genscript.com [genscript.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. polyaspartic acid solubility [thinkdochemicals.com]
- 12. lifetein.com [lifetein.com]
- 13. agrisera.com [agrisera.com]
- 14. Solubility Characteristics of OEM Polyaspartic Acid in Various Solvents and Conditions [thinkdochemicals.com]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
methods for detecting and quantifying aspartimide impurities
Welcome to the technical support center for the detection and quantification of aspartimide impurities. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the detection and quantification of aspartimide impurities.
Question: I am seeing an unexpected peak with a mass loss of 18 Da in my LC-MS analysis. Could this be an aspartimide impurity?
Answer: Yes, a mass loss of 18 Da (the mass of a water molecule) compared to the target peptide is a primary indicator of aspartimide formation.[1] This occurs due to the intramolecular cyclization of an aspartic acid (Asp) residue. To confirm the identity of this peak, you can perform forced degradation studies. By intentionally exposing a sample of your peptide to basic conditions (e.g., 20% piperidine (B6355638) in DMF), you can promote aspartimide formation and see if the peak increases in intensity.[1]
Question: My HPLC chromatogram shows multiple peaks close to my main product peak, making quantification difficult. How can I improve the separation?
Answer: Aspartimide and its related by-products, such as α- and β-peptides and their piperidide adducts, can be challenging to separate from the target peptide due to their similar properties.[2][3] Here are some strategies to improve chromatographic separation:
-
Optimize the Gradient: A shallower acetonitrile (B52724) gradient can enhance the resolution between closely eluting peaks.
-
Change the Ion-Pairing Agent: While trifluoroacetic acid (TFA) is common, experimenting with other ion-pairing agents might alter the selectivity and improve separation.
-
Use a High-Resolution Column: Employing a C18 column with a smaller particle size can provide better separation efficiency.[1]
-
Adjust the Temperature: Modifying the column temperature can influence the retention times and potentially improve the resolution of co-eluting peaks.
It is important to note that some by-products, like epimerized α-aspartyl peptides and β-aspartyl peptides, may have identical retention times and masses as the target peptide, making them nearly impossible to separate by HPLC alone.[3]
Question: I am trying to quantify aspartimide levels, but my results are inconsistent. What could be causing this variability?
Answer: Inconsistent quantification of aspartimide can stem from several factors throughout the experimental workflow:
-
Sample Handling and Storage: Aspartimide formation can occur during storage, especially in basic or even neutral pH conditions.[4] Ensure consistent and appropriate storage conditions for all samples.
-
In-source Degradation: During mass spectrometry analysis, the conditions within the ion source can sometimes induce the formation or degradation of impurities. It's crucial to use optimized and mild ionization settings.
-
Hydrolysis of Aspartimide: The aspartimide ring is susceptible to hydrolysis, which can convert it back to aspartate or into isoaspartate, α- and β-peptides.[2][5] The rate of hydrolysis is pH and temperature-dependent, so controlling these variables during sample preparation and analysis is critical.
-
Integration of Peaks: Ensure consistent and accurate integration of the relevant peaks in your chromatogram. The relative percentage of aspartimide is determined by integrating the peak areas of the respective species.[1]
Frequently Asked Questions (FAQs)
What is aspartimide and how is it formed?
Aspartimide is a cyclic impurity formed from an aspartic acid (Asp) residue in a peptide chain.[6] Its formation is a base-catalyzed intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue.[2][6] This side reaction is particularly prevalent during the Fmoc-deprotection step in solid-phase peptide synthesis (SPPS), which commonly uses piperidine, a strong base.[2][6] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[2][7]
Caption: Mechanism of aspartimide formation and subsequent hydrolysis.
What are the primary methods for detecting and quantifying aspartimide impurities?
The most common and effective methods for the detection and quantification of aspartimide impurities are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC, typically with UV detection, is used to separate the aspartimide and its related by-products from the main peptide product.[1][4] By comparing the peak areas, the relative quantities of these impurities can be determined.[1]
-
Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is essential for identifying the impurities based on their mass-to-charge ratio.[8] As mentioned, aspartimide formation results in a characteristic mass loss of 18 Da.[1] High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the elemental composition of the impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR analysis can be employed for the detailed structural characterization of the aspartimide and its isomers, although it is less commonly used for routine quantification.[9][10]
Caption: General workflow for aspartimide impurity detection and quantification.
How can aspartimide formation be minimized during peptide synthesis?
Several strategies can be employed to suppress aspartimide formation during Fmoc-SPPS:
-
Use of Bulky Side-Chain Protecting Groups: Utilizing sterically hindered ester protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (OMpe), can significantly reduce the formation of aspartimide.[7][11]
-
Backbone Protection: Incorporating a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the backbone amide nitrogen of the amino acid following the aspartic acid can prevent the cyclization reaction.[7][12]
-
Modification of Deprotection Conditions: Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can buffer the basicity and reduce aspartimide formation.[7][13] Using a weaker base, such as piperazine, can also be effective.[7]
-
Use of Alternative Protecting Groups: Novel protecting groups, such as cyanosulfurylides (CSY), have been developed to mask the carboxylic acid with a stable C-C bond, which can completely suppress aspartimide formation.[2]
Quantitative Data Summary
The choice of the side-chain protecting group for aspartic acid is a critical factor in minimizing aspartimide formation. The following table summarizes quantitative data from a comparative study on the model peptide Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH₂, which is highly susceptible to this side reaction.
| Aspartic Acid Derivative | Protecting Group Type | % Aspartimide Formation (Forced Degradation) |
| Fmoc-Asp(OtBu)-OH | Standard tert-Butyl ester | ~25-30% |
| Fmoc-Asp(OMpe)-OH | Bulky Alkyl Ester | <5% |
| Fmoc-Asp(OBno)-OH | Bulky Aryl Ester | <1%[3] |
| Fmoc-Asp(OAll)-OH | Allyl Ester | >30% |
Data is representative and compiled from various sources for comparative purposes. Actual percentages can vary based on specific peptide sequences and reaction conditions.
Experimental Protocols
Protocol 1: Quantitative Analysis of Aspartimide Impurities by LC-MS
This protocol outlines a general method for the quantification of aspartimide impurities in a crude peptide sample.
-
Sample Preparation:
-
Accurately weigh the crude peptide and dissolve it in a suitable solvent (e.g., 5-10% acetonitrile in water with 0.1% TFA) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Separation (RP-HPLC):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 65% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC outlet to an electrospray ionization (ESI) mass spectrometer.
-
Acquire data in positive ion mode over a mass range that includes the target peptide and potential impurities.
-
Identify the peak corresponding to the target peptide (M) and the aspartimide impurity (M-18 Da).
-
-
Quantification:
-
Integrate the peak areas of the target peptide and all related impurities in the UV chromatogram.
-
Calculate the percentage of each impurity relative to the total area of all peptide-related peaks.
-
Protocol 2: Forced Degradation Study
This protocol is used to confirm the identity of potential aspartimide peaks by intentionally inducing their formation.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Incubation:
-
Dissolve a known amount of the purified target peptide or crude sample in the 20% piperidine/DMF solution.
-
Incubate the mixture at room temperature.
-
Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
-
Quenching and Analysis:
-
Quench the reaction for each aliquot by adding an excess of an acidic solution (e.g., 10% acetic acid in water).
-
Analyze each time point sample by LC-MS using the protocol described above.
-
An increase in the peak corresponding to the M-18 Da species over time confirms it as the aspartimide impurity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
impact of protecting groups on Asp-Asp synthesis efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing adjacent aspartic acid (Asp-Asp) residues. The primary focus is on mitigating aspartimide formation, a critical side reaction that significantly impacts synthesis efficiency and final product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing peptides containing this compound or other Asp-Xxx sequences?
A1: The main challenge is the formation of aspartimide, a cyclic succinimide (B58015) derivative.[1][2][3][4] This intramolecular side reaction is catalyzed by the basic conditions used for Fmoc-deprotection in Solid-Phase Peptide Synthesis (SPPS), particularly with repeated piperidine (B6355638) treatments.[4] The nitrogen atom of the peptide bond following the aspartic acid residue attacks the side-chain carbonyl group, leading to cyclization.[4] This issue is especially pronounced in sequences like Asp-Gly, Asp-Asn, Asp-Ser, and this compound.[3]
Q2: Why is aspartimide formation so detrimental to peptide synthesis?
A2: Aspartimide formation is highly problematic for several reasons:
-
Generation of Multiple Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, creating a mixture of α- and β-aspartyl peptides.[1][3][4]
-
Racemization: The chiral center of the aspartic acid is labile in the aspartimide form, leading to epimerization and the formation of D-aspartyl peptides.[1][2]
-
Difficult Purification: Many of the byproducts, such as the β-aspartyl and D-aspartyl peptides, have physicochemical properties very similar to the target peptide, making their separation by HPLC extremely difficult or impossible.[2][3] This can lead to significantly lower yields of the pure, desired product.
Q3: How does the choice of protecting group for the Asp side chain impact synthesis efficiency?
A3: The protecting group on the β-carboxyl of aspartic acid plays a crucial role in preventing aspartimide formation. The standard tert-butyl (OtBu) ester is often insufficient due to its relatively low steric hindrance, especially in problematic sequences.[1] Using sterically bulkier protecting groups physically obstructs the nucleophilic attack of the backbone amide, thereby reducing the rate of cyclization and improving the overall synthesis yield of the desired peptide.[1][5]
Q4: What are the main strategies to minimize or prevent aspartimide formation?
A4: There are several key strategies that can be employed:
-
Use of Sterically Hindered Side-Chain Protecting Groups: Employing bulky trialkylcarbinol-based esters like 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno) can significantly reduce aspartimide formation compared to the standard OtBu group.[1][2][6]
-
Non-Ester-Based Side-Chain Protection: Novel protecting groups like cyanosulfurylides (CSY) can completely suppress aspartimide formation by masking the carboxylic acid with a stable C-C bond.[7]
-
Backbone Amide Protection: Protecting the amide nitrogen of the amino acid following the Asp residue with a group like 2-hydroxy-4-methoxybenzyl (Hmb) or dimethoxybenzyl (Dmb) can effectively block the intramolecular cyclization.[3][5]
-
Modification of Deprotection Conditions: Using weaker bases for Fmoc removal (e.g., morpholine) or adding an acidic modifier (e.g., formic acid) to the piperidine solution can lower the basicity and reduce the rate of aspartimide formation.[3][8]
Troubleshooting Guides
Problem 1: HPLC analysis of the crude peptide shows multiple peaks close to the main product, indicating significant byproduct formation.
-
Probable Cause: High levels of aspartimide formation during synthesis, leading to a mixture of α/β-peptides and their epimers.
-
Solution Pathway:
-
Confirm Aspartimide Formation: Check the mass of the side products. Aspartimide itself is the desired peptide minus the elements of the side-chain protecting group alcohol (e.g., minus C4H9OH for OtBu). Piperidide adducts will have a mass increase corresponding to the addition of piperidine. α- and β-peptides will have the same mass as the target peptide, making them harder to identify without specialized analysis.
-
Review the Peptide Sequence: Identify Asp-Xxx motifs that are particularly prone to this side reaction, such as Asp-Gly, Asp-Asn, or this compound.[3]
-
Change Asp Protecting Group: For the next synthesis, replace Fmoc-Asp(OtBu)-OH with a derivative offering greater steric hindrance. Refer to the data tables below to select an appropriate alternative like Fmoc-Asp(OBno)-OH, which has shown to be highly effective.[2][6][9]
-
Modify Deprotection Conditions: Reduce the Fmoc deprotection time or use a less basic reagent. Consider using 20% piperidine in DMF with an acidic additive or switching to a milder base like dipropylamine.[1][8]
-
Implement Backbone Protection: If the sequence is extremely challenging, use a pre-formed dipeptide building block like Fmoc-Asp-(Dmb)Gly-OH to protect the backbone amide nitrogen of the residue following the aspartic acid.[3][5]
-
Problem 2: The final yield of the purified peptide is very low despite a seemingly successful synthesis.
-
Probable Cause: Co-elution of difficult-to-separate byproducts (β-aspartyl and D-aspartyl peptides) with the target peptide during HPLC purification, leading to the discarding of mixed fractions and a low recovery of the pure product.[2][3]
-
Solution Pathway:
-
Re-evaluate Purity of "Pure" Fractions: Use high-resolution analytical techniques to check for the presence of isobaric impurities (species with the same mass) in your purified product.
-
Prioritize Prevention over Purification: The most effective solution is to prevent the formation of these byproducts in the first place.
-
Implement a Robust Protection Strategy: For re-synthesis, employ the most effective protecting groups available. The use of Fmoc-Asp(OBno)-OH has been shown to dramatically reduce byproduct formation to negligible levels, even in Asp-Gly sequences.[2] This simplifies purification and significantly improves the isolated yield of the correct peptide.
-
Consider Non-Ester Protecting Groups: For critical applications where purity is paramount, using a non-ester-based protecting group like CSY can completely eliminate aspartimide formation, ensuring a much cleaner crude product.[7]
-
Data Presentation: Protecting Group Performance
The following tables summarize quantitative data on the effectiveness of various aspartic acid side-chain protecting groups in minimizing aspartimide formation in model peptides known to be susceptible to this side reaction.
Table 1: Comparison of Asp(PG) in the Synthesis of Scorpion Toxin II (VKDXYI) after Extended Piperidine Treatment
This "stress test" simulates the cumulative effect of approximately 100 deprotection cycles.
| Asp Protecting Group (PG) | C-terminal Residue (X) | Target Peptide (%) | Aspartimide Byproducts (%) | D-Asp Content (%) | Reference |
| OtBu (tert-butyl) | Gly | 30.6 | 69.4 | 14.8 | [2] |
| OMpe (3-methylpent-3-yl) | Gly | 65.1 | 34.9 | 9.7 | [2] |
| OBno (5-n-butyl-5-nonyl) | Gly | 90.0 | 10.0 | 1.2 | [2] |
| OtBu (tert-butyl) | Asn | 62.4 | 37.6 | 1.8 | [2] |
| OMpe (3-methylpent-3-yl) | Asn | 87.0 | 13.0 | 0.7 | [2] |
| OBno (5-n-butyl-5-nonyl) | Asn | 98.2 | 1.8 | 0.2 | [2] |
Table 2: Aspartimide Formation per Fmoc Deprotection Cycle for Asp-Gly Sequences
| Asp Protecting Group (PG) | Aspartimide Formation per Cycle (%) | Reference |
| OtBu (tert-butyl) | ~1.2 | [2] |
| OMpe (3-methylpent-3-yl) | ~0.4 | [2] |
| OBno (5-n-butyl-5-nonyl) | ~0.1 | [2] |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-NH₂) using an Alternative Asp Protecting Group
-
Resin Preparation: Start with a Rink Amide AM resin (e.g., 0.5 mmol/g loading) in a peptide synthesis vessel. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Couple the first C-terminal amino acid (Fmoc-Ile-OH, 4 eq.) using a suitable coupling agent (e.g., HBTU, 3.95 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 1 hour.
-
Wash the resin with DMF to remove excess reagents.
-
-
Peptide Chain Elongation:
-
Repeat the Fmoc deprotection step (20% piperidine in DMF, 2 x 10 min) followed by DMF washes.
-
Couple the subsequent amino acids in the sequence (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH) using the same coupling protocol.
-
-
Coupling of the Aspartic Acid Residue:
-
Following deprotection and washing, couple the selected aspartic acid derivative (e.g., Fmoc-Asp(OBno)-OH, 4 eq.) using the standard coupling protocol.
-
-
Completion of Synthesis: Continue the elongation cycle for the remaining amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Val-OH).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection step.
-
Cleavage and Global Deprotection:
-
Wash the peptidyl-resin with DMF, DCM, and methanol, then dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.[10][11] This step cleaves the peptide from the resin and removes side-chain protecting groups (OtBu, tBu, Boc, and bulky esters like OBno).
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.
-
-
Analysis: Analyze the crude peptide using RP-HPLC and mass spectrometry.
Protocol 2: Aspartimide Formation "Stress Test"
This protocol is designed to evaluate the stability of a chosen Asp protecting group under prolonged basic conditions.[11]
-
Synthesize a Test Peptide: Synthesize a short, prone sequence (e.g., H-Asp-Gly-resin) on a solid support as described in Protocol 1 (steps 1-4).
-
Extended Base Treatment: After coupling the amino acid following the Asp residue (Gly in this case), wash the peptidyl-resin with DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 18 hours) at room temperature. This simulates the cumulative exposure of many deprotection cycles.[11]
-
Wash: After the treatment, wash the resin thoroughly with DMF and DCM and dry it.
-
Cleavage and Analysis: Cleave the peptide from the resin using the standard cleavage cocktail (Protocol 1, step 7) and analyze the crude product by HPLC to quantify the percentage of the desired peptide versus aspartimide-related byproducts.[11]
Visualizations
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Aggregation of Aspartic Acid-Rich Peptide Sequences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the aggregation of aspartic acid (Asp)-rich peptide sequences.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my Asp-rich peptides aggregating?
A1: The aggregation of Asp-rich peptides is a multifaceted issue influenced by several factors. At physiological or acidic pH, the carboxyl group in the side chain of aspartic acid can become protonated, reducing electrostatic repulsion between peptide chains and promoting aggregation.[1][2] Peptides with a high proportion of hydrophobic amino acids are also prone to aggregation to minimize contact with aqueous environments.[3][4] Furthermore, longer peptide chains have a greater tendency to self-associate and aggregate.[4] The formation of secondary structures, particularly β-sheets, can also lead to the formation of highly ordered aggregates.[4][5]
Q2: My Asp-rich peptide won't dissolve. What should I do?
A2: For acidic peptides containing a high proportion of Asp and/or glutamic acid (Glu), initial attempts at dissolution should be in a basic aqueous solution, such as 1.0 M ammonium (B1175870) hydroxide, before diluting with the experimental buffer.[6] If the peptide remains insoluble, a common strategy is to first dissolve it in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and then slowly add the aqueous buffer while vortexing to the desired final concentration.[6][7] Gentle sonication can also aid in solubilization.[6] It is crucial to perform a solubility test on a small amount of the peptide before dissolving the entire sample.[7]
Q3: My peptide dissolved in an organic solvent but precipitated upon dilution with my aqueous buffer. What happened?
A3: This common issue indicates that the peptide's solubility limit in the final aqueous solution has been exceeded.[7] To address this, you can try several approaches:
-
Slower Dilution: Add the aqueous buffer to the peptide-organic solvent solution very slowly while continuously vortexing to prevent localized high concentrations that can initiate precipitation.[7]
-
Reduce Final Concentration: Your target concentration may be too high for the final buffer composition.[7]
-
Use Co-solvents: The final solution may require a small percentage of the organic solvent to maintain peptide solubility. For many cell-based assays, a final DMSO concentration of up to 1% is often acceptable.[7]
Q4: How can I prevent aggregation during my experiments?
A4: Preventing aggregation requires careful control of the experimental conditions. Key strategies include:
-
pH Optimization: Maintain the pH of the solution away from the peptide's isoelectric point (pI), where it has a net neutral charge and is often least soluble.[2][4] For Asp-rich peptides, a pH above the pKa of the aspartic acid side chain (around 3.9) will ensure a net negative charge and promote electrostatic repulsion.
-
Control Ionic Strength: Salts can either screen electrostatic repulsions, promoting aggregation, or alter the properties of the solvent system to improve solubility. The effect is peptide-specific and needs to be empirically determined.[8][9][10]
-
Additives and Excipients: Consider adding stabilizing excipients. An equimolar mixture of arginine and glutamate (B1630785) (e.g., 50 mM) can significantly increase peptide solubility.[11] Non-denaturing detergents at low concentrations (e.g., 0.1% CHAPS) can also help solubilize hydrophobic patches.[11]
-
Temperature Control: Avoid elevated temperatures unless gentle heating is used for initial solubilization (below 40°C), as higher temperatures can promote aggregation.[7]
Q5: How can I detect and quantify the aggregation of my Asp-rich peptide?
A5: A variety of analytical techniques can be used to characterize peptide aggregation. Since no single method can detect all aggregate sizes, it is recommended to use complementary, orthogonal approaches.[12][13]
Data Presentation
Table 1: Analytical Techniques for Characterizing Peptide Aggregation
| Technique | Principle | Information Provided | Advantages | Disadvantages | Citations |
| Size Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume. | Quantifies monomers, oligomers, and larger soluble aggregates. | Precise, reproducible, and quantitative for soluble species. | May miss very large, insoluble aggregates; potential for interactions with the column matrix. | [12][14][15] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle motion. | Provides particle size distribution and detects the presence of large aggregates. | Sensitive to large aggregates, non-invasive. | Not suitable for resolving different species in a mixture; sensitive to dust and contaminants. | [13][16] |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye binds to β-sheet-rich structures (amyloid fibrils), causing a significant increase in fluorescence. | Detects and quantifies the formation of fibrillar aggregates. | Highly specific for amyloid-like fibrils, sensitive. | Does not detect amorphous or non-fibrillar aggregates. | [17] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. | Provides information on the secondary structure of the peptide (e.g., β-sheet formation). | Useful for monitoring conformational changes that precede or accompany aggregation. | Provides an average structure of the sample; does not directly measure aggregate size. | [9][17][18] |
| UV-Visible Spectroscopy | Measures light absorbance and scattering. | Can provide a quick assessment of aggregation through increased turbidity or light scattering. | Simple, low-cost, and reproducible for monitoring aggregation kinetics. | Light scattering can interfere with absorbance measurements; less specific than other methods. | [18] |
| Atomic Force Microscopy (AFM) / Electron Microscopy (EM) | High-resolution imaging techniques. | Visualizes the morphology, size, and distribution of individual aggregates. | Provides direct visual evidence of aggregate structure. | Sample preparation can introduce artifacts; provides a snapshot in time, not kinetic data. | [16][17] |
Experimental Protocols
Protocol 1: Preparation of Aggregate-Free Asp-Rich Peptide Stock Solutions
This protocol is designed to dissociate pre-existing aggregates from lyophilized peptide powder.
-
Equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[7]
-
Initial Dissolution:
-
For peptides with a net negative charge (Asp-rich), attempt initial dissolution in a basic buffer (e.g., 20 mM Tris, pH 8.0-9.0).
-
If insoluble, dissolve the peptide in a minimal volume of an organic solvent known to disrupt aggregates, such as hexafluoroisopropanol (HFIP). After dissolution, evaporate the HFIP under a gentle stream of nitrogen.[19]
-
-
Resolubilization: Resolubilize the peptide film in a denaturing agent like Dimethyl Sulfoxide (DMSO) to maintain a dissociated state.[19]
-
Buffer Exchange: Remove the organic solvent or denaturant by passing the solution through a desalting column (e.g., PD-10) equilibrated with your desired final aqueous buffer.[19]
-
Concentration Determination: Measure the final peptide concentration using a suitable method, such as UV absorbance at 280 nm (if Trp or Tyr are present) or a quantitative amino acid analysis.[20]
-
Clarification: Centrifuge the final solution at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any remaining insoluble micro-aggregates before use.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Fibrillar Aggregation
This protocol quantifies the formation of amyloid-like fibrils over time.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of ThT (e.g., 2.5 mM) in distilled water and filter through a 0.22 µm filter. Store protected from light.
-
Prepare your peptide solution at the desired concentration in the aggregation buffer (e.g., PBS).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom microplate, add your peptide solution to the wells. Include buffer-only controls.
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.
-
-
Measurement:
-
Place the plate in a microplate reader capable of bottom-reading fluorescence.[21]
-
Set the temperature to 37°C.[21]
-
Program a kinetic run, measuring fluorescence intensity at intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-72 hours).[21]
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.[21]
-
Incorporate intermittent shaking (e.g., orbital shaking for 10 seconds before each read) to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer-only controls from the peptide sample readings.
-
Plot the fluorescence intensity against time to observe the aggregation kinetics (lag phase, elongation phase, and plateau).
-
Visualizations
References
- 1. Acidic pH Promotes Refolding and Macroscopic Assembly of Amyloid β (16–22) Peptides at the Air–Water Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arginine dipeptides affect insulin aggregation in a pH- and ionic strength-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 13. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. Methods for characterization of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aβ aggregation protocol [bio-protocol.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. youtube.com [youtube.com]
stability of Asp-Asp dipeptide in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Asp-Asp (Aspartyl-Aspartate) dipeptides under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound dipeptides at different pH values?
A1: The stability of this compound dipeptides is highly dependent on pH. The main degradation pathways are:
-
Acidic Conditions (pH 1-4): The predominant degradation pathway is the acid-catalyzed hydrolysis of the peptide bond between the two aspartic acid residues. This results in the cleavage of the dipeptide into individual aspartic acid monomers. Formation of a cyclic succinimide (B58015) intermediate can also occur, which is a precursor to other degradation products.[1][2][3]
-
Neutral to Alkaline Conditions (pH 6-10): Under these conditions, the primary degradation mechanism involves the formation of a succinimide intermediate. This intermediate is then susceptible to hydrolysis, leading to the formation of two isomeric products: the native α-Asp-Asp and the β-isomer, isoaspartyl-aspartate (isothis compound). The formation of isoAsp is often the major degradation product in this pH range, typically forming in a higher ratio compared to the native peptide.[4][5] At alkaline pH, deamidation of a C-terminal amide, if present, can also be observed.[1]
Q2: Why is isoaspartate formation a concern for my this compound dipeptide-containing therapeutic?
A2: The formation of isoaspartate introduces a β-peptide bond in place of the natural α-peptide bond, altering the peptide's backbone structure. This seemingly minor change can have significant consequences, including:
-
Altered Biological Activity: The structural change can reduce or eliminate the therapeutic efficacy of the peptide by affecting its binding to target receptors or enzymes.[4][5]
-
Modified Susceptibility to Proteolysis: The presence of an isoaspartyl residue can change how the peptide is recognized and cleaved by proteases.[4]
-
Potential for Immunogenicity: The introduction of an unnatural isomeric form can potentially trigger an immune response.[4][5]
Q3: How does the amino acid sequence flanking the this compound motif affect its stability?
A3: While the focus is on the this compound dipeptide, the stability of an aspartyl residue is significantly influenced by the C-terminal flanking amino acid (the residue following the Asp). Residues with small side chains, such as Glycine (Gly) and Serine (Ser), tend to accelerate the rate of succinimide formation due to reduced steric hindrance.[4][5] This leads to faster degradation and isoaspartate formation. Conversely, bulkier residues can sterically hinder the formation of the succinimide intermediate, thus slowing down the degradation rate.
Q4: What are the recommended storage conditions for this compound dipeptide solutions to minimize degradation?
A4: To minimize degradation, it is crucial to control the storage conditions. For solutions, it is generally recommended to:
-
Maintain an acidic pH (around 5-6): This helps to slow down the rate of succinimide formation which is more prevalent at neutral to alkaline pH.[6] However, very low pH can promote peptide bond hydrolysis.
-
Store at low temperatures: Freezing the peptide solution at -20°C or -80°C is highly recommended for long-term storage.[6][7]
-
Prepare single-use aliquots: This helps to avoid repeated freeze-thaw cycles which can accelerate degradation.[6][7]
-
Use sterile buffers: Filtering the buffer through a 0.2 µm filter can prevent microbial contamination which can also lead to peptide degradation.[6] For long-term stability, storing the peptide in its lyophilized form at -20°C or colder is the best practice.[7]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of biological activity of my this compound containing peptide. | Formation of isoaspartate (isoAsp) isomers. | Analyze the peptide sample using RP-HPLC or mass spectrometry to detect the presence of isoAsp. Consider reformulating the peptide solution at a mildly acidic pH (e.g., pH 5-6) to slow down isomerization. |
| Multiple peaks observed during HPLC analysis of a purified this compound dipeptide. | Degradation into isoaspartate isomers and/or cleavage products. | Use a high-resolution analytical method like HPLC-MS to identify the different species. The peak elution order can often help in preliminary identification, with isoAsp isomers sometimes eluting earlier or later than the parent peptide depending on the column and mobile phase.[1] |
| Precipitation or aggregation of the peptide solution over time. | pH of the solution is near the isoelectric point (pI) of the peptide, or degradation products are less soluble. | Determine the pI of your peptide and adjust the buffer pH to be at least one unit away from the pI. Ensure the peptide is fully dissolved initially and consider using solubilizing agents if necessary. |
| Inconsistent results in bioassays. | Degradation of the peptide stock solution. | Prepare fresh stock solutions frequently and store them as single-use aliquots at -20°C or -80°C. Always verify the concentration and purity of the stock solution before use.[6][7] |
Quantitative Data Summary
The rate of degradation of aspartyl-containing peptides is highly sequence and condition-dependent. The following table provides a summary of the relative stability of this compound dipeptides under different pH conditions based on established degradation pathways.
| pH Condition | Primary Degradation Pathway | Major Degradation Products | Relative Rate of Degradation |
| Strongly Acidic (pH < 2) | Peptide Bond Hydrolysis | Aspartic Acid Monomers | Moderate to High |
| Mildly Acidic (pH 2-5) | Peptide Bond Hydrolysis & Succinimide Formation | Aspartic Acid Monomers, Succinimide, some isoAsp | Moderate |
| Neutral (pH 6-8) | Succinimide Formation & Hydrolysis | isothis compound, this compound | High |
| Alkaline (pH > 8) | Succinimide Formation & Hydrolysis | isothis compound, this compound | High to Very High |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound Dipeptide
Objective: To determine the degradation profile of an this compound dipeptide at different pH values.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffer for pH 2-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).
-
Peptide Solution Preparation: Dissolve the lyophilized this compound dipeptide in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the peptide solutions at a constant temperature (e.g., 37°C or 50°C) for a defined period (e.g., 0, 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot from each solution and immediately analyze it by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (at 214 nm or 280 nm if aromatic residues are present).
-
Data Analysis: Quantify the percentage of the remaining parent peptide and the formation of degradation products by integrating the peak areas in the chromatograms. Plot the percentage of the parent peptide remaining against time for each pH to determine the degradation kinetics.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the chemical nature of the degradation products.
Methodology:
-
Sample Preparation: Use the samples generated from the pH stability assessment (Protocol 1).
-
LC-MS Analysis: Inject the samples into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Chromatography: Use a C18 column with a gradient of acetonitrile (B52724) in water containing 0.1% formic acid to separate the parent peptide from its degradation products.
-
Mass Spectrometry: Acquire mass spectra in positive ion mode to determine the molecular weights of the eluting peaks.
-
-
Product Identification:
-
The parent this compound dipeptide and its isoAsp isomer will have the same molecular weight. Their identity can be inferred from their different retention times and confirmed by tandem MS (MS/MS) fragmentation patterns.
-
Peptide cleavage products will have lower molecular weights corresponding to the mass of aspartic acid.
-
Visualizations
Caption: Degradation pathways of this compound dipeptide under different pH conditions.
Caption: Workflow for assessing the pH stability of this compound dipeptides.
References
- 1. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Isoaspartate in peptides and proteins: formation, significance, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biolongevitylabs.com [biolongevitylabs.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
Technical Support Center: Large-Scale Synthesis of Asp-Asp Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of peptides containing Asp-Asp sequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the large-scale synthesis of peptides containing this compound sequences?
The main challenge is the formation of aspartimide, an intramolecular cyclic imide. This side reaction is catalyzed by both acid and base and is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Asn motifs.[1][2] Aspartimide formation leads to a variety of impurities, including the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.[1][3]
Q2: How does aspartimide formation impact the final product?
Aspartimide formation can lead to a mixture of up to nine different byproducts. The resulting β-aspartyl peptides and epimerized α-aspartyl peptides are particularly problematic as they often have the same mass and similar chromatographic retention times as the target peptide, making them extremely difficult to remove during purification.[4] This can compromise the purity, efficacy, and safety of the final peptide product.
Q3: What factors influence the rate of aspartimide formation?
Several factors can influence the extent of aspartimide formation:
-
Peptide Sequence: The amino acid following the aspartic acid residue has a significant impact. Sequences like Asp-Gly, Asp-Ala, and Asp-Ser are particularly prone to this side reaction.[2]
-
Protecting Groups: The choice of side-chain protecting group for aspartic acid is critical.[5][6]
-
Reaction Conditions: Factors such as the type of base used for Fmoc deprotection, solvent polarity, and temperature play a significant role.[1] Higher polarity solvents and elevated temperatures can increase the rate of aspartimide formation.[1]
-
pH: Both acidic and basic conditions can promote aspartimide formation.[2][7] Neutral pH is generally more favorable for minimizing this side reaction.[8]
Troubleshooting Guides
Issue 1: Low Yield and Purity of the Target Peptide
Symptoms:
-
The final yield of the purified peptide is significantly lower than expected.
-
Chromatographic analysis (e.g., RP-HPLC) shows multiple peaks close to the main product peak, indicating the presence of hard-to-separate impurities.[3]
-
Mass spectrometry analysis reveals the presence of species with the same mass as the target peptide, suggesting isomers.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Aspartimide Formation | 1. Optimize Side-Chain Protection: Use bulkier ester protecting groups for the Asp side chain, such as 3-ethyl-3-pentyl (Epe), 3-methyl-3-pentyl (Mpe), or 5-butyl-5-nonyl (Bno).[6] Fmoc-Asp(OBno)-OH has been shown to significantly reduce aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH.[1] 2. Employ Backbone Protection: Utilize backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the Asp residue. This physically blocks the nucleophilic attack required for cyclization.[1][2] 3. Modify Deprotection Conditions: Add HOBt or Oxyma to the piperidine (B6355638) deprotection solution to buffer the basicity.[2][5] | Aspartimide formation is a major source of impurities that are difficult to separate, leading to low purity and yield.[1] Using sterically hindering protecting groups or physically blocking the reaction site can effectively minimize this side reaction.[5][6] Milder deprotection conditions reduce the rate of the base-catalyzed cyclization.[5] |
| Aggregation | 1. Change Solvents: Switch to more polar solvents like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) or detergents to the reaction mixture to disrupt secondary structures.[2][9] 2. Incorporate Pseudoproline Dipeptides: If the sequence allows, using pseudoproline dipeptides can disrupt aggregation.[9] 3. Microwave Synthesis: Employing microwave irradiation can help to overcome aggregation and drive couplings to completion.[2][10] | Peptide aggregation on the solid support can lead to incomplete reactions, resulting in deletion sequences and a lower yield of the target peptide.[2] |
| Difficult Coupling | 1. Use a More Efficient Coupling Reagent: For sterically hindered couplings, reagents like HATU, HCTU, or COMU are more effective than standard reagents like HBTU.[11][12] 2. Increase Coupling Time and/or Temperature: Allowing the coupling reaction to proceed for a longer duration or at a slightly elevated temperature can improve efficiency.[2] 3. Double Coupling: Repeat the coupling step to ensure complete reaction.[9] | Incomplete coupling reactions lead to the formation of deletion sequences, which are impurities that reduce the overall yield and purity of the final product. |
Issue 2: Poor Solubility of the Peptide
Symptoms:
-
The lyophilized peptide is difficult to dissolve in aqueous buffers.
-
The peptide precipitates out of solution during purification or formulation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Hydrophobic Protecting Groups | 1. Optimize Deprotection: Ensure complete removal of all protecting groups during the final cleavage step. 2. Solubilization Protocol: Start by attempting to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer.[13] Sonication or gentle heating can also aid dissolution.[13] | The presence of hydrophobic protecting groups, such as the Z and benzyl (B1604629) groups, significantly decreases the aqueous solubility of peptides.[13] Even after cleavage, residual hydrophobic character in the peptide sequence can lead to poor solubility. |
| Peptide Aggregation | 1. pH Adjustment: Modify the pH of the solution to move away from the peptide's isoelectric point, which can increase solubility. 2. Use of Denaturants: For peptides that are difficult to solubilize, the use of denaturants like guanidinium (B1211019) chloride or urea (B33335) may be necessary, although this is not always suitable for downstream applications. | Peptides can aggregate through the formation of intermolecular hydrogen bonds, leading to insolubility. |
Experimental Protocols
Protocol 1: Fmoc-Deprotection with Reduced Aspartimide Formation
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin extensively with DMF.
-
Proceed with the next coupling step.
Protocol 2: Coupling of a Difficult this compound Sequence
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-Asp(OR)-OH (where R is a bulky protecting group like Bno) (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid/coupling reagent mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling.
-
Wash the resin with DMF.
Data Presentation
Table 1: Comparison of Side-Chain Protecting Groups for Aspartic Acid in Mitigating Aspartimide Formation
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| tert-Butyl (OtBu) | Standard, widely used | Cost-effective | Prone to significant aspartimide formation, especially in Asp-Gly sequences.[1] |
| 3-methyl-3-pentyl (Mpe) | Bulky alkyl ester | Offers better protection against aspartimide formation than OtBu.[6] | May be more expensive than OtBu. |
| 5-butyl-5-nonyl (Bno) | Very bulky alkyl ester | Provides excellent suppression of aspartimide formation, even in difficult sequences.[1] | Higher cost and molecular weight. |
| Trialkylcarbinol esters | Highly branched alkyl esters | Show almost complete reduction of aspartimide formation and suppression of epimerization.[14] | May require specific cleavage conditions. |
Table 2: Qualitative Comparison of Common Coupling Reagents for Difficult Sequences
| Coupling Reagent | Activating Agent | Reactivity | Suitability for this compound Sequences |
| HBTU | HOBt | Medium-High | Standard choice, but may be less effective for sterically hindered this compound couplings.[11] |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU and effective for difficult sequences.[11] |
| HATU | HOAt | Very High | Highly recommended for difficult couplings due to rapid kinetics and ability to overcome steric hindrance.[11][15] |
| COMU | OxymaPure | High | Reactivity is comparable to HATU, with the advantage of being based on the non-explosive OxymaPure.[11][12] |
Visualizations
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 9. researchgate.net [researchgate.net]
- 10. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Asp-Asp and isoAsp-Asp Dipeptides
For researchers, scientists, and drug development professionals, understanding the impact of subtle molecular changes on biological activity is paramount. The isomerization of an aspartyl-aspartyl (Asp-Asp) dipeptide to an isoaspartyl-aspartyl (isothis compound) dipeptide represents a critical post-translational modification that can significantly alter the structure and function of peptides and proteins. This guide provides an objective comparison of these two dipeptides, supported by the current understanding of isoaspartate formation and its biological consequences.
The formation of an isoaspartyl residue from an aspartyl residue is a non-enzymatic process that occurs via a succinimide (B58015) intermediate.[1][2] This isomerization introduces an additional methylene (B1212753) group into the peptide backbone, creating a "kink" that can disrupt higher-order structures and alter molecular interactions.[3] While the biological activities of the this compound dipeptide itself are not extensively characterized beyond its role as a metabolite in some organisms, the consequences of isoaspartate formation in larger peptides and proteins are well-documented and generally point towards a reduction or alteration of biological function.[4][5]
Comparison of Physicochemical and Biological Properties
The structural change from an α-peptide bond in this compound to a β-peptide bond in isothis compound leads to significant differences in their physicochemical properties and, consequently, their biological activities. The isoAsp form often leads to a more compact structure.[6] In the context of larger proteins, this modification can decrease biological activity, alter susceptibility to proteolytic degradation, and even elicit an autoimmune response.[2][7]
| Property | This compound (α-peptide) | isothis compound (β-peptide) | Impact of Isomerization |
| Peptide Bond | α-peptide bond | β-peptide bond | Alters the peptide backbone geometry. |
| Structure | Standard peptide conformation | Introduction of a "kink" in the peptide chain, leading to a more compact structure.[3][6] | Can disrupt secondary and tertiary protein structures. |
| Biological Activity | Generally considered the biologically active form in native peptides. | Often associated with a decrease or loss of biological activity in proteins.[2][7] | Isomerization is a common mechanism of protein damage. |
| Proteolytic Stability | Susceptible to cleavage by specific proteases. | Can be resistant to cleavage by some proteases, such as Asp-N.[3] | Alters the metabolic fate and half-life of the peptide. |
| Immunogenicity | Generally non-immunogenic as a native structure. | Can be recognized as a foreign structure, potentially eliciting an autoimmune response.[7] | May contribute to autoimmune diseases. |
Mechanism of isothis compound Formation
The isomerization of this compound to isothis compound proceeds through a succinimide intermediate. This reaction is more likely to occur in flexible regions of a peptide and is influenced by pH and temperature.[1]
Caption: Formation of isothis compound from this compound via a succinimide intermediate.
Hypothetical Experimental Protocol: Comparative Analysis of Receptor Binding
To quantify the difference in biological activity, a competitive binding assay could be employed to measure the affinity of each dipeptide for a hypothetical receptor.
Objective: To determine the binding affinities (IC50) of this compound and isothis compound for a target receptor.
Materials:
-
Synthesized and purified this compound and isothis compound dipeptides
-
Target receptor immobilized on a 96-well plate
-
Labeled ligand with known affinity for the receptor
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection reagent (e.g., enzyme-conjugated secondary antibody)
-
Substrate for the enzyme
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well microplate with the target receptor and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block non-specific binding sites with 3% BSA in PBS for 2 hours at room temperature.
-
Competitive Incubation:
-
Prepare serial dilutions of this compound and isothis compound.
-
Add a constant concentration of the labeled ligand to all wells.
-
Add the dipeptide dilutions to the wells and incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer to remove unbound ligand and dipeptides.
-
Detection: Add the detection reagent and incubate for 1 hour at room temperature.
-
Substrate Addition: Add the substrate and allow the color to develop.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the dipeptide concentration and determine the IC50 value for each dipeptide.
Signaling Pathways
While specific signaling pathways for the this compound and isothis compound dipeptides have not been extensively studied, the monomer D-aspartic acid is known to act as a signaling molecule in the nervous and endocrine systems, often interacting with NMDA receptors.[8][9][10][11] It is plausible that dipeptides containing aspartic acid could interact with similar pathways, though likely with different affinities and specificities. The structural alteration in isothis compound would be expected to significantly reduce its ability to effectively bind to and activate such receptors compared to the native this compound form.
Caption: Hypothetical interaction of this compound and isothis compound with a cell surface receptor.
References
- 1. Isoaspartate - Wikipedia [en.wikipedia.org]
- 2. Isoaspartate in peptides and proteins: formation, significance, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Isoaspartic Acid by Selective Proteolysis with Asp-N and Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartyl-aspartic acid | C8H12N2O7 | CID 471583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Asn-Asp | C8H13N3O6 | CID 25145403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Distinguishing D- and L-Aspartic and Isoaspartic Acids in Amyloid β Peptides with Ultrahigh Resolution Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Asp-Asp Isomers: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate differentiation of aspartic acid (Asp) and its isomer isoaspartic acid (isoAsp) is a critical challenge in protein and peptide analysis. The subtle structural difference—a shift in the peptide backbone—can significantly impact a molecule's biological activity, stability, and immunogenicity. This guide provides a comprehensive comparison of leading analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The isomerization of Asp to isoAsp is a non-enzymatic post-translational modification that occurs spontaneously, particularly in long-lived proteins and biotherapeutics. Given that this modification does not alter the mass of the peptide, its detection and quantification require sophisticated analytical strategies. This guide delves into the principles, protocols, and comparative performance of the primary methods employed for this purpose: mass spectrometry-based techniques, separation-based techniques, and hyphenated approaches.
At a Glance: Performance Comparison of Analytical Techniques
The following tables summarize the key quantitative performance metrics for various techniques used to differentiate and quantify Asp-Asp isomers. It is important to note that performance can be matrix- and sequence-dependent.
| Technique | Key Performance Metric | Typical Values/Observations | Reference(s) |
| Reversed-Phase HPLC (RP-HPLC) | Resolution (Rs) | Baseline separation of some isomeric peptides can be achieved (Rs > 1.5). Elution order can vary based on mobile phase conditions.[1][2] | [1][2][3] |
| Hydrophobic Interaction Chromatography (HIC) | Limit of Quantitation (LOQ) | As low as 0.2% for isoAsp in a digested monoclonal antibody fragment.[4] | [4] |
| Capillary Electrophoresis (CE) | Limit of Detection (LOD) | 0.005-0.1 mmol/L for model tripeptides.[5] | [5][6] |
| Electron Transfer/Capture Dissociation (ETD/ECD) MS | Diagnostic Ions | Presence of c•+57 and z-57 ions are definitive for isoAsp.[7][8][9] | [7][8][9] |
| Collision-Induced Dissociation (CID) MS | Fragment Ion Ratios (b/y ions) | Reproducible but sequence-dependent shifts in b/y ion intensity ratios are observed.[10] | [10] |
| LC-MS with Asp-N Digestion | Limit of Detection (LOD) | As low as 0.5% isoAsp in synthetic peptides.[11] | [11] |
Mass Spectrometry-Based Techniques: Unraveling Isomeric Structures
Mass spectrometry (MS) is a cornerstone for the analysis of this compound isomers, offering high sensitivity and the ability to provide structural information through tandem MS (MS/MS) fragmentation.
Collision-Induced Dissociation (CID)
CID is a widely available fragmentation technique. While it does not typically produce unique fragment ions for isoAsp, it can differentiate isomers based on reproducible differences in the relative intensities of b- and y-type fragment ions.[10] However, these intensity shifts are often sequence-dependent, making universal application challenging without reference standards.[10]
Electron Transfer and Electron Capture Dissociation (ETD/ECD)
ETD and ECD are powerful techniques that provide unambiguous identification of isoAsp.[7][9] Fragmentation of the peptide backbone at the N-Cα bond of an isoAsp residue generates characteristic diagnostic ions, specifically c•+57 and z-57.[7][8] The presence of these ions is a definitive marker for the presence and location of an isoAsp residue.
Ultraviolet Photodissociation (UVPD)
UVPD is a high-energy fragmentation method that can generate a rich array of fragment ions, including unique patterns that can differentiate Asp and isoAsp isomers. This technique can provide detailed structural information beyond what is typically obtained with CID or ETD.
Charge Transfer Dissociation (CTD)
CTD is another fragmentation technique that can produce diagnostic ions for isoAsp. Specifically, it generates ions of the form cn+57 on the N-terminal side of isoAsp residues, which are not observed for Asp residues.
Separation-Based Techniques: Leveraging Physicochemical Differences
Separation techniques exploit the subtle differences in the physicochemical properties of Asp- and isoAsp-containing peptides, such as hydrophobicity and charge, to achieve resolution.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for peptide analysis. Peptides containing isoAsp often exhibit different retention times compared to their Asp counterparts, typically eluting earlier.[12] However, the elution order can be influenced by factors such as the mobile phase composition and the specific peptide sequence, making co-elution a possibility.[12]
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. This technique can be particularly effective for larger peptides and proteins where the structural change induced by isomerization alters the overall hydrophobicity. A digested-HIC method has been reported with a limit of quantitation as low as 0.2% for isoAsp in a monoclonal antibody fragment.[4]
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio. The subtle difference in the pKa of the side-chain carboxyl group between Asp and isoAsp can lead to differences in electrophoretic mobility, enabling their separation. The addition of cyclodextrins to the background electrolyte can further enhance the resolution of isomeric and enantiomeric forms.[5] For model tripeptides, limits of detection in the range of 0.005-0.1 mmol/L have been achieved.[5]
Hyphenated and Enzymatic Approaches: Enhancing Specificity and Sensitivity
Combining separation and detection techniques, or employing enzymatic tools, can significantly improve the reliability and sensitivity of this compound isomer analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of LC with MS is the most powerful and commonly used approach for the definitive identification and quantification of this compound isomers. LC provides the initial separation of the isomers, which are then detected and fragmented by the mass spectrometer for structural confirmation.
Enzymatic Digestion with Asp-N
The endoprotease Asp-N selectively cleaves peptide bonds N-terminal to aspartic acid but not isoaspartic acid.[11] By digesting a peptide mixture with Asp-N, peptides containing isoAsp will remain intact while those with Asp will be cleaved. This differential digestion can be readily monitored by LC-MS, providing a highly specific method for isoAsp identification. This approach has been shown to detect as little as 0.5% isoAsp in synthetic peptides.[11]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the implementation of these techniques in your laboratory.
Protocol 1: LC-MS/MS with Electron Transfer Dissociation (ETD) for IsoAsp Identification
-
Sample Preparation: Peptides are typically desalted using a C18 ZipTip prior to analysis.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 300 nL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full scan from m/z 300 to 1800.
-
MS2 Fragmentation: Select the precursor ion of interest for fragmentation by ETD.
-
Data Analysis: Look for the presence of the diagnostic c•+57 and z-57 fragment ions in the ETD spectrum to confirm the presence and location of isoAsp.
-
Protocol 2: Reversed-Phase HPLC for Isomer Separation
-
Sample Preparation: Ensure the peptide sample is free of interfering substances.
-
High-Performance Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptides of interest (e.g., 5% to 50% B over 45 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis: Compare the retention times of the peaks to those of known standards if available. Note that isoAsp-containing peptides often elute earlier than their Asp counterparts.
Protocol 3: Capillary Electrophoresis for Isomer Separation
-
Sample Preparation: Dissolve the peptide sample in the background electrolyte.
-
Capillary Electrophoresis:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte: 50 mM sodium phosphate (B84403) buffer, pH 3.0. For enhanced resolution of enantiomers, cyclodextrins can be added.
-
Voltage: 20-30 kV.
-
Injection: Hydrodynamic injection.
-
Detection: UV absorbance at 200 nm.
-
-
Data Analysis: Analyze the electropherogram for separated peaks corresponding to the different isomers.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the differentiation of this compound isomers using LC-MS/MS and enzymatic digestion with LC-MS.
Caption: Workflow for LC-MS/MS analysis of this compound isomers.
Caption: Workflow for isoAsp identification using Asp-N digestion followed by LC-MS.
Conclusion
The differentiation of this compound isomers is a complex analytical task that requires careful consideration of the available techniques. For unambiguous identification, mass spectrometry methods employing ETD or ECD are the gold standard due to the generation of diagnostic fragment ions. However, separation-based techniques like RP-HPLC, HIC, and CE can provide excellent resolution and are often used in conjunction with MS for comprehensive characterization. The choice of the optimal technique will depend on the specific research question, the nature of the sample, and the available instrumentation. This guide provides a foundation for making an informed decision to ensure the accurate and reliable analysis of this compound isomers in your research.
References
- 1. Quantification of structural alterations of L-Asp and L-Asn residues in peptides related to neuronal diseases by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Rapid, Comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS)-based Survey of the Asp Isomers in Crystallins from Human Cataract Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis analysis of hydrolysis, isomerization and enantiomerization of aspartyl model tripeptides in acidic and alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of aspartic acid isomerization and enantiomerization in model aspartyl tripeptides under forced conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msvision.com [msvision.com]
- 10. Analysis of isoaspartate in peptides by electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of isoaspartic Acid by selective proteolysis with Asp-N and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Asp-Asp Quantification Methods by LC-MS and Alternatives
For researchers, scientists, and drug development professionals engaged in peptide and protein analysis, the accurate quantification of dipeptides such as Aspartyl-aspartate (Asp-Asp) is crucial. This guide provides an objective comparison of the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound quantification against alternative methods, supported by experimental data from published studies.
The primary focus of this guide is on the validation parameters that ensure the reliability, accuracy, and precision of a quantification method. We will delve into a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and compare its performance metrics with those of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Quantitative Performance
The selection of an analytical method for dipeptide quantification is often a trade-off between sensitivity, selectivity, speed, and accessibility of instrumentation. The following tables summarize the key validation parameters for LC-MS and its alternatives. Data for this compound was supplemented with data from similar dipeptides containing aspartic acid (e.g., Gly-Asp, Asp-Gln) where specific this compound data was not available in the reviewed literature.
Table 1: Linearity and Sensitivity of Quantification Methods
| Method | Analyte (Proxy) | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UPLC-MS/MS | Gly-Asp, Asp-Gln | 0.01 - 10 µM | >0.99 | Not explicitly stated | ~0.01 µM | [1] |
| HPLC-UV | VPP, IPP (dipeptides) | 0.005 - 1.0 mg/mL | >0.999 | 0.002 - 0.004 mg/mL | Not explicitly stated | [2][3] |
| Capillary Electrophoresis | Aspartyl tripeptides | 0.015 - 3.0 mmol/L | Not explicitly stated | 0.005 - 0.1 mmol/L | Not explicitly stated | [4] |
| Quantitative NMR | Natural Products | Typically wide, e.g., 10 µM - 50 mM | >0.99 | < 10 µM | Dependent on accuracy requirements | [5] |
Table 2: Accuracy and Precision of Quantification Methods
| Method | Analyte (Proxy) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| UPLC-MS/MS | Dipeptides | 70 - 135% (in matrix) | < 15% | [6] |
| HPLC-UV | VPP, IPP (dipeptides) | 88 - 98.2% | < 5.08% | [2][3] |
| Capillary Electrophoresis | Peptides | Not explicitly stated | ~5% | [7] |
| Quantitative NMR | Natural Products | High (often used as a primary method) | < 1 - 2% | [8][9] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical methods. Below are summaries of the experimental protocols for the key techniques discussed.
UPLC-MS/MS Method for Dipeptide Quantification
This method, adapted from a study on the quantification of 36 dipeptides, offers high sensitivity and selectivity.[1]
-
Sample Preparation:
-
Homogenization of tissue samples in a methanol/water solution.
-
Protein precipitation and centrifugation to collect the supernatant.
-
Derivatization of the dipeptides with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to enhance chromatographic retention and ionization efficiency.
-
-
Chromatography:
-
System: Waters Acquity UPLC system.
-
Column: Waters ACQUITY UPLC BEH C18 column.
-
Mobile Phase A: Ammonium formate (B1220265) in water.
-
Mobile Phase B: Formic acid in acetonitrile.
-
Gradient: A gradient elution is used to separate the dipeptides.
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each dipeptide.
-
HPLC-UV Method for Dipeptide Quantification
This method is a robust and widely accessible technique for peptide quantification.[2][3]
-
Sample Preparation:
-
Extraction of peptides from the sample matrix (e.g., fermented milk) using a suitable solvent.
-
Filtration of the extract to remove particulate matter.
-
-
Chromatography:
-
System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Detection: UV absorbance at 214 nm.
-
Capillary Electrophoresis Method for Peptide Analysis
CE offers high separation efficiency and is particularly useful for charged molecules like peptides.[4]
-
Sample Preparation:
-
Dissolution of the peptide sample in the background electrolyte or a suitable buffer.
-
-
Electrophoresis:
-
System: Capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: A buffer solution, for example, sodium phosphate (B84403) buffer.
-
Separation Voltage: A high voltage is applied across the capillary to effect separation.
-
Detection: On-capillary UV detection at a low wavelength (e.g., 200 nm).
-
Quantitative NMR (qNMR) Method for Peptide Quantification
qNMR is a primary analytical method that can provide highly accurate and precise quantification without the need for identical reference standards for each analyte.[8][9]
-
Sample Preparation:
-
Accurate weighing of the peptide sample and an internal standard of known purity.
-
Dissolution of the sample and internal standard in a deuterated solvent.
-
-
NMR Spectroscopy:
-
System: High-field NMR spectrometer.
-
Experiment: A one-dimensional proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Quantification: The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
-
Workflow and Pathway Diagrams
To visually represent the logical flow of the analytical processes, the following diagrams were created using the DOT language.
Caption: Workflow for this compound quantification by UPLC-MS/MS.
Caption: Advantages and disadvantages of different analytical methods.
References
- 1. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC/UV Method for Quantification of Bioactive Peptides in Fermented Milks | Biomolecular Engineering Lab [sites.fct.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. dlsu.edu.ph [dlsu.edu.ph]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Aspartic Acid-Based Drug Delivery Platforms: Polyaspartic Acid vs. Asp-Asp Dipeptide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe drug delivery systems is a cornerstone of modern pharmaceutical science. Among the myriad of materials being explored, those based on amino acids are particularly attractive due to their inherent biocompatibility and biodegradability. This guide provides a detailed comparison of two such platforms derived from aspartic acid: the well-established polyaspartic acid (PASA) polymer and the conceptually simpler Asp-Asp dipeptide.
This comparison delves into their performance as drug delivery vehicles, supported by available experimental data. It is important to note that while polyaspartic acid has been extensively researched as a versatile drug carrier, the use of this compound dipeptide as a primary drug delivery vehicle is less documented. Short oligomers of aspartic acid have primarily been investigated as targeting moieties, particularly for bone tissue. This guide, therefore, contrasts a mature polymer-based platform with a nascent, small molecule-based concept, highlighting the current state of research and future potential.
Performance Comparison: Polyaspartic Acid vs. Aspartic Acid Oligopeptides
Polyaspartic acid's polymeric nature allows for the formation of various drug delivery constructs, including nanoparticles, micelles, and hydrogels.[1][2] In contrast, short aspartic acid peptides, such as (Asp)6, have been primarily utilized for their high affinity to hydroxyapatite, the main inorganic component of bone, making them effective for bone-targeted drug delivery.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for polyaspartic acid-based drug delivery systems from various studies. Due to the limited data on this compound dipeptide as a primary drug carrier, a direct quantitative comparison is not currently feasible. The data for aspartic acid oligopeptides is presented in the context of their use as targeting ligands conjugated to other nanoparticle systems.
Table 1: Physicochemical Properties of Polyaspartic Acid-Based Nanoparticles
| Drug | Polymer System | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| mRNA | Diethylenetriamine-substituted P(Asp) (PNP) | 179 ± 1 | +13.2 ± 1.49 | N/A | 99.7 | [5] |
| mRNA | PEGylated PNP (PEG(1x)-PNP) | Not Reported | +7.35 ± 1.37 | N/A | Not Reported | [5] |
| mRNA | PEGylated PNP (PEG(10x)-PNP) | Not Reported | +3.22 ± 0.74 | N/A | Not Reported | [5] |
| 5-Fluorouracil | Chitosan-Poly(aspartic acid) | <50 | Not Reported | Not Reported | Not Reported | [2] |
| Doxorubicin | PEG-poly(aspartate) with hydrazide linkers | <50 | Not Reported | Not Reported | Not Reported | [2] |
Table 2: In Vitro Drug Release from Polyaspartic Acid-Based Systems
| Drug | Polymer System | Release Conditions | Cumulative Release | Reference |
| Doxorubicin | Temperature-responsive PAIPAHA nanoparticles | 37 °C, pH 7.4 | ~45% within 10 hours | [1] |
| Doxorubicin | Temperature-responsive PAIPAHA nanoparticles | 25 °C, pH 7.4 | ~35% after 110 hours | [1] |
| Doxorubicin | ALN-PEG/C18/HYD-DOX-g-PASPAM (polymer-drug conjugate) | pH 5.0 | ~75% (time not specified) | [1] |
| Norethindrone | Poly-α,β-(3-hydroxypropyl)-DL-aspartamide (PHPA) | In vitro test | Sustained release for as long as 120 days | [6] |
Note: N/A indicates that the data was not applicable or not reported in the cited literature. Drug loading and encapsulation efficiency are highly dependent on the specific drug and formulation.
Conceptual Frameworks and Mechanisms
The following diagrams illustrate the conceptual differences in how polyaspartic acid and aspartic acid peptides can be utilized in drug delivery.
Caption: Workflow for Polyaspartic Acid Drug Delivery System.
Caption: Aspartic Acid Oligopeptide as a Targeting Moiety.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for the preparation and characterization of polyaspartic acid-based drug delivery systems, based on common practices in the field.
Preparation of Polyaspartic Acid-Based Nanoparticles
1. Synthesis of Poly(aspartic acid) (PASA): PASA is typically synthesized via the thermal polycondensation of L-aspartic acid, which results in polysuccinimide (PSI), a precursor to PASA.[7] The subsequent alkaline hydrolysis of PSI yields poly(aspartic acid).[7] The molecular weight can be controlled by adjusting the reaction time and temperature.
2. Nanoparticle Formulation by Nanoprecipitation: This method is suitable for forming nanoparticles from preformed polymers.[8]
-
Materials: Polyaspartic acid derivative (e.g., hydrophobically modified PASA), a water-miscible organic solvent (e.g., acetone, DMSO), purified water, and the drug to be encapsulated.
-
Procedure:
-
Dissolve the PASA derivative and the hydrophobic drug in the organic solvent.
-
Add this organic solution dropwise to a vigorously stirred aqueous phase.
-
The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the polymer, forming nanoparticles and entrapping the drug.[8]
-
The organic solvent is then removed by evaporation under reduced pressure.
-
The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove unencapsulated drug and residual solvent.
-
3. Nanoparticle Formulation by Emulsification-Solvent Evaporation: This technique is particularly useful for encapsulating hydrophobic drugs.
-
Materials: PASA derivative, a water-immiscible organic solvent (e.g., dichloromethane), an aqueous solution containing a surfactant (e.g., polyvinyl alcohol), and the drug.
-
Procedure:
-
Dissolve the PASA derivative and the drug in the organic solvent.
-
This organic phase is then emulsified in the aqueous surfactant solution using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
The organic solvent is subsequently removed by evaporation, leading to the formation of solid nanoparticles.
-
The nanoparticles are then collected by centrifugation, washed, and lyophilized for storage.
-
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles in an aqueous suspension.
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the nanoparticles.
-
Drug Loading and Encapsulation Efficiency:
-
The amount of encapsulated drug is determined indirectly by measuring the concentration of the free drug in the supernatant after centrifugation of the nanoparticle suspension.
-
Alternatively, the nanoparticles can be dissolved in a suitable solvent to release the entrapped drug, which is then quantified using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
-
Procedure:
-
A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4 or 5.5 to simulate physiological or endosomal pH, respectively) at 37 °C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the aliquots is measured using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
The cumulative percentage of drug release is plotted against time.
-
Concluding Remarks
Polyaspartic acid stands out as a highly versatile and promising platform for drug delivery, offering opportunities for creating a wide range of nanocarriers with tunable properties. Its biocompatibility and biodegradability make it a strong candidate for clinical applications.[2]
The role of this compound dipeptide and other short aspartic acid oligopeptides in drug delivery is currently more specialized, with demonstrated potential in targeted delivery, particularly to bone.[3] While not yet established as a standalone drug delivery system, the high affinity of these peptides for specific tissues could be further exploited in the design of sophisticated, targeted therapies.
For researchers and drug development professionals, the choice between these platforms will depend on the specific therapeutic application. Polyaspartic acid offers a robust and adaptable system for a broad range of drugs, while aspartic acid oligopeptides provide a valuable tool for achieving tissue-specific targeting. Future research may explore the synergistic use of both, for instance, by decorating polyaspartic acid nanoparticles with aspartic acid peptides to combine high drug loading capacity with precise targeting.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective drug delivery system to bone: small peptide (Asp)6 conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly aspartic acid peptide-linked PLGA based nanoscale particles: potential for bone-targeting drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(aspartic acid)-based polymeric nanoparticle for local and systemic mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Hydrogels Based on Poly(aspartic acid): Synthesis and Applications [frontiersin.org]
- 8. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Protecting Groups for Asp-Asp Dipeptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of consecutive aspartic acid residues (Asp-Asp) presents a significant synthetic challenge. The primary obstacle is the propensity of the aspartic acid side chain to undergo base-catalyzed intramolecular cyclization, leading to the formation of an aspartimide intermediate. This side reaction can result in the formation of difficult-to-separate impurities, including α- and β-peptides, as well as racemization at the aspartic acid residue, ultimately compromising the yield and purity of the target peptide.[1][2][3] The choice of protecting group for the β-carboxyl function of aspartic acid is therefore of paramount importance in mitigating this deleterious side reaction.
This guide provides an objective comparison of various protecting group strategies for the synthesis of peptides containing the this compound motif, with a focus on the widely used Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. The performance of different protecting groups is evaluated based on their ability to suppress aspartimide formation, supported by experimental data.
Orthogonal Protection Strategies: Fmoc/tBu vs. Boc/Z
The two most common orthogonal protection strategies in peptide synthesis are the Fmoc/tBu and the Boc/Z (or Cbz) approaches. The choice between these strategies dictates the conditions used for Nα-amino group deprotection and final cleavage from the solid support, which in turn influences the stability of the side-chain protecting groups.
| Parameter | Fmoc/tBu Strategy | Boc/Z Strategy |
| Nα-Protection | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Nα-Deprotection | 20% Piperidine (B6355638) in DMF (Base-labile) | TFA (Trifluoroacetic acid) in DCM (Acid-labile) |
| Side-Chain Protection | Acid-labile (e.g., OtBu, Trt) | Hydrogenolysis-labile (e.g., OBzl) or strong acid-labile |
| Final Cleavage | Concentrated TFA | Strong acids (e.g., HF, TFMSA) |
| Compatibility with this compound | Prone to base-catalyzed aspartimide formation during Fmoc deprotection.[1][2] | Less prone to aspartimide formation during routine synthesis cycles.[4] |
The Fmoc/tBu strategy is generally favored for its milder final cleavage conditions. However, the repetitive use of a basic solution (piperidine in DMF) for Fmoc group removal makes peptides containing aspartic acid, particularly this compound sequences, highly susceptible to aspartimide formation.[1][2]
Comparative Performance of Aspartic Acid Side-Chain Protecting Groups
The most effective strategy to minimize aspartimide formation in Fmoc-SPPS is the use of sterically hindered ester-based protecting groups for the Asp side chain. The following table summarizes the performance of various commercially available Fmoc-Asp(OR)-OH derivatives in minimizing aspartimide byproducts. The data is derived from studies on a model peptide known to be highly prone to this side reaction.
| Side-Chain Protecting Group | Structure | % Desired Peptide | % Aspartimide Byproducts | Key Advantages | Potential Drawbacks |
| tert-Butyl (OtBu) | -O-C(CH₃)₃ | 55.7% | 44.3% | Standard, cost-effective.[2] | High propensity for aspartimide formation in sensitive sequences.[2] |
| 3-Methylpent-3-yl (OMpe) | 85.1% | 14.9% | Significant improvement over OtBu.[2] | Higher cost than OtBu. | |
| 3-Ethyl-3-pentyl (OEpe) | 96.5% | 3.5% | Excellent protection against aspartimide formation.[2] | Increased steric bulk may slightly slow coupling kinetics. | |
| 4-n-Propyl-4-heptyl (OPhp) | 97.8% | 2.2% | Very high level of protection.[5] | Higher cost and molecular weight. | |
| 5-n-Butyl-5-nonyl (OBno) | 99.2% | 0.8% | Virtually eliminates aspartimide formation in highly susceptible sequences.[2][5] | Highest cost and steric hindrance among the ester-based groups. | |
| 2-Phenylisopropyl (O-2-PhiPr) | Data not available in direct comparison | Data not available in direct comparison | Cleavable with 1% TFA, allowing for orthogonal deprotection on-resin.[6][7] | Less commonly used, performance data in highly prone sequences is limited. | |
| Cyanosulfurylide (CSY) | Non-ester | >99% | <1% (not detected) | Complete suppression of aspartimide formation by masking the carboxylic acid.[2][8] | Requires an additional orthogonal deprotection step with an oxidizing agent (e.g., N-chlorosuccinimide).[2][8] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Containing Peptides (Fmoc/tBu Strategy)
This protocol provides a representative example for the manual synthesis of a peptide containing an this compound sequence on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide AM resin (e.g., 0.5 mmol/g loading) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).[2][9]
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the desired Fmoc-Asp(OR)-OH, 3.9 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 6 equivalents of DIPEA (N,N-diisopropylethylamine) in 2 mL of DMF.
-
Add the activation mixture to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (dichloromethane) (3 x 2 mL).[2]
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for the subsequent Fmoc-Asp(OR)-OH residue and all other amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptidyl-resin with DMF, then DCM, and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-4 hours.[10]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.[10]
-
Deprotection of Cyanosulfurylide (CSY) Group
For peptides synthesized using Fmoc-Asp(CSY)-OH, an additional deprotection step is required after the standard TFA cleavage.
-
Dissolution: Dissolve the crude peptide containing the Asp(CSY) residue in an aqueous buffer.
-
Oxidative Cleavage: Add a solution of N-chlorosuccinimide (NCS) to the peptide solution. The reaction is typically rapid.[8]
-
Purification: Purify the deprotected peptide by preparative HPLC.[11]
Visualizing the Workflow and Chemistry
General Workflow for SPPS of an this compound Dipeptide
Caption: General workflow for the solid-phase synthesis of an this compound dipeptide.
Mechanism of Aspartimide Formation
Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
Conclusion
The synthesis of peptides containing the this compound motif requires careful consideration of the side-chain protecting group to minimize the formation of aspartimide-related impurities. While the standard Fmoc-Asp(OtBu)-OH is suitable for many sequences, it is often inadequate for challenging motifs like this compound. For the synthesis of high-purity peptides containing this sequence, the use of sterically hindered protecting groups is strongly recommended. A clear trend is observed where larger and more sterically demanding groups, such as OEpe, OPhp, and particularly OBno, provide superior protection against aspartimide formation.[2] For the most demanding syntheses where the complete suppression of this side reaction is critical, the non-ester-based cyanosulfurylide (CSY) protecting group offers a robust, albeit more complex, solution.[2][8] Researchers should weigh the desired purity of the final peptide against the cost and complexity of the synthetic strategy when selecting an appropriate protecting group for this compound synthesis.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Evaluating the Purity of Synthetic Asp-Asp Dipeptide
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical determinant of experimental success and therapeutic safety. This guide provides an objective comparison of the primary analytical techniques for evaluating the purity of the synthetic dipeptide, Aspartyl-Aspartate (Asp-Asp). We present a detailed overview of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA), complete with experimental protocols and supporting data to inform your selection of the most appropriate analytical strategy.
Comparative Analysis of Purity Evaluation Methods
The selection of a suitable analytical method for purity assessment depends on the specific requirements of the research, including the need for quantitative purity, confirmation of identity, or determination of net peptide content. The following table summarizes the key performance characteristics of the three primary methods.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) |
| Primary Function | Quantifies purity by separating the target peptide from impurities. | Confirms molecular weight and identifies impurities. | Determines net peptide content and amino acid composition. |
| Typical Purity Range | >95% for purified peptides. | Not directly a measure of purity percentage. | Not applicable for purity percentage. |
| Limit of Detection | ~0.1% for UV-active impurities.[1] | Femtomole to attomole range.[2] | Picomole range.[3] |
| Accuracy | High for quantification of known impurities. | High mass accuracy (typically <5 ppm).[4] | High for determining amino acid ratios. |
| Precision | High, with relative standard deviations (RSD) typically <2%.[5] | High for mass determination. | High, with %CVs generally low for quantitation.[6] |
| Information Provided | Purity (%), retention time. | Molecular weight, structural information of impurities. | Net peptide content, amino acid ratio. |
| Key Advantage | Robust, reproducible, and highly quantitative for purity assessment.[4][7] | Unambiguous identification of the target peptide and its impurities. | The "gold standard" for determining the absolute quantity of peptide. |
| Limitations | May not resolve co-eluting impurities with similar hydrophobicity. Does not provide molecular weight information.[4] | Quantification can be less precise than HPLC unless using isotopic labeling.[4] | Does not provide information on the purity of the peptide sequence itself. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are tailored for the analysis of the this compound dipeptide and can be adapted for similar short peptides.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Objective: To quantify the purity of the synthetic this compound dipeptide by separating it from process-related impurities.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound dipeptide sample
-
10% Methanol (B129727) in water (for sample dissolution)
Procedure:
-
Sample Preparation: Dissolve the lyophilized this compound dipeptide in 10% methanol to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[8]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient for a dipeptide would be a linear gradient from 5% to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond).[9]
-
Column Temperature: 25 °C.[10]
-
-
Data Analysis: The purity of the this compound dipeptide is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of the synthetic this compound dipeptide and to identify potential impurities.
Materials:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)
-
This compound dipeptide sample
-
Solvent for dissolution (e.g., 50:50 water/acetonitrile with 0.1% formic acid)
-
For MALDI-TOF MS: a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)
Procedure:
-
Sample Preparation (ESI-MS): Dissolve a small amount of the lyophilized this compound dipeptide in a 50:50 water/acetonitrile solution containing 0.1% formic acid to a final concentration of approximately 1 mg/mL.[11]
-
Sample Preparation (MALDI-TOF MS): Mix the dissolved peptide solution 1:1 with the CHCA matrix solution. Spot the mixture onto the MALDI target plate and allow it to air-dry.[4]
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive ion mode.
-
Analysis: Acquire the full scan mass spectrum. The theoretical monoisotopic mass of this compound is 248.0695 g/mol . The expected protonated molecule [M+H]⁺ would be at m/z 249.0768.
-
-
Data Analysis: Compare the observed molecular weight to the theoretical molecular weight. Any additional peaks may indicate the presence of impurities, which can be further characterized by their mass-to-charge ratios.
Amino Acid Analysis (AAA) for Net Peptide Content
Objective: To determine the absolute amount of the this compound dipeptide in a lyophilized powder by quantifying the constituent amino acids after hydrolysis.
Materials:
-
6 M Hydrochloric acid (HCl)
-
Amino acid analyzer or LC-MS system
-
Derivatization agent (e.g., phenyl isocyanate for pre-column derivatization)[12]
-
This compound dipeptide sample
-
Certified amino acid standards
Procedure:
-
Acid Hydrolysis: Accurately weigh a small amount of the lyophilized this compound dipeptide. Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[6]
-
Derivatization (if required): After hydrolysis and removal of HCl, derivatize the resulting free amino acids. For example, use phenyl isocyanate for pre-column derivatization to form phenylthiocarbamoyl (PTC) amino acids, which can be analyzed by RP-HPLC.[12]
-
Analysis: Analyze the derivatized (or underivatized if using a suitable LC-MS method) amino acids using an amino acid analyzer or LC-MS.
-
Quantification: Quantify the amount of aspartic acid by comparing the peak area to that of a certified aspartic acid standard. The net peptide content is then calculated based on the initial weight of the peptide and the quantified amount of the amino acid.[3]
Visualizing the Workflow and Decision-Making Process
To further clarify the process of evaluating synthetic dipeptide purity, the following diagrams illustrate the general experimental workflow and a decision tree for selecting the most appropriate analytical method.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods and Quality Control for peptide products [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. biovera.com.au [biovera.com.au]
- 6. Rapid survey of four Asp isomers in disease-related proteins by LC-MS combined with commercial enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 8. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. benchchem.com [benchchem.com]
- 12. Comprehensive Dipeptide Analysis by Pre-column Derivatization LC/MS/MS [jstage.jst.go.jp]
Comparison Guide to Biological Activity Assays for Aspartyl-aspartate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the biological activity of the dipeptide Aspartyl-aspartate. Due to the limited direct research on Aspartyl-aspartate, this document outlines assay methodologies by comparing its potential activity to structurally and functionally related neurotransmitters, primarily focusing on glutamate (B1630785) receptor activation.
Introduction to Aspartyl-aspartate and its Potential Biological Role
Aspartyl-aspartate is a dipeptide composed of two aspartic acid residues. Its constituent, L-aspartate, is a well-established excitatory neurotransmitter in the central nervous system that primarily acts as an agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Additionally, other endogenous peptides, such as N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter, are known to modulate glutamatergic signaling by acting on both NMDA and metabotropic glutamate receptors (mGluRs).[4][5]
Based on this precedent, a primary hypothesis for the biological activity of Aspartyl-aspartate is its potential role as a modulator of glutamate receptors. This guide focuses on assays designed to quantify the activation of NMDA receptors, providing a direct comparison with known endogenous ligands.
Comparative Ligands for Glutamate Receptor Assays
To objectively evaluate the biological activity of Aspartyl-aspartate, its performance should be benchmarked against established glutamate receptor agonists.
-
L-Glutamate : The principal excitatory neurotransmitter in the mammalian central nervous system. It activates all subtypes of ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors.[2]
-
L-Aspartate : A known endogenous agonist that selectively activates NMDA receptors with little to no affinity for AMPA receptors.[1][6]
-
N-acetylaspartylglutamate (NAAG) : An endogenous dipeptide that is a highly selective agonist for the mGluR3 receptor and a low-potency agonist at NMDA receptors.[4][5]
The following table summarizes the known receptor potencies for these key comparators, providing a baseline for interpreting experimental data obtained for Aspartyl-aspartate.
| Compound | Receptor Target | Potency (EC50 / K_i) | Reference |
| L-Glutamate | NMDA Receptor | ~10-15 µM (EC50) | [2] |
| L-Aspartate | NMDA Receptor | ~1.3 µM (K_i) | [6] |
| N-acetylaspartylglutamate (NAAG) | NMDA Receptor | ~666 µM (EC50) | [5] |
| N-acetylaspartylglutamate (NAAG) | mGluR3 Receptor | ~11–100 µM (EC50) | [5] |
| Aspartyl-aspartate | NMDA Receptor | To be determined experimentally | - |
Key Biological Assay: High-Throughput Calcium-Flux Assay
Activation of the NMDA receptor results in the opening of a nonselective cation channel, leading to a significant influx of Ca²⁺ into the cell.[7][8] This change in intracellular calcium concentration can be measured using fluorescent indicators, making it an excellent method for quantifying receptor activation in a high-throughput format.[9]
The diagram below illustrates the fundamental mechanism of NMDA receptor activation, which forms the basis of the calcium-flux assay. The receptor requires the binding of both a glutamate-site agonist (e.g., glutamate, aspartate, or potentially Aspartyl-aspartate) and a glycine-site co-agonist (glycine or D-serine), along with depolarization to relieve a magnesium (Mg²⁺) block, to allow ion influx.[8]
This protocol is adapted for a 96-well plate format suitable for high-throughput screening and dose-response analysis.
1. Cell Culture and Plating:
-
Use a cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells expressing GluN1/GluN2A or GluN1/GluN2B).
-
Culture cells to ~80% confluency in appropriate media.
-
Seed the cells into black-walled, clear-bottom 96-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
2. Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the wells and add the dye loading buffer.
-
Incubate the plate in the dark at 37°C for 45-60 minutes to allow for dye uptake.
-
After incubation, gently wash the cells 2-3 times with the assay buffer (the same salt solution without the dye) to remove excess extracellular dye. Leave a final volume of 100 µL in each well.
3. Compound Preparation:
-
Prepare serial dilutions of Aspartyl-aspartate and the comparator compounds (L-Glutamate, L-Aspartate, NAAG) in the assay buffer at 2x the final desired concentration.
-
Include a "no compound" control (buffer only) and a "maximum stimulation" control (a saturating concentration of L-Glutamate).
-
Prepare a 2x co-agonist solution containing glycine or D-serine. The final concentration should be sufficient to saturate the glycine binding site (e.g., 20-100 µM).
4. Fluorescence Measurement and Data Analysis:
-
Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to measure fluorescence at the appropriate excitation/emission wavelengths for the chosen dye (e.g., 494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add 100 µL of the 2x compound/co-agonist solutions to the wells.
-
Continue to record the fluorescence signal for 2-5 minutes to capture the peak response.
-
The change in fluorescence (Peak - Baseline) is proportional to the intracellular calcium concentration.
-
Plot the fluorescence response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
The following diagram outlines the key steps of the calcium-flux assay workflow.
Alternative and Complementary Assays
While the calcium-flux assay is robust, other methods can provide complementary data.
-
Electrophysiology (Patch-Clamp): Offers the highest resolution for studying ion channel function. This technique can directly measure the current flowing through NMDA receptors in response to Aspartyl-aspartate application, providing detailed information on channel kinetics, potency, and efficacy.
-
Radioligand Binding Assay: This method measures the ability of Aspartyl-aspartate to displace a known radioactive ligand (e.g., [³H]CGS-19755) from the glutamate binding site of the NMDA receptor. It is used to determine the binding affinity (K_i) of the compound for the receptor.
By employing these standardized assays and comparing the results to known ligands, researchers can effectively characterize the biological activity of Aspartyl-aspartate and determine its potential as a novel neuromodulator.
References
- 1. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Aspartate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetylaspartylglutamate: the most abundant peptide neurotransmitter in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enzymatic vs. Chemical Synthesis of Asp-Asp
For researchers, scientists, and drug development professionals, the synthesis of peptides is a fundamental process. The choice between enzymatic and chemical synthesis routes for a dipeptide such as Aspartyl-aspartate (Asp-Asp) can significantly influence the outcome in terms of yield, purity, cost, and environmental impact. This guide provides an objective comparison of these two methodologies, supported by representative data and detailed experimental protocols.
At a Glance: Enzymatic vs. Chemical Synthesis
| Parameter | Enzymatic Synthesis | Chemical Synthesis (SPPS) |
| Principle | Enzyme-catalyzed peptide bond formation. | Stepwise addition of amino acids on a solid support. |
| Specificity | High stereospecificity, minimizing side reactions. | Prone to side reactions like racemization and aspartimide formation. |
| Reaction Conditions | Mild, aqueous buffers, near-neutral pH, ambient temperature. | Harsh chemicals (e.g., strong acids for deprotection), organic solvents. |
| Typical Yield | Can be high, often exceeding 50% and can reach up to 80% or more under optimized conditions.[1][2] | Generally high for short peptides, but overall yield can be lower due to multiple steps.[3] |
| Purity | Often results in cleaner reaction mixtures with fewer byproducts. | Can contain deletion and truncated sequences, requiring extensive purification.[3] |
| Scalability | Can be challenging due to enzyme cost and stability, though scalable processes exist. | Well-established for both small and large-scale synthesis. |
| Cost | Enzyme cost can be a significant factor. | Reagent and solvent costs can be substantial, especially at scale. |
| Environmental Impact | Generally considered "greener" due to aqueous conditions and reduced waste. | Generates significant chemical waste. |
In-Depth Comparison
Enzymatic and chemical approaches to peptide synthesis represent fundamentally different philosophies. Enzymatic synthesis leverages the high specificity and efficiency of biocatalysts, while chemical synthesis offers versatility and a long-established track record.
Enzymatic Synthesis of this compound
Enzymatic peptide synthesis typically employs proteases in reverse, favoring synthesis over hydrolysis. For the synthesis of peptides containing aspartic acid, thermolysin, a thermostable metalloproteinase, is a commonly used enzyme.[1][4] The reaction is generally performed in an aqueous or biphasic system under mild conditions.
Advantages:
-
High Specificity: Enzymes are highly stereospecific, ensuring the formation of the desired L-L dipeptide and avoiding racemization.
-
Mild Reaction Conditions: The use of aqueous buffers at or near physiological pH and temperature is particularly beneficial for sensitive molecules.
-
Greener Chemistry: This method reduces the reliance on hazardous organic solvents and reagents.
Disadvantages:
-
Enzyme Cost and Stability: The cost of the enzyme can be a significant factor, and its stability under operational conditions can be a limitation.
-
Process Optimization: Finding the optimal reaction conditions (e.g., pH, temperature, substrate concentration) to favor synthesis over hydrolysis can be challenging.
-
Substrate Scope: The range of substrates that an enzyme can accept may be limited.
Chemical Synthesis of this compound
The most common method for chemical peptide synthesis is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the N-terminus is a widely adopted strategy.
Advantages:
-
Versatility: A wide range of natural and unnatural amino acids can be incorporated.
-
Automation: SPPS is readily automated, allowing for the efficient synthesis of multiple peptides.
-
Scalability: The methodology is well-established for a wide range of scales, from milligrams to kilograms.
Disadvantages:
-
Harsh Chemicals: The repeated use of strong acids for deprotection and organic solvents for washing steps generates considerable chemical waste.
-
Side Reactions: SPPS is prone to various side reactions, including racemization and the formation of deletion or truncated sequences.[3] For peptides containing aspartic acid, a significant challenge is the formation of an aspartimide intermediate, which can lead to impurities that are difficult to separate.
-
Lower Yields for Longer Peptides: The cumulative effect of incomplete reactions at each step can lead to a decrease in the overall yield, particularly for longer peptides.[3]
Key Challenge in Chemical Synthesis: Aspartimide Formation
A critical side reaction in the chemical synthesis of peptides containing aspartic acid is the formation of a cyclic aspartimide intermediate. This occurs when the nitrogen of the peptide bond attacks the side-chain carboxyl group of the aspartic acid residue. This side reaction is particularly prevalent in sequences where aspartic acid is followed by a small amino acid like glycine. The aspartimide can then be opened by a nucleophile, such as piperidine (B6355638) used for Fmoc deprotection, to yield a mixture of the desired α-peptide and an undesired β-peptide, as well as racemized products.
To mitigate aspartimide formation, various strategies have been developed, including the use of bulky protecting groups for the aspartic acid side chain, such as the tert-butyl (OtBu) group, and the addition of additives to the deprotection solution.
Experimental Protocols
Enzymatic Synthesis of this compound using Thermolysin
This protocol is based on established methods for thermolysin-catalyzed peptide synthesis.
Materials:
-
N-benzyloxycarbonyl-L-aspartic acid (Z-Asp)
-
L-aspartic acid dimethyl ester hydrochloride
-
Thermolysin (from Bacillus thermoproteolyticus)
-
Tris-HCl buffer
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve Z-Asp (1 equivalent) and L-aspartic acid dimethyl ester hydrochloride (1.5 equivalents) in Tris-HCl buffer (pH 7.0).
-
Enzyme Addition: Add thermolysin to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 5-24 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Product Extraction: Once the reaction has reached completion, stop the reaction by adding ethyl acetate. Extract the product into the organic phase.
-
Washing: Wash the organic phase sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution.
-
Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide.
-
Deprotection: Remove the Z-protecting group by catalytic hydrogenation to yield the final this compound dipeptide.
-
Purification: Purify the final product by recrystallization or chromatography.
Chemical Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol utilizes the standard Fmoc/tBu strategy on a Wang resin.
Materials:
-
Fmoc-Asp(OtBu)-Wang resin
-
Fmoc-Asp(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with a 20% solution of piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test indicates a complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Workflows
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Chemical Synthesis (SPPS) Workflow
Caption: General workflow for the solid-phase synthesis of this compound.
Aspartimide Formation Pathway
Caption: Chemical pathway of aspartimide formation, a major side reaction.
Conclusion
The choice between enzymatic and chemical synthesis for this compound production depends on the specific requirements of the project. For applications demanding high stereopurity and a greener process, and where the cost of the enzyme is not prohibitive, enzymatic synthesis is an excellent option. Conversely, for its versatility, amenability to automation, and well-established protocols for various scales, chemical synthesis, particularly SPPS, remains a powerful and widely used method. However, researchers must be vigilant about potential side reactions, such as aspartimide formation, and employ appropriate strategies to ensure the purity of the final product.
References
- 1. Thermolysin as a catalyst in enzymatic synthesis of asparagine-containing peptides II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Aspartate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of aspartic acid (Asp) and its related forms, such as isoaspartate (isoAsp) and D-aspartate, is critical in drug development and manufacturing. These modifications can impact the stability, efficacy, and safety of therapeutic proteins. Cross-validation of analytical methods is essential to ensure the reliability and consistency of data across different analytical platforms and laboratories. This guide provides an objective comparison of common analytical methods for Asp-Asp analysis, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The primary methods for the analysis of aspartate and its isomers involve chromatographic and immunological techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separation and quantification, while immunoassays offer high specificity for certain isomers.
Quantitative Performance Comparison
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes key quantitative data for the most common techniques used in this compound analysis.
| Performance Metric | Peptide Mapping with HPLC-UV | Peptide Mapping with LC-MS/MS | Immunoassay (ELISA) for D-Asp |
| Linearity Range | Analyte dependent, typically in the µg/mL range. | Wide dynamic range, often from ng/mL to µg/mL.[1] | 0.016–16 µmol/mL for D-Asp in rat serum. |
| Limit of Detection (LOD) | Generally in the low µg/mL range. | High sensitivity, capable of detecting low-abundance peptides and modifications.[2] | Typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | Analyte and matrix dependent. | High sensitivity, suitable for trace-level quantification. | Typically in the low to mid ng/mL range. |
| Accuracy (% Recovery) | 98.91 - 100.77% for similar analyses. | 89 - 95% for similar analyses. | Good correlation with HPLC methods (correlation coefficient of 0.963). |
| Precision (%RSD/CV) | Intra-day & Inter-day RSD: 0.28 - 1.92% for similar analyses. | Intra-day & Inter-day CV: 4 - 10% for similar analyses. | Inter-plate RSD: 4.8%, Intra-plate RSD: 4.5%. |
| Specificity | Can resolve some isomers, but may require specific column chemistries and mobile phases.[3] | High specificity, can differentiate isomers based on fragmentation patterns.[4] | High specificity for the target isomer (e.g., D-Asp). |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of analytical methods.
Peptide Mapping by HPLC-UV for IsoAsp Quantification
This method is widely used for the routine monitoring of protein modifications.
a. Sample Preparation (Enzymatic Digestion):
-
Protein Denaturation, Reduction, and Alkylation: Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0). Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds. Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM to alkylate free cysteine residues. Incubate in the dark for 30 minutes.
-
Buffer Exchange: Remove denaturants and alkylating agents by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column or dialysis.
-
Enzymatic Digestion: Add a specific protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).[5] Incubate at 37°C for 4-16 hours.
-
Quench Digestion: Stop the digestion by adding an acid, such as 1% trifluoroacetic acid (TFA), to lower the pH to <4.[5]
b. HPLC Analysis:
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
Gradient Elution: A linear gradient from 5% to 50% Mobile Phase B over 60 minutes at a flow rate of 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Quantification: The percentage of isoAsp is calculated based on the peak area of the modified peptide relative to the total area of the modified and unmodified peptides.[7]
Peptide Mapping by LC-MS/MS for IsoAsp Identification and Quantification
LC-MS/MS provides higher sensitivity and specificity for the detailed characterization of protein modifications.
a. Sample Preparation: Follow the same enzymatic digestion protocol as for HPLC-UV.
b. LC-MS/MS Analysis:
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase C18 column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Gradient Elution: A linear gradient from 2% to 40% Mobile Phase B over 45 minutes at a flow rate of 0.3 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire both MS and MS/MS spectra.
-
-
Data Analysis: Identify peptides by matching MS/MS spectra to a protein sequence database. Quantify isoAsp-containing peptides by comparing their peak areas to the corresponding unmodified peptides.
Immunoassay (ELISA) for D-Aspartic Acid Quantification
ELISA offers a high-throughput method for the specific quantification of D-amino acid isomers.
a. Assay Principle: A competitive ELISA format is often used. D-Asp in the sample competes with a labeled D-Asp conjugate for binding to a limited amount of anti-D-Asp antibody coated on a microplate. The signal is inversely proportional to the amount of D-Asp in the sample.
b. Protocol:
-
Coating: Coat a 96-well microplate with an anti-D-Asp antibody. Incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add standards and samples to the wells, followed by the addition of an enzyme-labeled D-Asp conjugate (e.g., HRP-D-Asp). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Detection: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Construct a standard curve and determine the concentration of D-Asp in the samples.
Visualizing Workflows and Relationships
Understanding the workflow and the relationship between different analytical methods is crucial for effective cross-validation.
Conclusion
The choice of an analytical method for this compound analysis depends on the specific requirements of the study, including the need for quantitative accuracy, sensitivity, and the level of structural information required.
-
Peptide mapping with HPLC-UV is a robust and reliable method for routine quality control and monitoring of known modifications.
-
Peptide mapping with LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for in-depth characterization, identification of unknown modifications, and root cause analysis.
-
Immunoassays (ELISA) provide a high-throughput and highly specific method for the quantification of specific isomers, such as D-aspartate, which can be valuable in large-scale screening and stability studies.
A thorough cross-validation of these methods, as outlined by ICH guidelines, is imperative when transferring methods between laboratories or when using different techniques to support various stages of drug development. This ensures the generation of consistent and reliable data, ultimately contributing to the development of safe and effective biotherapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]
stability comparison of Asp-Asp and Asp-Gly dipeptides
A Comparative Guide for Researchers and Drug Development Professionals
The intrinsic stability of dipeptides is a critical parameter in drug development, influencing formulation strategies, shelf-life, and ultimately, therapeutic efficacy. For peptide-based therapeutics, sequences containing aspartic acid (Asp) are of particular interest due to their susceptibility to degradation. This guide provides a comparative analysis of the stability of two such dipeptides: Aspartyl-Aspartate (Asp-Asp) and Aspartyl-Glycine (Asp-Gly). Understanding the stability profiles of these fundamental building blocks can inform the rational design of more robust and reliable peptide drug candidates.
Executive Summary
Aspartyl-containing peptides are prone to degradation primarily through aspartimide formation, a reaction influenced by the C-terminal amino acid residue, pH, and temperature. This guide consolidates available experimental data to compare the stability of this compound and Asp-Gly dipeptides. The data indicates that the Asp-Gly sequence is particularly susceptible to degradation, a critical consideration for peptide drug design.
Quantitative Stability Data
| Dipeptide Sequence | Experimental Condition | Key Stability Finding | Reference |
| This compound | Asp solutions (pH 1.3, 2.9, 7.7, and 13.6) heated at 90°C and 100 MPa for 1–12 days. | Formation of both α-Asp-Asp and β-Asp-Asp was observed in acidic and alkaline solutions. In neutral solutions (pH 7.7), the formation of β-Asp-Asp was below the detection limit. | [1] |
| Asp-Gly | Hexapeptide (Val-Tyr-Pro-Asp-Gly-Ala) in aqueous solution at various pH and temperatures. | At acidic pH (0.3-3.0), the primary degradation was hydrolysis of the Asp-Gly amide bond. At pH 4.0 and 5.0, both isomerization via a cyclic imide and hydrolysis occurred. Above pH 6.0, isomerization to iso-Asp was the only observed degradation product. | [2][3] |
| Asp-Leu | Intravenous injection in rats. | Asp-Leu had a slower rate of plasma hydrolysis compared to Gly-Leu. | [4] |
Degradation Pathways and Influencing Factors
The primary degradation pathway for peptides containing an Asp residue is the formation of a succinimide (B58015) intermediate, also known as aspartimide formation. This intramolecular cyclization is particularly favored when the following amino acid has a small, unhindered side chain, such as Glycine (B1666218). The Asp-Gly sequence is therefore notoriously unstable.
The stability of aspartyl peptides is significantly influenced by:
-
pH: Both acidic and alkaline conditions can accelerate degradation. At low pH, direct hydrolysis of the peptide bond can occur. At neutral to alkaline pH, the formation of the succinimide intermediate is more prevalent.
-
Temperature: Higher temperatures generally increase the rate of degradation reactions.
-
Sequence: The amino acid C-terminal to the Asp residue plays a crucial role. Residues with small side chains, like Glycine, offer less steric hindrance for the formation of the succinimide ring, leading to faster degradation.
Experimental Protocols
The following are summaries of the experimental methodologies used in the cited stability studies.
Analysis of this compound Dipeptide Formation
-
Sample Preparation: Aspartic acid solutions were buffered to pH 1.3, 2.9, 7.7, and 13.6.
-
Incubation: The solutions were heated at 90°C under a pressure of 100 MPa for a duration of 1 to 12 days.
-
Analysis: The reaction products were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of α-Asp-Asp and β-Asp-Asp dipeptides.[1]
Kinetic Analysis of Asp-Gly Containing Hexapeptide Degradation
-
Model Peptide: The hexapeptide Val-Tyr-Pro-Asp-Gly-Ala was used to study the degradation kinetics of the Asp-Gly sequence.
-
Sample Preparation: The peptide was dissolved in aqueous buffers of varying pH.
-
Incubation: Samples were incubated at different temperatures to determine the degradation rate as a function of temperature.
-
Analysis: The degradation of the parent peptide and the formation of degradation products were monitored by High-Performance Liquid Chromatography (HPLC). The identity of the products was confirmed by mass spectrometry. The apparent rate of degradation was determined by plotting the natural log of the peak area of the parent peptide versus time, which followed pseudo-first-order kinetics.[2][3]
General HPLC Method for Peptide Stability Analysis
A common analytical technique for assessing peptide stability is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: A C18 column is typically used for separating peptides based on their hydrophobicity.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is commonly employed.
-
Detection: UV detection at a wavelength of 210-220 nm is standard for monitoring the peptide bond.
-
Quantification: The stability of the peptide is assessed by measuring the decrease in the peak area of the parent peptide over time.
Visualizing Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the key degradation pathway for aspartyl peptides and a typical experimental workflow for stability analysis.
Caption: General degradation pathway of an Asp-containing dipeptide via a succinimide intermediate.
Caption: A typical experimental workflow for assessing dipeptide stability.
References
- 1. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 2. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: importance of glycine as N-terminal amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Impact of Aspartate Isomerization on Protein Function: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of post-translational modifications on protein function is paramount. Among these, the non-enzymatic isomerization of aspartic acid (Asp) to isoaspartic acid (isoAsp) represents a critical quality attribute that can profoundly alter a protein's therapeutic efficacy and stability. This guide provides a comprehensive comparison of analytical methods to assess Asp-Asp isomerization, supported by experimental data and detailed protocols.
Aspartate isomerization proceeds through a succinimide (B58015) intermediate, resulting in the insertion of a methylene (B1212753) group into the peptide backbone.[1] This seemingly minor alteration can induce significant conformational changes, leading to a reduction or complete loss of biological activity, altered susceptibility to proteolytic degradation, and potentially triggering an immunogenic response.[2][3] Particularly in therapeutic proteins like monoclonal antibodies, isomerization within the complementarity-determining regions (CDRs) can directly impact antigen binding and, consequently, the drug's potency.[4][5]
The Ripple Effect: How Aspartate Isomerization Impacts Protein Function
The conversion of a normal L-aspartyl residue to an L-isoaspartyl residue can have a cascade of detrimental effects on protein function. The introduction of a "kink" in the polypeptide chain can disrupt higher-order structures essential for biological activity.[6]
For instance, studies on monoclonal antibodies have demonstrated a direct correlation between the extent of Asp isomerization in the CDRs and a reduction in antigen binding affinity. In one case, a 20% isomerization at a specific Asp residue in the CDRH2 of a monoclonal antibody resulted in a reduction of antigen binding activity to 54%.[4] Another study on two related monoclonal antibodies revealed that isomerization of an Asp-Gly sequence within the light chain CDR significantly reduced their binding affinities to IgE.[5]
Beyond antibodies, this modification can affect a wide range of proteins. For example, isomerization is known to be a factor in the aggregation of crystallins in the eye lens, contributing to age-related cataracts. The functional consequences are not always a complete loss of activity but can manifest as altered substrate specificity for enzymes or modified signaling pathway interactions.
A Comparative Analysis of Analytical Techniques
Detecting and quantifying isoAsp formation is challenging because it does not involve a change in mass, making it invisible to standard mass spectrometry approaches that rely on mass shifts.[7][8] However, several analytical techniques have been developed to overcome this hurdle. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or site-specific information.
Below is a comparison of the most common methods used to assess this compound isomerization:
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Peptide Mapping with LC-MS/MS | Enzymatic digestion of the protein followed by separation of the resulting peptides by liquid chromatography and identification by mass spectrometry. Isomerized peptides often exhibit a shift in retention time. | Provides site-specific information on isomerization. High sensitivity and specificity. Can identify other post-translational modifications simultaneously.[7][9] | Time-consuming sample preparation. Potential for method-induced isomerization during sample handling.[9] | Detailed characterization of therapeutic proteins, identification of specific isomerization "hotspots". |
| Hydrophobic Interaction Chromatography (HIC) | Separates proteins based on their surface hydrophobicity. Isomerization can alter the protein's conformation and hydrophobicity, allowing for separation of the isomer from the native protein.[1][7] | Non-denaturing method, preserving the protein's native structure. Can be used for preparative separation of isomers for further functional studies.[7] | May not provide sufficient resolution for all proteins, especially at low levels of isomerization. Does not provide site-specific information.[7] | Routine monitoring of isomerization levels in manufacturing and stability studies. |
| Ion Exchange Chromatography (IEX) | Separates proteins based on their net charge. While isomerization itself doesn't change the net charge, the resulting conformational change can sometimes lead to a change in the isoelectric point (pI). | Well-established and robust technique. | Limited applicability as isomerization does not always lead to a significant change in pI.[7] | Analysis of charge variants of proteins. |
| Capillary Isoelectric Focusing (cIEF) | Separates proteins based on their isoelectric point in a capillary format. | High-resolution separation of charge variants. | Similar to IEX, its utility depends on a pI shift upon isomerization. | Quality control and stability testing of therapeutic proteins. |
| Enzymatic Assay (e.g., ISOQUANT® Kit) | Utilizes the enzyme Protein L-isoaspartyl methyltransferase (PIMT) which specifically recognizes and methylates isoaspartyl residues. The resulting product is then quantified by HPLC.[10][11] | Highly specific for isoaspartate. Provides quantitative results. Relatively simple and fast procedure.[12] | Provides a global measure of isoaspartate and does not give site-specific information.[10] | Screening and routine quantification of total isoaspartate content. |
Experimental Protocols: A Closer Look
Peptide Mapping using LC-MS/MS
This method is the gold standard for identifying and quantifying specific isomerization sites.
1. Sample Preparation:
-
Reduction and Alkylation: The protein sample is denatured, and disulfide bonds are reduced using a reducing agent like dithiothreitol (B142953) (DTT) and then alkylated with an agent such as iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Enzymatic Digestion: The protein is digested into smaller peptides using a specific protease, most commonly trypsin. The digestion is typically carried out overnight at 37°C.[13]
-
Sample Cleanup: The resulting peptide mixture is desalted and concentrated using a solid-phase extraction (SPE) method.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The peptide mixture is injected onto a reversed-phase liquid chromatography (RPLC) column. Peptides are separated based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase. Isomerized peptides often elute slightly earlier than their native counterparts.[9]
-
Mass Spectrometry Detection: The eluting peptides are introduced into a mass spectrometer. A full MS scan is performed to determine the mass-to-charge ratio (m/z) of the peptides.
-
Tandem Mass Spectrometry (MS/MS): Selected peptide ions are fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence of the peptide, confirming the site of isomerization.[14]
Hydrophobic Interaction Chromatography (HIC)
HIC is a valuable tool for separating isomerized proteins from their native counterparts under non-denaturing conditions.
1. Mobile Phase Preparation:
-
Binding Buffer (Mobile Phase A): A high salt concentration buffer, typically containing 1-2 M ammonium (B1175870) sulfate (B86663) or sodium chloride in a buffer such as sodium phosphate.[1][15]
-
Elution Buffer (Mobile Phase B): The same buffer as Mobile Phase A but without the high salt concentration.[1][15]
2. Chromatographic Separation:
-
Column Equilibration: The HIC column is equilibrated with the binding buffer.[16]
-
Sample Loading: The protein sample is loaded onto the column in the binding buffer. The high salt concentration promotes the hydrophobic interaction between the protein and the stationary phase.[16]
-
Elution: A gradient of decreasing salt concentration (by increasing the percentage of Mobile Phase B) is applied to the column. Proteins elute in order of increasing hydrophobicity. Isomerized proteins, often being slightly more hydrophobic due to conformational changes, may be separated from the native protein.[15][16]
-
Detection: The eluting proteins are monitored by UV absorbance at 280 nm.
ISOQUANT® Isoaspartate Detection Kit
This enzymatic assay offers a straightforward method for quantifying total isoaspartate levels.
1. Reaction Setup:
-
A master mix is prepared containing Reaction Buffer, S-adenosyl-L-methionine (SAM), and Protein Isoaspartyl Methyltransferase (PIMT).[17]
-
The protein sample, a positive control (Isoasp-DSIP), and a blank are incubated with the master mix at 30°C for 30 minutes.[17]
2. Reaction Termination and Analysis:
-
The reaction is stopped by adding a stop solution.[17]
-
The amount of S-adenosyl homocysteine (SAH) produced, which is stoichiometric to the amount of isoaspartate, is quantified by reverse-phase HPLC with UV detection at 260 nm.[17]
Visualizing the Process and Workflows
To better understand the underlying mechanisms and analytical procedures, the following diagrams illustrate the key processes.
Conclusion
The isomerization of aspartic acid is a critical post-translational modification that can significantly impact the safety and efficacy of protein therapeutics. A thorough understanding of its effects and the implementation of robust analytical methods for its detection and quantification are essential throughout the drug development process. While peptide mapping with LC-MS/MS offers the most detailed, site-specific information, techniques like HIC and enzymatic assays provide valuable complementary data for routine monitoring and quality control. The choice of analytical strategy should be tailored to the specific protein and the stage of development, ensuring a comprehensive assessment of this critical quality attribute.
References
- 1. waters.com [waters.com]
- 2. ISOQUANT® Isoaspartate Detection Kit Protocol [promega.com]
- 3. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of an unexpected isomerization motif in CDRH2 that affects antibody activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartate isomerization in the complementarity-determining regions of two closely related monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Qualification of a Quantitative Method for Monitoring Aspartate Isomerization of a Monoclonal Antibody by Focused Peptide Mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First Immunoassay for Measuring Isoaspartate in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. promega.com [promega.com]
- 12. ISOQUANT® Isoaspartate Detection Kit [promega.com]
- 13. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 14. enovatia.com [enovatia.com]
- 15. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. promega.com [promega.com]
A Comparative Guide to the In Vitro and In Vivo Stability of Asp-Asp Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Peptides containing the Asp-Asp (D-D) motif are of significant interest in therapeutic development. However, their inherent instability, both on the shelf and in a biological environment, presents a considerable challenge. This guide provides a comprehensive comparison of the in vitro and in vivo stability of peptides featuring the this compound sequence, supported by experimental data and detailed protocols to aid in the design and interpretation of stability studies.
Key Stability Concerns for this compound Containing Peptides
The primary degradation pathways for peptides containing aspartic acid, particularly the this compound motif, are non-enzymatic chemical modifications. These reactions can occur both in vitro during storage and formulation, and in vivo upon administration.
-
Isomerization: The most common degradation route involves the formation of a succinimide (B58015) intermediate, which can then hydrolyze to form either the native aspartyl residue or a more stable isoaspartyl (isoAsp) residue. This isomerization introduces a "kink" in the peptide backbone, which can significantly impact its conformation and biological activity. The formation of isoAsp is a major concern for the stability and efficacy of therapeutic proteins and peptides.[1][2]
-
Peptide Bond Cleavage: Under certain conditions, particularly acidic pH, the peptide bond C-terminal to the aspartic acid residue can be cleaved. This leads to the fragmentation of the peptide and a complete loss of its intended function.
In Vitro vs. In Vivo Stability: A Comparative Overview
While the fundamental degradation pathways remain the same, the rates and predominant mechanisms of degradation for this compound containing peptides can differ significantly between in vitro and in vivo environments.
In vitro stability is typically assessed in buffered solutions or biological matrices like plasma or serum under controlled laboratory conditions. These studies are crucial for understanding the intrinsic chemical stability of the peptide and for formulation development. Key factors influencing in vitro stability include pH, temperature, and buffer composition.
In vivo stability , on the other hand, is influenced by a more complex and dynamic environment. In addition to the chemical degradation pathways observed in vitro, peptides in vivo are also subject to enzymatic degradation by proteases and peptidases, as well as clearance by organs such as the kidneys and liver.[3][4] Consequently, the in vivo half-life of a peptide is often significantly shorter than its in vitro half-life in a simple buffer.
A study on a therapeutic IgG1 molecule containing an Asn-Gly motif (which degrades via a similar succinimide intermediate as Asp residues) revealed that the succinimide intermediate was stable in vitro at pH 7 and below.[4][5] However, in vivo studies in cynomolgus monkeys showed that the succinimide species was unstable and rapidly converted to aspartic and iso-aspartic acid.[4][5] This highlights the critical importance of conducting in vivo studies to accurately assess the stability of a peptide therapeutic.
Quantitative Data on Peptide Stability
Table 1: Representative In Vitro Stability of Aspartyl Peptides
| Peptide Sequence | Condition | Half-life (t½) | Primary Degradation Product(s) | Analytical Method |
| Val-Tyr-Pro-Asp -Gly-Ala | pH 7.4, 37°C | ~25 days | isoAsp-hexapeptide | HPLC |
| Val-Tyr-Pro-Asp -Gly-Ala | pH 4.0, 37°C | Not reported | isoAsp-hexapeptide, Cleavage products | HPLC |
| Phe-Asp -GlyNH₂ | pH 10, 80°C | Rapid | Isomerization and enantiomerization products | HPLC-MS |
| Gly-Asp -PheNH₂ | pH 10, 80°C | More stable than Phe-Asp-GlyNH₂ | Isomerization and enantiomerization products | HPLC-MS |
Note: This table is a compilation of data from various sources and is intended for illustrative purposes. Direct comparison between different studies may not be appropriate due to varying experimental conditions.
Table 2: Representative In Vivo Half-life of Therapeutic Peptides
| Peptide Drug | Target | Half-life (t½) | Route of Administration |
| Semaglutide | GLP-1 receptor | ~165 hours | Subcutaneous |
| Daptomycin | Bacterial cell membrane | 6.6 - 8.8 hours | Intravenous |
| Icatibant | Bradykinin B2 receptor | 1 - 1.8 hours | Subcutaneous |
Note: The stability of these peptides is often enhanced through various modifications, such as lipidation or the inclusion of non-natural amino acids, to overcome the rapid in vivo clearance of unmodified peptides.[3]
Experimental Protocols
Accurate assessment of peptide stability requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of an this compound containing peptide in plasma.
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water)
-
Pooled plasma from the species of interest (e.g., human, rat, mouse) with anticoagulant (e.g., K2EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) or trichloroacetic acid) containing an internal standard
-
Thermomixer or water bath
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Pre-warm the plasma to 37°C.
-
Prepare working solutions of the test peptide at the desired concentration in PBS.
-
-
Incubation:
-
Add the test peptide working solution to the pre-warmed plasma at a specific ratio (e.g., 1:9 v/v) and mix gently.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately add the aliquot to the quenching solution to stop enzymatic activity and precipitate plasma proteins.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples to pellet the precipitated proteins (e.g., 10,000 x g for 10 minutes at 4°C).
-
Carefully collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the intact peptide relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point compared to the amount at time zero.
-
Plot the percentage of remaining peptide versus time and determine the half-life (t½) of the peptide.
-
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and half-life of an this compound containing peptide in an animal model.
Materials:
-
Test peptide formulated for in vivo administration (e.g., sterile saline solution)
-
Animal model (e.g., rats or mice)
-
Dosing equipment (e.g., syringes, catheters)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer the test peptide to the animals via the desired route (e.g., intravenous bolus, subcutaneous injection).
-
-
Blood Sampling:
-
Collect blood samples from the animals at predetermined time points (e.g., pre-dose, and 2, 5, 15, 30, 60, 120, 240 minutes post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma (e.g., 2000 x g for 10 minutes at 4°C).
-
Harvest the plasma and store it at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the plasma samples and process them to extract the peptide (e.g., protein precipitation with a quenching solution containing an internal standard).
-
Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of the peptide at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the peptide versus time.
-
Use pharmacokinetic modeling software to calculate key parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Visualizing Degradation Pathways and Workflows
Chemical Degradation Pathway of this compound Motif
The following diagram illustrates the primary chemical degradation pathways for a peptide containing an this compound motif.
Caption: Primary chemical degradation pathways for peptides containing an this compound motif.
Experimental Workflow for Stability Assessment
This diagram outlines the general workflow for comparing the in vitro and in vivo stability of a peptide.
References
- 1. Factors contributing to decreased protein stability when aspartic acid residues are in β-sheet regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of acidic amino acid residues in the structural stability of snake cardiotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
A Comparative Analysis of the Chelating Properties of Aspartyl-Aspartate (Asp-Asp) and Other Selected Peptides
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Peptide Chelating Agents
The ability of peptides to chelate metal ions is a critical aspect of their biological function and therapeutic potential. This guide provides a comparative analysis of the chelating properties of the dipeptide Aspartyl-Aspartate (Asp-Asp) against other peptides, supported by experimental data and detailed methodologies. Understanding these properties is paramount for applications ranging from drug delivery and antioxidant activity to the mitigation of metal toxicity.
Quantitative Comparison of Metal Chelation
The stability of a metal-peptide complex is a key indicator of its chelating strength. This is quantitatively expressed by the stability constant (log β), where a higher value indicates a stronger and more stable complex. While data for the dipeptide this compound is not as abundant as for its constituent amino acid, L-aspartic acid, we can infer its potential and compare it with other well-studied chelating peptides.
L-aspartic acid itself is known to form stable complexes with various divalent metal ions. The stability of these complexes generally follows the Irving-Williams series: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1] The presence of two aspartic acid residues in this compound is expected to enhance its chelating ability due to the increased number of carboxyl groups available for metal coordination.
For a comparative perspective, we have compiled available stability constant data for L-aspartic acid and other relevant peptides known for their metal-chelating properties, such as those containing histidine and cysteine residues. Peptides containing histidine are particularly effective chelators due to the imidazole (B134444) ring of the histidine residue, while the thiol group in cysteine-containing peptides shows a high affinity for heavy metal ions.[2][3]
| Ligand | Metal Ion | log β₁ | log β₂ | Experimental Conditions | Reference |
| L-Aspartic Acid | Cu(II) | 8.78 | 15.76 | 25°C, 0.1 M NaNO₃ | [1] |
| Ni(II) | 7.02 | 12.44 | 25°C, 0.1 M NaNO₃ | [1] | |
| Zn(II) | 5.35 | 9.95 | 25°C, 0.1 M NaNO₃ | [1] | |
| Co(II) | 6.69 | 11.29 | 25°C, 0.1 M NaNO₃ | [1] | |
| Mn(II) | 3.91 | - | 25°C, 0.1 M NaNO₃ | [1] | |
| Glycyl-Histidine (Gly-His) | Cu(II) | 6.45 | 11.55 | 25°C, 0.1 M KCl | [4] |
| Glycyl-Glycine (Gly-Gly) | Cu(II) | 5.75 | 10.75 | 25°C, 0.1 M KCl | [4] |
Note: Stability constants (β) represent the overall formation constant for ML (β₁) and ML₂ (β₂) complexes. Higher log β values indicate greater stability. Data for this compound dipeptide is limited; L-Aspartic Acid is presented as a proxy to illustrate the potential contribution of aspartyl residues.
Experimental Protocols for Assessing Chelating Properties
The determination of peptide-metal interactions and their stability relies on a variety of biophysical and analytical techniques. Below are detailed methodologies for key experiments commonly employed in this field of research.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[1]
Principle: This technique involves monitoring the change in the potential of an ion-selective electrode (typically a pH electrode) upon the addition of a titrant (an acid or a base) to a solution containing the peptide and the metal ion of interest. The resulting titration curves are then analyzed to calculate the protonation constants of the peptide and the stability constants of the metal-peptide complexes.
Experimental Workflow:
References
- 1. Complexes of Cu(II) Ions and Noncovalent Interactions in Systems with L-Aspartic Acid and Cytidine-5'-Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stevensonlab.com [stevensonlab.com]
- 3. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy - ProQuest [proquest.com]
- 4. pubs.acs.org [pubs.acs.org]
Validation of Aspartyl-Aspartate (Asp-Asp) as a Disease Biomarker: A Review of Current Scientific Literature
A comprehensive review of scientific literature reveals a notable absence of studies validating the dipeptide Aspartyl-Aspartate (Asp-Asp) as a specific biomarker for any disease. While research into related molecules such as the single amino acid L-aspartic acid and various other dipeptides shows promise in diagnostics, the free dipeptide this compound has not been a subject of validation studies for biomarker potential. This guide summarizes the available information on related compounds and clarifies the current standing of this compound in biomarker research.
I. The Dipeptide Aspartyl-Aspartate (this compound): Current Knowledge
The dipeptide Aspartyl-Aspartate, composed of two L-aspartic acid units, is a known metabolite, having been identified in microorganisms like Mycoplasma genitalium and Trypanosoma brucei. However, its role and concentration in human physiological or pathological states have not been elucidated in the context of biomarker discovery. Searches of extensive scientific databases did not yield studies that specifically measure endogenous levels of free this compound in human samples (e.g., plasma, cerebrospinal fluid, urine) and correlate them with any specific disease.
II. Related Molecules Investigated as Biomarkers
While direct evidence for this compound is lacking, research into its constituent amino acid and other dipeptides provides context for the potential, yet unexplored, role of small molecules in disease diagnostics.
The single amino acid L-aspartic acid has been investigated as a potential biomarker in several diseases:
-
Neurological Disorders: Studies have explored the levels of L-aspartic acid in the cerebrospinal fluid (CSF) of patients with multiple sclerosis, suggesting that altered concentrations of this excitatory amino acid may reflect the neuroinflammatory environment of the disease.[1] Additionally, reduced plasma levels of aspartic acid have been observed in patients with major depressive disorder, indicating its potential as a clinical biomarker for this condition.[2]
-
Metabolic and Cardiovascular Diseases: Metabolomics studies have identified L-aspartic acid as one of several potential biomarkers for acute myocardial infarction and non-alcoholic steatohepatitis.[3][4]
Recent studies have begun to explore the "dipeptidome" in human fluids as a source of novel biomarkers. One such study quantified a panel of 33 dipeptides in the CSF and plasma of children with neurological or metabolic conditions.[5][6][7] Notably, this study did not identify this compound but did find that dipeptides containing aspartic acid, such as Gly-Asp and Asp-Gln, were present in CSF and plasma.[5][8] The study highlighted that Gly-Asp was universally detectable in all plasma samples and consistently found in all CSF samples, though its levels were not significantly correlated with a specific diagnosis in the cohort studied.[5]
III. Comparison with Alternative Biomarkers
Without data on this compound, a direct comparison is impossible. However, to provide context, the following table summarizes the findings for L-aspartic acid in a few studied conditions, which could theoretically be a competing biomarker.
| Disease State | Biomarker | Fluid | Observation | Alternative Biomarkers (Examples) |
| Multiple Sclerosis | L-Aspartic Acid | CSF | Decreased levels, correlated with inflammatory markers.[1] | Neurofilament light chain (NfL), Glial fibrillary acidic protein (GFAP), Oligoclonal bands |
| Major Depressive Disorder | L-Aspartic Acid | Plasma | Significantly lower levels observed in patients.[2] | Brain-Derived Neurotrophic Factor (BDNF), Cortisol, Inflammatory Cytokines (e.g., IL-6) |
| Acute Myocardial Infarction | L-Aspartic Acid | Plasma | Identified as a differential metabolite.[3] | Cardiac Troponins (cTnI, cTnT), Creatine Kinase-MB (CK-MB) |
IV. Methodologies for Detection
The primary methods for analyzing small molecules like amino acids and dipeptides in biological samples are mass spectrometry-based.
The following is a generalized protocol based on methodologies used for dipeptide analysis, as specific protocols for this compound do not exist in the literature for biomarker validation.[5][6][7]
-
Sample Collection: Collect cerebrospinal fluid or plasma according to standard clinical procedures. Samples should be immediately processed and stored at -80°C to prevent degradation.
-
Sample Preparation (Protein Precipitation):
-
Thaw samples on ice.
-
To 100 µL of sample, add 400 µL of a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Incubate at -20°C for at least 2 hours to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
-
Analysis by LC-MS/MS:
-
The supernatant is analyzed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
-
Chromatographic Separation: Separation is typically achieved on a reversed-phase column suitable for polar analytes. A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an ion-pairing agent like formic acid, is used.
-
Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each dipeptide of interest are used for sensitive and specific quantification. Stable isotope-labeled internal standards are crucial for accurate quantification.
-
The general workflow for identifying a new biomarker like this compound would follow the logical steps outlined below.
Caption: Workflow for biomarker discovery and validation.
V. Conclusion
The validation of Aspartyl-Aspartate as a specific biomarker for any disease is a topic that currently lacks scientific evidence. While the broader fields of metabolomics and peptidomics are rapidly advancing, and related molecules like L-aspartic acid are under investigation, there is no published data to support the use of the dipeptide this compound in a clinical or research setting for diagnostic purposes. Future untargeted metabolomics studies may identify this compound as a molecule of interest, which would then require rigorous validation following established biomarker discovery pipelines. Until such research is published, any claims regarding this compound as a validated biomarker are unsubstantiated.
References
- 1. Cerebrospinal fluid, brain, and spinal cord levels of L-aspartate signal excitatory neurotransmission abnormalities in multiple sclerosis patients and experimental autoimmune encephalomyelitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Alterations of plasma aspartic acid, glycine and asparagine levels in patients with major depressive disorder] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomics Analysis Identifies Differential Metabolites as Biomarkers for Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Metabolomics and Machine Learning-Driven Novel Diagnostic Signature for Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
